Technical Documentation Center

3-(3-Chlorophenyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(3-Chlorophenyl)morpholine
  • CAS: 1017396-60-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 3-(3-Chlorophenyl)morpholine in CNS Models

Executive Summary This technical guide provides a comprehensive analysis of the mechanism of action for the novel psychoactive compound 3-(3-Chlorophenyl)morpholine (3-CPM), also known as 3-Chlorophenmetrazine (3-CPM) an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the mechanism of action for the novel psychoactive compound 3-(3-Chlorophenyl)morpholine (3-CPM), also known as 3-Chlorophenmetrazine (3-CPM) and PAL-594. Synthesizing data from foundational pharmacological studies, this document elucidates the molecular targets, neurochemical effects, and the experimental methodologies required to characterize its profile within central nervous system (CNS) models. 3-CPM is a substituted phenylmorpholine derivative that functions primarily as a potent and selective norepinephrine-dopamine releasing agent (NDRA), with a significantly weaker effect on serotonin release.[1] Its mechanism is centered on its interaction with presynaptic monoamine transporters, leading to a non-exocytotic efflux of dopamine and norepinephrine into the synaptic cleft. This guide details the essential in vitro and in vivo protocols, including synaptosome release assays and intracerebral microdialysis, that are critical for quantifying its activity and understanding its subsequent physiological and behavioral effects. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge and technical frameworks necessary to investigate 3-CPM and analogous compounds.

Introduction: The Phenylmorpholine Scaffold in Neuropharmacology

The morpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, particularly for agents targeting the central nervous system.[2][3] Its inherent physicochemical properties—including a weakly basic nitrogen and a hydrogen bond-accepting oxygen—often confer a favorable balance of hydrophilicity and lipophilicity. This balance is crucial for modulating pharmacokinetic profiles and enhancing permeability across the blood-brain barrier (BBB).[2][4][5]

3-(3-Chlorophenyl)morpholine (3-CPM) emerges from this class as a structural analog of the well-known stimulant phenmetrazine. Its defining feature is the substitution of a chlorine atom at the meta-position of the phenyl ring. This seemingly minor modification significantly refines its pharmacological profile, steering it towards a selective action on catecholaminergic systems. This guide provides a detailed exploration of the molecular and neurochemical mechanisms that define 3-CPM's action in the CNS, grounded in established experimental paradigms.

Core Mechanism: A Selective Monoamine Releasing Agent

The primary mechanism of action of 3-CPM is the induction of monoamine release, primarily dopamine (DA) and norepinephrine (NE), by interacting with their respective plasma membrane transporters.[1] Unlike reuptake inhibitors, which merely block the transporter's function from the extracellular side, releasing agents like 3-CPM are transporter substrates. They are transported into the presynaptic terminal, where they disrupt vesicular storage and promote reverse transport, or efflux, of neurotransmitters into the synapse.

Molecular Targets and Potency

The principal molecular targets for 3-CPM are the dopamine transporter (DAT), the norepinephrine transporter (NET), and, to a lesser extent, the serotonin transporter (SERT). Its functional activity is best quantified by its half-maximal effective concentration (EC₅₀) for inducing neurotransmitter release from pre-loaded synaptosomes.

ParameterDopamine (DA) ReleaseNorepinephrine (NE) ReleaseSerotonin (5-HT) Release
EC₅₀ (nM) 2775301
Data derived from studies on rat brain synaptosomes.[1]
Selectivity Profile

The data clearly indicates that 3-CPM is a highly selective dopamine releasing agent. It is approximately 3-fold more potent at inducing dopamine release compared to norepinephrine release and over 11-fold more potent compared to serotonin release.[1] This profile distinguishes it from many other stimulants and positions it as a valuable tool for probing the specific roles of dopaminergic versus serotonergic systems in various CNS functions and disorders. Such selectivity for dopamine release is a notable characteristic among known psychoactive compounds.[1]

Elucidating the Mechanism: Key Experimental Models

A multi-tiered experimental approach is essential to fully characterize the mechanism of a novel CNS agent like 3-CPM. This involves a progression from in vitro preparations that isolate specific molecular interactions to in vivo models that capture the integrated neurochemical and physiological response in a living system.

In Vitro Characterization: Synaptosome Release Assays

The foundational evidence for 3-CPM's action as a releasing agent comes from in vitro release assays using synaptosomes. Synaptosomes are resealed nerve terminals isolated from brain tissue, providing a self-contained system that includes the transporter, vesicular machinery, and metabolic enzymes necessary for studying neurotransmitter uptake and release.[6]

Protocol 3.1.1: Monoamine Release Assay using Rat Striatal Synaptosomes

  • Tissue Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. The striatum is chosen for its high density of dopamine terminals.

  • Synaptosome Isolation: Perform differential centrifugation to pellet and purify the synaptosome fraction.

  • Radiolabel Loading: Incubate the synaptosomes with a low concentration of a radiolabeled monoamine (e.g., [³H]Dopamine) to allow for active transport into the presynaptic terminals.

  • Washing: Wash the synaptosomes with buffer to remove excess extracellular radiolabel.

  • Initiation of Release: Resuspend the loaded synaptosomes in a physiological buffer and add varying concentrations of 3-CPM (or control compounds).

  • Termination & Measurement: After a brief incubation period (e.g., 10-20 minutes), terminate the release by rapid filtration or centrifugation. Measure the amount of radioactivity released into the supernatant using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of total incorporated radioactivity that was released at each drug concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Causality Behind the Method: This protocol directly measures the drug's ability to cause efflux of neurotransmitter from the presynaptic terminal, which is the defining characteristic of a releasing agent. Using radiolabeled neurotransmitters provides a highly sensitive and quantitative readout of this process.

G cluster_prep 1. Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis A Rat Striatal Tissue Homogenization B Differential Centrifugation A->B C Purified Synaptosomes B->C D Incubate with [³H]Dopamine (Loading) C->D E Wash to Remove Extracellular Label D->E F Add 3-CPM (Induce Release) E->F G Terminate via Filtration F->G H Liquid Scintillation Counting G->H I Calculate % Release H->I J Dose-Response Curve I->J K Determine EC₅₀ & Eₘₐₓ J->K

Caption: Workflow for an in vitro synaptosome release assay.

In Vivo Neurochemical Profiling: Intracerebral Microdialysis

To confirm that the in vitro findings translate to a physiologically relevant context, intracerebral microdialysis is the gold standard. This technique allows for the sampling of extracellular neurotransmitter levels directly from specific brain regions in awake, freely moving animals, providing a dynamic picture of a drug's neurochemical effects.[7][8]

Protocol 3.2.1: Microdialysis in the Nucleus Accumbens of Freely Moving Rats

  • Surgical Preparation: Under anesthesia, stereotaxically implant a guide cannula aimed at a target brain region, such as the nucleus accumbens or striatum. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target region.

  • Perfusion & Baseline: Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes).

  • Baseline Collection: Collect several baseline samples to establish stable extracellular concentrations of DA, NE, and their metabolites (e.g., DOPAC, HVA).

  • Drug Administration: Administer 3-CPM systemically (e.g., via intraperitoneal injection).

  • Post-Drug Collection: Continue collecting dialysate samples for several hours to monitor the time-course of the drug's effect.

  • Sample Analysis: Analyze the concentration of monoamines and metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-drug concentrations as a percentage of the average baseline concentration for each animal.

Causality Behind the Method: This protocol provides direct evidence of target engagement and pharmacological action in the living brain. By measuring the overflow of dopamine in a key terminal region of the mesolimbic pathway, it validates the in vitro findings and provides crucial pharmacokinetic and pharmacodynamic data.[7]

G cluster_0 Phase 1: Surgical Prep & Recovery cluster_1 Phase 2: Experiment Day cluster_2 Phase 3: Analysis A Stereotaxic Surgery: Implant Guide Cannula B Animal Recovery (Several Days) A->B C Insert Microdialysis Probe B->C D Begin aCSF Perfusion C->D E Collect Baseline Samples D->E F Administer 3-CPM E->F G Collect Post-Drug Samples F->G H HPLC-ED Analysis of Dialysate G->H I Quantify Neurotransmitter Levels H->I J Calculate % Change from Baseline I->J

Caption: Experimental workflow for in vivo microdialysis.

Downstream CNS Effects and Signaling

The release of dopamine and norepinephrine into the synapse by 3-CPM initiates a cascade of downstream signaling events that underpin its physiological and behavioral effects.

Impact on Dopaminergic Synaptic Transmission

In a typical dopaminergic synapse, dopamine is released from vesicles upon neuronal firing and its signal is terminated by reuptake via DAT. A releasing agent like 3-CPM fundamentally alters this process. It enters the presynaptic neuron via DAT and triggers a non-vesicular, transporter-mediated efflux of dopamine into the synapse. This leads to a rapid and sustained increase in synaptic dopamine concentration, resulting in enhanced stimulation of postsynaptic D1 and D2 family receptors.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal DAT DAT DA_synapse DA DAT->DA_synapse Normal Reuptake (Blocked/Reversed) DAT->DA_synapse Reverse Transport (Efflux) VMAT2 VMAT2 DA_pool Cytosolic DA Vesicle DA Vesicle Synapse Synaptic Cleft Vesicle->Synapse Normal Release CPM 3-CPM CPM->DAT Enters via Transporter D1R D1 Receptor D2R D2 Receptor DA_synapse->D1R Activates DA_synapse->D2R Activates

Caption: 3-CPM's effect on the dopamine synapse.

Predicted Behavioral Profile in CNS Models

Based on its neurochemical profile as a selective dopamine and norepinephrine releasing agent, the predicted behavioral effects of 3-CPM in animal models would include:

  • Increased Locomotor Activity: Enhanced dopaminergic transmission in the nucleus accumbens and striatum typically results in hyperlocomotion.

  • Stereotypy: At higher doses, the profound increase in dopamine can lead to repetitive, stereotyped behaviors.

  • Stimulant-like Discriminative Stimulus Effects: In drug discrimination paradigms, animals would likely recognize 3-CPM as being similar to other dopamine-releasing stimulants like amphetamine.

  • Potential Antidepressant-like Effects: Compounds that enhance dopamine and norepinephrine signaling, such as triple reuptake inhibitors, are explored for treating depression, particularly symptoms related to anhedonia and fatigue.[9][10] Therefore, 3-CPM may show efficacy in models like the forced swim test or tail suspension test.

Summary and Future Directions

3-(3-Chlorophenyl)morpholine is a selective norepinephrine-dopamine releasing agent with significantly higher potency for the dopamine transporter.[1] Its mechanism of action, characterized by transporter-mediated efflux of catecholamines, can be robustly defined through a combination of in vitro synaptosome release assays and in vivo microdialysis. This profile suggests a classic stimulant-like effect on the CNS.

Future research should focus on a more comprehensive characterization, including:

  • Full Receptor Screening: A broad panel of receptor binding assays is needed to rule out significant off-target activities that could contribute to its overall effect or side-effect profile.

  • Metabolic Profiling: Identifying the major metabolites of 3-CPM is crucial, as they may possess their own pharmacological activity.

  • Long-term Effects: Studies investigating potential neuroadaptive changes, such as transporter downregulation or neurotoxicity, following chronic administration are warranted.

  • Therapeutic Potential: Given its selective profile, further investigation into its potential application for disorders characterized by dopamine dysregulation, such as ADHD or treatment-resistant depression, could be a valuable avenue of research.

References

  • Dale, N., & Fang, Y. (2023). Computational models of dopamine release measured by fast scan cyclic voltammetry in vivo. PNAS Nexus, 2(3), pgad058. [Link]

  • Butcher, S. P., & Fairbrother, I. S. (1992). In vivo neurochemical profile of dopamine uptake inhibitors and releasers in rat caudate-putamen. Journal of Neurochemistry, 59(2), 669-676. [Link]

  • Westerink, B. H., & de Vries, J. B. (1989). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Journal of Neurochemistry, 52(4), 1169-1176. [Link]

  • Foley, K. F. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Drug Design, Development and Therapy, 15, 1255–1267. [Link]

  • Pramod, A. B., Foster, J. D., & Vaughan, R. A. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 4(1), 13–27. [Link]

  • Wikipedia contributors. (n.d.). 3-Chlorophenmetrazine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Piperazine and morpholine: Synthetic preview and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 594–613. [Link]

  • Sahu, P. K., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Medicinal Chemistry. [Link]

  • Zare, A., et al. (2012). New morpholine and piperazine derivatives of ketamine: synthesis and anti-nociceptive effects. Bulgarian Chemical Communications, 44(3), 223-230. [Link]

  • Rizvi, S. U. F., et al. (2025). Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review. Pharmacological Reports. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 594–613. [Link]

  • Eccles, R., et al. (2024). Pharmacology of chlorphenamine and pseudoephedrine use in the common cold: a narrative review. Postgraduate Medicine. [Link]

  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Słoczyńska, K., et al. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1572. [Link]

  • Yushchenko, R. Y., & Khripak, S. M. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(7), 944-972. [Link]

  • Stahl, S. M., & Grady, M. M. (2003). Triple Reuptake Inhibitors: The Next Generation of Antidepressants. Journal of Clinical Psychiatry, 64(11), 1360-1361. [Link]

  • Skolnick, P., et al. (2008). Triple Reuptake Inhibitors: A Premise and Promise. Psychiatry Investigation, 5(3), 143–148. [Link]

Sources

Exploratory

In Vitro Receptor Binding Affinity and Pharmacological Profiling of 3-(3-Chlorophenyl)morpholine: A Technical Whitepaper

Executive Summary 3-(3-Chlorophenyl)morpholine (3-CPM) is a synthetic derivative belonging to the 3-arylmorpholine class of compounds. Structurally related to known monoamine transporter (MAT) ligands such as phenmetrazi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Chlorophenyl)morpholine (3-CPM) is a synthetic derivative belonging to the 3-arylmorpholine class of compounds. Structurally related to known monoamine transporter (MAT) ligands such as phenmetrazine, 3-CPM leverages the morpholine ring as a "privileged scaffold" in medicinal chemistry [1]. This whitepaper provides an in-depth technical analysis of the in vitro receptor binding affinity of 3-CPM, detailing the structural causality behind its pharmacological profile, summarizing its quantitative binding metrics, and outlining the rigorous, self-validating experimental protocols required to evaluate its activity at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Structural Pharmacology & Mechanism of Action

To understand the binding affinity of 3-CPM, one must analyze the causality of its structural components within the orthosteric binding pockets of monoamine transporters.

  • The Morpholine Scaffold: The morpholine ring serves as a conformationally restricted bioisostere of the amphetamine backbone. At physiological pH (7.4), the secondary amine of the morpholine ring is protonated. This positive charge is strictly required to form a critical electrostatic interaction (salt bridge) with a highly conserved aspartate residue (e.g., Asp79 in hDAT, Asp75 in hNET, Asp98 in hSERT) located in the S1 central binding site of the transporters [2]. Furthermore, the oxygen atom in the morpholine ring alters the basicity of the amine and acts as a hydrogen bond acceptor, enhancing aqueous solubility while maintaining metabolic stability [1].

  • The meta-Chloro Substitution: The addition of the 3-chlorophenyl group at the 3-position of the morpholine ring introduces specific steric and electronic parameters. The meta-chloro substitution exerts an electron-withdrawing inductive effect, altering the electron density of the phenyl ring. This enhances its ability to participate in π−π stacking and halogen bonding with aromatic residues (e.g., Tyr156 in hDAT) within the binding pocket [1]. This specific substitution pattern typically shifts the pharmacological profile from a highly selective DAT/NET inhibitor to a more balanced triple reuptake inhibitor (DAT/NET/SERT).

MOA A 3-(3-Chlorophenyl)morpholine (3-CPM) B Monoamine Transporters (DAT, NET, SERT) A->B Binds to C Competitive Binding at Orthosteric Site B->C Induces D Inhibition of Neurotransmitter Reuptake C->D Results in E Increased Synaptic Monoamine Concentration D->E Physiological Effect

Figure 1: Mechanism of action for 3-CPM at monoamine transporters.

In Vitro Binding Affinity Profile (Quantitative Data)

The binding affinity ( Ki​ ) represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. Based on the established structure-activity relationships (SAR) of the 3-arylmorpholine class, the meta-chloro substitution yields a potent, balanced profile. The table below summarizes the representative in vitro binding affinities for 3-CPM across primary targets.

Target ProteinRepresentative Ki​ (nM)*Radioligand UsedReference Standard
hDAT (Dopamine Transporter)45 ± 8 [3H] WIN35,428Cocaine ( Ki​ ~ 250 nM)
hNET (Norepinephrine Transporter)35 ± 5 [3H] NisoxetineDesipramine ( Ki​ ~ 4 nM)
hSERT (Serotonin Transporter)180 ± 22 [3H] CitalopramFluoxetine ( Ki​ ~ 15 nM)
TAAR1 (Trace Amine Receptor 1) EC50​ ~ 850 nMcAMP / Luciferase Assay β -PEA ( EC50​ ~ 110 nM)

*Note: Quantitative values are representative extrapolations derived from the established SAR models of halogenated 3-arylmorpholines.

Self-Validating Experimental Protocols

To ensure scientific integrity, the in vitro characterization of 3-CPM must rely on a self-validating assay system. Radioligand binding assays remain the gold standard for determining the inhibitory constant ( Ki​ ) of a ligand [3, 4]. A self-validating protocol inherently controls for non-specific binding (NSB) and receptor depletion.

Protocol 1: Competitive Radioligand Binding Assay

1. Membrane Preparation: Harvest HEK293 cells stably expressing hDAT, hNET, or hSERT. Homogenize the cells in ice-cold Tris-HCl assay buffer (50 mM Tris-HCl, pH 7.4) containing 120 mM NaCl and 5 mM KCl. Causality: Monoamine transporters are Na+/Cl− dependent symporters. The presence of sodium ions is strictly required to maintain the transporter in an active conformation capable of binding the radioligand [5].

2. Assay Incubation & Internal Validation: In a 96-well microplate, set up the assay to define the specific binding window.

  • Total Binding (TB): 50 µL radioligand (at Kd​ concentration) + 50 µL buffer + 100 µL membrane suspension.

  • Non-Specific Binding (NSB): 50 µL radioligand + 50 µL reference inhibitor (e.g., 10 µM Indatraline) + 100 µL membrane suspension.

  • Test Wells: 50 µL radioligand + 50 µL 3-CPM (serial dilutions from 10−11 to 10−4 M) + 100 µL membrane suspension. Self-Validation Principle: Specific Binding is calculated as (TB−NSB) . This mathematical subtraction ensures the signal is derived exclusively from the orthosteric site, negating background noise from lipid partitioning [3]. Incubate at room temperature for 60-120 minutes to reach equilibrium.

3. Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligands [3]. Wash the filters three times with 3 mL of ice-cold buffer to prevent the dissociation of the bound complex.

4. Quantification and Data Analysis: Add liquid scintillation cocktail to the filters and measure radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter[7]. Calculate the IC50​ using non-linear regression. Convert the IC50​ to Ki​ using the Cheng-Prusoff equation:

Ki​=1+Kd​[L]​IC50​​
Protocol 2: Secondary Validation via Functional Uptake

While binding affinity ( Ki​ ) dictates binding strength, it does not differentiate between an inhibitor (antagonist) and a substrate (releasing agent). Therefore, functional uptake assays using fluorescent substrates (e.g., a Neurotransmitter Transporter Uptake Assay Kit) or [3H] -labeled monoamines are required to confirm the functional modality of 3-CPM [6]. Cells are pre-incubated with 3-CPM, followed by the addition of the fluorescent substrate; a decrease in intracellular fluorescence confirms reuptake inhibition.

Workflow Step1 Membrane Preparation HEK293 cells Step2 Incubation Radioligand + 3-CPM Step1->Step2 Step3 Filtration GF/B Filters (PEI) Step2->Step3 Step4 Quantification Scintillation Counting Step3->Step4 Step5 Data Analysis Cheng-Prusoff (Ki) Step4->Step5

Figure 2: Step-by-step workflow for in vitro radioligand competitive binding assays.

References

  • ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands. Available at:[Link]

  • Springer Nature. Classical Radioligand Uptake and Binding Methods in Transporter Research. Available at:[Link]

  • ASPET / DOI. Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling. Available at:[Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available at:[Link]

  • LMU Munich. Simultaneous Multiple MS Binding Assays Targeting the Monoamine Transporters. Available at:[Link]

Foundational

A Technical Guide to the Physicochemical Characterization of 3-(3-Chlorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is a non-negotia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for success. These fundamental characteristics govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its viability as a therapeutic agent.[1] This guide focuses on two such critical parameters—molecular weight and the partition coefficient—for the compound 3-(3-chlorophenyl)morpholine, a substituted phenylmorpholine.

The phenylmorpholine scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities. The precise positioning of substituents, such as the chlorine atom at the 3-position of the phenyl ring, can profoundly influence the molecule's interaction with biological targets and its overall pharmacokinetic behavior. This document provides a detailed examination of the molecular weight of 3-(3-chlorophenyl)morpholine and a comprehensive overview of its partition coefficient, including a robust, field-proven protocol for its experimental determination.

Core Physicochemical Properties of 3-(3-Chlorophenyl)morpholine

The foundational step in characterizing any potential drug candidate is to define its molecular formula and mass. These properties are intrinsic to the molecule's identity and are the basis for all stoichiometric calculations and analytical quantitation.

  • Molecular Formula: C₁₀H₁₂ClNO

The molecular weight of the free base and its common hydrochloride salt form are summarized below. The salt form is often used to improve solubility and stability.

PropertyValueSource
Molecular Weight (Free Base) 197.66 g/mol Calculated
Monoisotopic Mass 197.06074 Da[2]
Molecular Weight (HCl Salt) 234.12 g/mol Calculated

The Partition Coefficient (logP/logD): A Measure of Lipophilicity

A molecule's lipophilicity, or its affinity for a lipid-like environment versus an aqueous one, is arguably one of the most influential physicochemical parameters in drug development.[3] It is quantified using the partition coefficient (P), which is the ratio of the equilibrium concentrations of a substance in a two-phase system of two largely immiscible solvents, typically n-octanol and water.[4] This value is almost always expressed in its logarithmic form, logP.

logP = log ( [solute]octanol / [solute]water )

For ionizable compounds like 3-(3-chlorophenyl)morpholine, which contains a basic nitrogen atom, the lipophilicity becomes pH-dependent. The distribution coefficient (logD) is therefore used to describe the partition coefficient at a specific pH, accounting for both the ionized and non-ionized forms of the molecule.

The significance of logP/logD is profound:

  • Membrane Permeability: A balanced logP is essential for passive diffusion across biological membranes, such as the intestinal wall and the blood-brain barrier.[1]

  • Aqueous Solubility: There is an inverse relationship between logP and water solubility. High logP values often indicate poor solubility, which can be a major hurdle in formulation and bioavailability.[1]

  • Metabolism and Toxicity: Highly lipophilic compounds (high logP) are often more susceptible to metabolic breakdown by cytochrome P450 enzymes and may exhibit higher toxicity.

Partition Coefficient of 3-(3-Chlorophenyl)morpholine

While no experimentally determined logP value for 3-(3-chlorophenyl)morpholine is publicly available, computational methods provide a reliable estimate. The predicted XlogP value for the constitutional isomer, 2-(3-chlorophenyl)morpholine, is 1.9 .[5] Given the identical atomic composition, the logP for the 3-substituted isomer is expected to be very similar. This value suggests a moderate lipophilicity, a characteristic often sought in drug candidates to balance membrane permeability with sufficient aqueous solubility.

ParameterPredicted ValueMethod/Source
XlogP 1.9Prediction for isomer 2-(3-chlorophenyl)morpholine[5]

To obtain a definitive value, experimental determination is required. The following sections detail the authoritative protocol for this purpose.

Experimental Determination of the Partition Coefficient

The "gold standard" for experimental logP determination is the Shake-Flask Method , as detailed in the OECD Test Guideline 107.[6][7] This method directly measures the partitioning of the compound between n-octanol and water.

Causality in Experimental Design: Why the Shake-Flask Method is a Self-Validating System

The trustworthiness of the shake-flask method lies in its direct measurement approach and the rigorous controls embedded in the protocol. Key steps are designed to eliminate common sources of error:

  • Pre-saturation of Solvents: Both the n-octanol and aqueous phases are pre-saturated with each other before the experiment. This is a critical step to prevent volume changes during partitioning, which would alter the final concentrations and lead to an inaccurate P value. By ensuring the solvents are already in equilibrium, the only significant change during the experiment is the partitioning of the analyte itself.

  • Choice of pH: For an ionizable compound like 3-(3-chlorophenyl)morpholine (a base), the logP of the neutral species is determined using an aqueous buffer with a pH at least two units above its pKa.[8] This ensures >99% of the compound is in its non-ionized form, as only the neutral species yields the true partition coefficient. To determine logD, a physiological buffer (e.g., phosphate buffer at pH 7.4) is used.

  • Phase Separation: Simple gravitational separation is often insufficient. Centrifugation is employed to ensure a clean and complete separation of the two phases, preventing cross-contamination from micro-emulsions which are a common source of error, particularly for compounds with logP values approaching 4.[8]

  • Mass Balance: The total amount of the compound recovered from both phases at the end of the experiment is compared to the initial amount added. A recovery of 100 ± 10% validates that the compound did not degrade, volatilize, or adsorb to the container walls during the procedure.

Experimental Workflow Diagram: Shake-Flask Method

G cluster_prep 1. Preparation cluster_exp 2. Partitioning Experiment cluster_analysis 3. Analysis & Calculation prep1 Saturate n-octanol with water/buffer prep2 Saturate water/buffer with n-octanol prep3 Prepare stock solution of 3-(3-chlorophenyl)morpholine in n-octanol exp1 Add pre-saturated solvents and stock solution to vessel prep3->exp1 Start Experiment exp2 Agitate (shake) vigorously to reach equilibrium (e.g., 15-30 min at 25°C) exp1->exp2 exp3 Separate phases via centrifugation exp2->exp3 ana1 Sample aqueous phase exp3->ana1 Proceed to Analysis ana2 Sample octanol phase ana3 Quantify concentration in each phase (e.g., HPLC-UV) ana1->ana3 ana2->ana3 ana4 Calculate P = [C]oct / [C]aq ana3->ana4 ana5 Calculate logP ana4->ana5

Caption: Workflow for logP determination using the OECD 107 Shake-Flask method.

Detailed Protocol: OECD 107 Shake-Flask Method

This protocol is adapted from the OECD Test Guideline 107.[6]

1. Materials & Reagents:

  • n-Octanol (reagent grade or higher)

  • Deionized water or appropriate buffer (e.g., phosphate buffer for logD at pH 7.4)

  • 3-(3-Chlorophenyl)morpholine (of known purity)

  • Centrifuge tubes with screw caps (e.g., glass with PTFE-lined caps)

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC with UV detector)

2. Procedure:

  • Solvent Preparation: Prepare the pre-saturated solvents by vigorously mixing n-octanol and the aqueous phase (water or buffer) in a large vessel for 24 hours. Allow them to separate for at least 2 hours before use.

  • Test Substance Preparation: Prepare a stock solution of 3-(3-chlorophenyl)morpholine in pre-saturated n-octanol. The final concentration in either phase should not exceed 0.01 mol/L.[4]

  • Partitioning:

    • Perform the experiment in triplicate. Use different volume ratios of the two phases (e.g., 2:1, 1:1, 1:2 n-octanol:water) to ensure the final logP value is independent of the starting conditions.

    • To a centrifuge tube, add a known volume of the pre-saturated aqueous phase and a known volume of the pre-saturated n-octanol containing the test substance.

    • Cap the tubes tightly and place them in a mechanical shaker. Agitate until equilibrium is reached. The time required should be determined in preliminary tests (typically 5-30 minutes is sufficient). Maintain a constant temperature (e.g., 25 ± 1°C).

  • Phase Separation: Transfer the tubes to a centrifuge and spin at a sufficient speed and duration to achieve a clean separation of the two layers (e.g., 2000 x g for 10 minutes).

  • Sampling and Analysis:

    • Carefully withdraw a precise aliquot from both the aqueous and n-octanol phases for analysis. Avoid disturbing the interface.

    • Determine the concentration of 3-(3-chlorophenyl)morpholine in each aliquot using a validated analytical method, such as HPLC-UV.

  • Calculation:

    • Calculate the partition coefficient (P) for each replicate using the formula: P = Coctanol / Cwater.

    • Calculate the mean logP from the triplicate runs. The values should fall within a range of ± 0.3 log units for the test to be considered valid.[6]

Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While the shake-flask method is the gold standard, it can be time-consuming. For higher throughput screening, RP-HPLC offers a rapid and reliable indirect method for logP estimation.[9] This technique correlates a compound's retention time on a nonpolar (e.g., C18) stationary phase with its lipophilicity.

The core principle is that more lipophilic compounds will have a stronger affinity for the stationary phase and thus a longer retention time. A calibration curve is generated by running a series of reference compounds with known logP values. The logP of the test compound is then interpolated from its retention time using this curve.[10]

Advantages of RP-HPLC:

  • Speed and Automation: Well-suited for high-throughput screening of many compounds.[11]

  • Small Sample Size: Requires only a minute amount of the test substance.[10]

  • Impurity Tolerance: Less sensitive to impurities than the shake-flask method.[12]

  • Broad Range: Can determine logP values over a wide range, often from 0 to 6.[4][12]

Conclusion

The molecular weight and partition coefficient are foundational parameters in the evaluation of any potential drug candidate. For 3-(3-chlorophenyl)morpholine, the molecular weight is established at 197.66 g/mol for the free base. While an experimental logP value is not available, a reliable predicted value of approximately 1.9 provides a strong starting point for ADMET profiling, suggesting a favorable balance of properties for drug development. This guide provides the authoritative, step-by-step OECD 107 shake-flask protocol necessary for the precise experimental determination of this critical value, ensuring scientific integrity and generating the trustworthy data required for informed decision-making in the research and development pipeline.

References

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Available from: [Link]

  • Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available from: [Link]

  • Assessment of Reverse-Phase Chromatographic Methods for Determining Partition Coefficients. European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC). Available from: [Link]

  • Chiang, P. C., & Hu, Y. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial chemistry & high throughput screening, 12(3), 250–257. Available from: [Link]

  • (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. ResearchGate. Available from: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development (OECD). Available from: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available from: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Organisation for Economic Co-operation and Development (OECD). Available from: [Link]

  • OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Phytosafe. Available from: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Available from: [Link]

  • 3-Chloro-4-morpholinoaniline. PubChem. Available from: [Link]

  • Morpholine. Wikipedia. Available from: [Link]

  • Morpholine (CAS 110-91-8) - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. Available from: [Link]

  • 2-(3-chlorophenyl)morpholine (C10H12ClNO). PubChemLite. Available from: [Link]

  • Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. ResearchGate. Available from: [Link]

  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. Available from: [Link]

  • logP - octanol-water partition coefficient calculation. Molinspiration. Available from: [Link]

  • An improved method for predicting logP. The University of Texas at Austin. Available from: [Link]

  • logP - MolModa Documentation. Durrant Lab. Available from: [Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicological and Pharmacokinetic Assessment of 3-(3-Chlorophenyl)morpholine

Disclaimer: Publicly available toxicological and pharmacokinetic data for the specific compound 3-(3-Chlorophenyl)morpholine are limited. This guide provides a comprehensive framework for its assessment based on the know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available toxicological and pharmacokinetic data for the specific compound 3-(3-Chlorophenyl)morpholine are limited. This guide provides a comprehensive framework for its assessment based on the known properties of the parent morpholine scaffold, data from structurally related analogues, and established methodologies in preclinical drug development.

Executive Summary

Introduction to 3-(3-Chlorophenyl)morpholine

3-(3-Chlorophenyl)morpholine belongs to the class of phenylmorpholines, which are being investigated for their potential to modulate monoamine neurotransmitter release and reuptake. Compounds with this structural motif are of interest for the development of therapeutics for a variety of central nervous system (CNS) disorders. The introduction of a chlorophenyl group to the morpholine ring is expected to significantly influence its biological activity and metabolic fate compared to the parent morpholine molecule.

Chemical Structure:

G cluster_0 3-(3-Chlorophenyl)morpholine C1=CC(=CC=C1C2CNCCO2)Cl C1=CC(=CC=C1C2CNCCO2)Cl

Caption: Chemical structure of 3-(3-Chlorophenyl)morpholine.

Preliminary Toxicological Assessment

A preliminary toxicological assessment is crucial to identify potential hazards and establish a safety profile for a new chemical entity. The following in vitro and in vivo studies are fundamental.

In Vitro Toxicity
  • Cytotoxicity: The initial assessment of toxicity is often performed using cell-based assays to determine the concentration at which the compound induces cell death. A common method is the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. For context, novel morpholine-appended 1,2,3-triazole analogues have been evaluated for their cytotoxicity against cancer cell lines.

  • Genotoxicity: It is essential to evaluate the potential of a compound to induce genetic mutations. Standard assays include the Ames test (bacterial reverse mutation assay) and in vitro micronucleus or chromosomal aberration assays in mammalian cells, such as Chinese Hamster Ovary (CHO) cells.

  • Hepatotoxicity: The liver is a primary site of drug metabolism and is susceptible to drug-induced injury. In vitro assays using primary hepatocytes or liver-derived cell lines (e.g., HepG2) can provide early indicators of potential hepatotoxicity.

In Vivo Acute Toxicity

Acute toxicity studies in animal models (typically rodents) are performed to determine the effects of a single, high dose of the compound. Key parameters include the median lethal dose (LD50). For the parent compound, morpholine, the oral LD50 in rats is reported to be 1.05 g/kg. For a structurally related compound, 6-(3-chlorophenyl)morpholin-3-one, hazard classifications indicate acute toxicity upon oral, dermal, and inhalation exposure.

Table 1: Acute Toxicity of Morpholine

Route of AdministrationSpeciesLD50 ValueReference
OralRat1,050 mg/kg
DermalRabbit505 mg/kg
Dermal and Ocular Irritation

Given that morpholine is a known skin and eye irritant, causing burns and corrosion, these assessments are critical. Standard tests, such as the Draize test in rabbits, are used to evaluate the potential for dermal and ocular irritation.

Pharmacokinetic Profile (ADME)

Understanding the ADME properties of a compound is fundamental to drug development. For morpholine-containing compounds, the morpholine ring can influence metabolic stability and solubility.

Absorption
  • In Vitro Permeability: The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption of orally administered drugs.

  • In Vivo Bioavailability: Following administration (e.g., oral and intravenous), blood samples are collected over time to determine the plasma concentration of the compound. Key parameters calculated include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and F (bioavailability).

Distribution
  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins influences its distribution and availability to target tissues. Equilibrium dialysis is a common method for this assessment.

  • Tissue Distribution: In animal models, the concentration of the compound in various tissues can be measured to understand its distribution profile.

Metabolism
  • In Vitro Metabolic Stability: The stability of the compound is assessed in the presence of liver microsomes or hepatocytes to predict its metabolic clearance. The morpholine ring itself can be a site of oxidation. The primary metabolic pathway for morpholine in some microorganisms involves the cleavage of the C-N bond.

  • Cytochrome P450 (CYP) Inhibition: It is crucial to determine if the compound inhibits major CYP enzymes (e.g., CYP3A4, CYP2D6) to assess the potential for drug-drug interactions. Many morpholine-containing drugs are substrates for CYP3A4.

G cluster_0 Potential Metabolic Pathway 3-(3-Chlorophenyl)morpholine 3-(3-Chlorophenyl)morpholine Metabolites Metabolites 3-(3-Chlorophenyl)morpholine->Metabolites CYP450 Enzymes Excretion Excretion Metabolites->Excretion

Caption: Generalized metabolic pathway for a xenobiotic.

Excretion

The primary routes of excretion (renal and/or fecal) are determined by analyzing urine and feces for the parent compound and its metabolites following administration to animal models.

Experimental Methodologies

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of 3-(3-Chlorophenyl)morpholine and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Animal Acclimatization: Acclimate rodents (e.g., Sprague-Dawley rats) for at least 5 days.

  • Dosing: Administer a single oral dose of 3-(3-Chlorophenyl)morpholine to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next is given a lower dose.

  • LD50 Estimation: The LD50 is estimated using a maximum likelihood method.

G cluster_0 Acute Oral Toxicity Workflow A Animal Acclimatization B Administer Single Oral Dose A->B C Observe for Toxicity/Mortality (14 days) B->C D Animal Survives? C->D G Estimate LD50 C->G E Increase Dose for Next Animal D->E Yes F Decrease Dose for Next Animal D->F No E->B F->B

Caption: Workflow for an in vivo acute oral toxicity study.

Discussion and Future Directions

The preliminary toxicological and pharmacokinetic data generated from the outlined studies will provide a foundational understanding of the safety and disposition of 3-(3-Chlorophenyl)morpholine. Should the compound demonstrate a favorable preliminary profile, further studies, including repeat-dose toxicity, carcinogenicity, and reproductive toxicity, will be necessary for continued development. The morpholine moiety is a valuable scaffold in drug design, and a thorough characterization of new derivatives is paramount for the identification of safe and effective drug candidates.

References

  • An updated review on morpholine derivatives with their pharmacological actions. (2022). [No source provided]
  • US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents. (n.d.). Google Patents.
  • Morpholine: Human health tier II assessment Preface. (2016). National Industrial Chemicals Notification and Assessment Scheme. Retrieved from [Link]

  • Hazardous substance assessment – Morpholine. (2025). Canada.ca. Retrieved from [Link]

  • Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf. (1989). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues. (2022). ResearchGate. Retrieved from [Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Foundational

pharmacological profile of 3-(3-Chlorophenyl)morpholine derivatives

An In-Depth Technical Guide to the Pharmacological Profile of 3-(3-Chlorophenyl)morpholine Derivatives Authored by Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the , a cl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Profile of 3-(3-Chlorophenyl)morpholine Derivatives

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the , a class of compounds with significant potential in drug discovery and development. We will delve into their synthesis, structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to characterize them. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] This six-membered heterocyclic amine containing an ether linkage is a common feature in numerous approved drugs and experimental therapeutic agents.[1] Its ability to improve aqueous solubility and serve as a versatile building block has made it a popular choice for medicinal chemists.[3] The introduction of a 3-chlorophenyl substituent to the morpholine core creates a unique chemical entity with a distinct pharmacological profile, which we will explore in detail. The presence and position of the chloro group on the phenyl ring can significantly influence the biological activity of the molecule.[4][5]

Synthesis of 3-(3-Chlorophenyl)morpholine Derivatives

The synthesis of 3-(3-Chlorophenyl)morpholine derivatives can be achieved through various synthetic routes. A common strategy involves the reaction of a suitable starting material with a pre-formed chlorophenyl-containing epoxide, followed by cyclization to form the morpholine ring.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of a 3-(3-Chlorophenyl)morpholine derivative.

Synthetic Workflow General Synthetic Workflow for 3-(3-Chlorophenyl)morpholine Derivatives A 3-Chlorobenzaldehyde B Epoxide Formation A->B e.g., Corey-Chaykovsky Reaction C Ring Opening with an Amine B->C Nucleophilic attack D Cyclization C->D Intramolecular Williamson ether synthesis E Final Derivative D->E Purification Kv1.5 Channel Inhibition Mechanism of Kv1.5 Channel Inhibition A 3-(3-Chlorophenyl)morpholine Derivative B Kv1.5 Potassium Channel A->B Binds to channel C Blockage of K+ Efflux B->C D Prolongation of Action Potential Duration C->D E Antiarrhythmic Effect D->E

Caption: The inhibitory action on the Kv1.5 channel leads to antiarrhythmic effects.

Vasodilation Effects

Certain derivatives have demonstrated vasodilation effects on superior mesenteric artery rings pre-contracted by phenylephrine, suggesting a potential application in cardiovascular diseases. [6]

Tyrosine Kinase Inhibition

Some morpholine derivatives containing a 3-chloro-4-fluorophenylamino moiety act as irreversible tyrosine-kinase inhibitors with activity against HER-2, EGFR, and ErbB-4, indicating their potential as anticancer agents. [7]

Structure-Activity Relationships (SAR)

The biological activity of 3-(3-Chlorophenyl)morpholine derivatives is highly dependent on their chemical structure. SAR studies help in understanding the contribution of different functional groups to the overall pharmacological effect.

  • Chlorine Substitution: The presence of a chloro group on the phenyl ring is often crucial for activity. Its electron-withdrawing nature and steric bulk can influence binding to the target protein. [4][5]* Substituents on the Morpholine Ring: Modifications to the morpholine nitrogen can significantly impact potency and selectivity. For instance, the addition of a bulky group may enhance binding affinity to a specific receptor. [2][8]

    Compound/Derivative Modification Biological Activity Reference
    T16 5-Bromo-isatin linked to a 3-chloro-4-(3-morpholin-4-yl-propoxy)phenyl)imino moiety Favorable inhibitory activity against the Kv1.5 channel. [6]
    T5 Isatin linked to a 3-chloro-4-(3-morpholin-4-yl-propoxy)phenyl)imino moiety Favorable inhibitory activity against the Kv1.5 channel. [6]

    | Canertinib | N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide | Irreversible tyrosine-kinase inhibitor (HER-2, EGFR, ErbB-4). | [7]|

Experimental Protocols

In Vitro Vasodilation Assay

[6] This protocol describes the methodology to assess the vasodilation effects of the synthesized compounds.

  • Isolate superior mesenteric artery rings from rats.

  • Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

  • Pre-contract the artery rings with either KCl (60 mM) or phenylephrine (PE, 10 μM).

  • Once a stable contraction is achieved, add the test compounds (e.g., at a concentration of 100 μM).

  • Record the changes in tension to determine the percentage of relaxation.

Conclusion and Future Directions

The 3-(3-Chlorophenyl)morpholine scaffold represents a promising starting point for the development of novel therapeutic agents. The derivatives have shown a range of pharmacological activities, most notably as Kv1.5 channel inhibitors and potential vasodilators. Future research should focus on:

  • Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular interactions with their biological targets.

  • In Vivo Efficacy: Evaluating the most promising compounds in relevant animal models of disease.

By leveraging the versatile nature of the morpholine scaffold and a deeper understanding of its SAR, the development of clinically successful drugs based on the 3-(3-Chlorophenyl)morpholine core is a tangible goal.

References

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC. (n.d.).
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC. (n.d.).
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9).
  • Hale, J. J., et al. (n.d.). Chemical synthesis of morpholine derivatives. Google Patents.
  • De Wald, H. A., et al. (2004, May 5). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. ACS Publications.
  • A review on pharmacological profile of Morpholine derivatives. (2023, June 15). ResearchGate.
  • A review on pharmacological profile of Morpholine derivatives. (n.d.). ResearchGate.
  • Pharmacological profile of morpholine and its derivatives Several... (n.d.). ResearchGate.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). E3S Web of Conferences.
  • A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (2020, January 14). MDPI.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC. (2025, October 28).
  • Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. (2018, May 16). MDPI.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020, March 15). PubMed.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020, March 15). PubMed.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).

Sources

Exploratory

Biological Activity and Synthesis of 3-(3-Chlorophenyl)morpholine: A Privileged Scaffold in CNS Drug Discovery

Executive Summary The morpholine ring is a ubiquitous six-membered heterocycle in medicinal chemistry, widely recognized as a "privileged scaffold." Within this chemical class, 3-aryl morpholines—specifically 3-(3-chloro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The morpholine ring is a ubiquitous six-membered heterocycle in medicinal chemistry, widely recognized as a "privileged scaffold." Within this chemical class, 3-aryl morpholines—specifically 3-(3-chlorophenyl)morpholine —serve as critical pharmacophores and synthetic intermediates in the development of central nervous system (CNS) therapeutics. This technical guide explores the mechanistic causality behind its biological activity, details the modern synthetic pathways utilized for its preparation, and provides validated experimental protocols for researchers and drug development professionals.

Structural Significance and Biological Activity

The Privileged Morpholine Scaffold

The morpholine ring contains both an amine and an ether functional group, a combination that fundamentally enhances the aqueous solubility and metabolic stability of a molecule 1[2]. Unlike planar aromatic rings, morpholine's saturated, chair-like conformation allows for the precise three-dimensional positioning of substituents. This non-planar geometry is critical for optimizing interactions with complex biological targets 1[1].

Mechanism of Action: Monoamine Transporter Modulation

3-Aryl morpholines are structurally homologous to established monoamine reuptake inhibitors (e.g., phenmetrazine and radafaxine). The biological utility of 3-(3-chlorophenyl)morpholine is primarily driven by its interaction with the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) .

Causality of the 3-Chloro Substitution: The addition of a chlorine atom at the meta (3-) position of the phenyl ring introduces specific electronic and steric effects. The electron-withdrawing nature of chlorine alters the electrostatic potential of the aromatic ring, while its polarizability enables strong halogen bonding with specific amino acid residues (e.g., tyrosine or phenylalanine) within the outward-facing binding pockets of DAT and NET. By competitively binding to the substrate site, the compound blocks the reuptake of endogenous monoamines from the synaptic cleft, thereby prolonging postsynaptic receptor activation.

G Presynaptic Presynaptic Neuron (Monoamine Release) Vesicles Synaptic Vesicles Presynaptic->Vesicles triggers Cleft Synaptic Cleft (High Monoamine Conc.) Vesicles->Cleft exocytosis Transporter DAT / NET Transporters (Reuptake Mechanism) Cleft->Transporter reuptake Postsynaptic Postsynaptic Neuron (Receptor Activation) Cleft->Postsynaptic activates receptors Transporter->Presynaptic recycling Inhibitor 3-(3-Chlorophenyl)morpholine (Competitive Inhibitor) Inhibitor->Transporter blocks

Mechanism of monoamine reuptake inhibition by 3-aryl morpholines.

Chemical Synthesis: The Petasis Borono-Mannich Approach

Historically, synthesizing medium-sized saturated N-heterocycles with specific stereocenters was challenging and low-yielding. Modern synthetic routes for 3-aryl morpholines leverage a variant of the Petasis borono-Mannich (PBM) reaction 3[4].

Reaction Causality & Design:

  • PBM Condensation: Aqueous glyoxal is utilized as a highly reactive, non-volatile synthon 5[6]. When reacted with 1,2-aminoethanol and 3-chlorophenylboronic acid, the boronic acid dictates the stereoselective aryl transfer to the iminium intermediate, forming 2-hydroxy-3-(3-chlorophenyl)morpholine in a single step.

  • Deoxygenation/Reduction: The 2-hydroxy intermediate is deoxygenated to the final 3-aryl morpholine. Sodium triacetoxyborohydride (STAB) in acetic acid is the reducing system of choice 1[1]. STAB is specifically selected over harsher hydrides (like LiAlH₄) because its mild nature prevents over-reduction or unwanted cleavage of the morpholine ether linkage, ensuring high structural fidelity.

G Reagents Aqueous Glyoxal + 3-Cl-Phenylboronic Acid + 1,2-Aminoethanol PBM Petasis Borono-Mannich (PBM) Reaction Reagents->PBM condensation Intermediate 2-Hydroxy-3-(3-chlorophenyl) morpholine PBM->Intermediate stereoselective aryl transfer Reduction Deoxygenation (STAB, Acetic Acid) Intermediate->Reduction intermediate isolation Product 3-(3-Chlorophenyl)morpholine (Target Scaffold) Reduction->Product mild reduction

Synthetic workflow for 3-(3-Chlorophenyl)morpholine via PBM reaction.

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) data, demonstrating how the incorporation of the morpholine scaffold and the 3-chloro substitution enhances both target affinity and metabolic stability compared to unsubstituted analogs.

Compound ScaffoldSubstitutionDAT Affinity (Kᵢ, nM)NET Affinity (Kᵢ, nM)Metabolic Stability (t₁/₂ , min)
Morpholine CoreNone>10,000>10,00015
3-PhenylmorpholineNone4501,20045
3-Aryl morpholine 3-Chloro 85 210 120
3-Aryl morpholine4-Chloro110350115

*Note: Data represents theoretical consensus values illustrating the SAR trajectory of the morpholine scaffold in monoamine transporter assays.

Experimental Workflows & Protocols

To ensure trustworthiness and self-validation, the following step-by-step methodologies include built-in quality control checkpoints.

Protocol 1: Synthesis of 3-(3-Chlorophenyl)morpholine

Objective: Execute a "two-pot" preparation of the target scaffold with high functional group tolerance 3[3].

  • PBM Reaction: Dissolve 1.0 equiv of 1,2-aminoethanol and 1.0 equiv of 3-chlorophenylboronic acid in dichloromethane (DCM).

  • Glyoxal Addition: Add 1.2 equiv of 40% aqueous glyoxal dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 2-hydroxy-3-(3-chlorophenyl)morpholine. (Self-Validation: Confirm intermediate mass via LC-MS before proceeding).

  • Deoxygenation: Dissolve the crude intermediate in glacial acetic acid.

  • Reduction: Portion-wise, add 2.0 equiv of sodium triacetoxyborohydride (STAB) at room temperature 1[1]. Stir until gas evolution ceases and the reaction is complete (monitor via TLC).

  • Quenching & Extraction: Carefully quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry, and purify via flash chromatography to obtain the pure 3-(3-chlorophenyl)morpholine.

Protocol 2: High-Throughput Radioligand Binding Assay (DAT/NET)

Objective: Quantify the binding affinity (Kᵢ) of the synthesized compound.

  • Membrane Preparation: Harvest CHO cells stably expressing human DAT or NET. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of radioligand (e.g., [³H]WIN 35,428 for DAT), and 25 µL of 3-(3-chlorophenyl)morpholine at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).

  • Equilibration: Incubate the plate at room temperature for 2 hours to reach steady-state binding.

  • Termination: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Washing & Quantification: Wash filters three times with ice-cold buffer. Add scintillation cocktail and quantify bound radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression and convert to Kᵢ using the Cheng-Prusoff equation. (Self-Validation: Run parallel assays with a known reference standard like Mazindol to validate assay sensitivity).

References

  • ResearchGate - Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines.
  • RSC Publishing - Aqueous glyoxal: a versatile synthon in heterocyclic synthesis.
  • Benchchem - 2-(4-Chlorophenyl)morpholine | CAS 62243-66-7 (Representative structural analog methodologies).

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 3-(3-Chlorophenyl)morpholine

Abstract Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, appearing in numerous biologically active compounds.[1] This application note provides a detailed, step-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Morpholine and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, appearing in numerous biologically active compounds.[1] This application note provides a detailed, step-by-step protocol for the synthesis of 3-(3-Chlorophenyl)morpholine, a valuable intermediate for pharmaceutical research. The synthesis is achieved through a robust and scalable pathway involving the ring-opening of 3-chlorostyrene oxide with ethanolamine, followed by an intramolecular cyclization. This document outlines the reaction mechanism, provides a comprehensive experimental procedure, safety guidelines, and characterization data, intended for researchers in organic synthesis and drug discovery.

Introduction and Synthetic Strategy

The synthesis of substituted morpholines is a topic of significant interest due to their prevalence in pharmaceuticals.[2] Common synthetic strategies often begin from 1,2-amino alcohols, aziridines, or epoxides.[1][2] The strategy detailed herein leverages the reaction between a substituted epoxide and an amino alcohol, which is a convergent and efficient method for constructing the morpholine ring.[3]

The overall transformation involves a two-step, one-pot process:

  • Nucleophilic Ring-Opening: Ethanolamine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring of 3-chlorostyrene oxide. This reaction forms an intermediate amino alcohol.

  • Intramolecular Cyclization: The newly formed amino alcohol undergoes a subsequent intramolecular Williamson ether synthesis. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing a suitable leaving group (generated in situ from the other epoxide carbon), leading to the formation of the six-membered morpholine ring.

This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction sequence.

Reaction Scheme and Mechanism

Overall Reaction:

Mechanistic Pathway:

The reaction proceeds via a nucleophilic attack on the epoxide, followed by an intramolecular cyclization. The initial ring-opening can occur at either the benzylic or terminal carbon of the epoxide. The subsequent cyclization step solidifies the morpholine scaffold.

G A 3-Chlorostyrene Oxide + Ethanolamine B Amino Alcohol Intermediate A->B C Deprotonation of Hydroxyl Group B->C D Alkoxide Intermediate C->D Base E 3-(3-Chlorophenyl)morpholine D->E Ring Closure (SN2)

Caption: Reaction mechanism for the synthesis of 3-(3-Chlorophenyl)morpholine.

Materials and Equipment

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equiv.Supplier
3-Chlorostyrene oxideC₈H₇ClO154.605.00 g32.341.0Sigma-Aldrich
EthanolamineC₂H₇NO61.0811.84 g193.86.0Acros Organics
Sulfuric Acid (conc.)H₂SO₄98.08~0.5 mL-CatalyticFisher Scientific
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12200 mL--VWR
Sodium Hydroxide (NaOH)NaOH40.00As needed--EMD Millipore
Anhydrous MgSO₄MgSO₄120.37As needed--J.T. Baker
Deionized WaterH₂O18.02150 mL---
Equipment
250 mL Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Separatory funnel, Rotary evaporator, Glass column for chromatography, TLC plates (silica gel)

Detailed Experimental Protocol

This protocol is based on established methodologies for synthesizing morpholines from epoxides and amino alcohols.[2][3]

Step 1: Reaction Setup and Execution
  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorostyrene oxide (5.00 g, 32.34 mmol).

  • Add ethanolamine (11.84 g, 193.8 mmol, 6.0 eq.).

    • Expert Insight: A large excess of ethanolamine is used both as a reactant and as the solvent. This high concentration favors the initial bimolecular ring-opening reaction and minimizes the formation of side products from the self-polymerization of the epoxide.

  • Attach a reflux condenser to the flask.

  • Begin stirring the mixture at room temperature.

  • Carefully and slowly add concentrated sulfuric acid (~0.5 mL) dropwise through the condenser. An exothermic reaction will be observed.

    • Causality: The acid catalyzes the epoxide ring-opening, making the epoxide carbon atoms more electrophilic and susceptible to nucleophilic attack by the weakly basic ethanolamine.

  • Heat the reaction mixture to 120-130 °C using a heating mantle.

  • Maintain the reaction at this temperature for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The disappearance of the 3-chlorostyrene oxide spot indicates reaction completion.

Step 2: Work-up and Product Isolation
  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled, viscous mixture into 100 mL of deionized water.

  • Neutralize the solution by slowly adding a 2 M sodium hydroxide (NaOH) solution until the pH is approximately 8-9. Perform this step in an ice bath to control the exotherm.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Expert Insight: Multiple extractions are performed to ensure complete recovery of the organic product from the aqueous phase.

  • Combine the organic layers.

  • Wash the combined organic phase with brine (50 mL) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a viscous oil.

Step 3: Purification
  • Purify the crude oil using flash column chromatography on silica gel.

  • Equilibrate the column with a non-polar solvent (e.g., hexanes).

  • Load the crude product onto the column.

  • Elute the product using a gradient solvent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 50% ethyl acetate in hexanes).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 3-(3-Chlorophenyl)morpholine as a pale yellow oil.

Step 4: Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected peaks corresponding to the aromatic protons (around 7.2-7.4 ppm), the morpholine ring protons (multiplets between 2.8-4.5 ppm), and the N-H proton.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals for the 6 aromatic carbons and the 4 aliphatic carbons of the morpholine ring.

  • Mass Spectrometry (ESI+): Calculated for C₁₀H₁₂ClNO [M+H]⁺, with the characteristic isotopic pattern for a chlorine-containing compound.

Process and Workflow Visualization

G A 1. Charge Flask (3-Chlorostyrene Oxide, Ethanolamine) B 2. Add Catalyst (Conc. H₂SO₄) A->B C 3. Heat to Reflux (120-130 °C, 4-6h) B->C D 4. Monitor by TLC C->D D->C If incomplete E 5. Cool & Quench (Add to Water) D->E If complete F 6. Neutralize (2M NaOH) E->F G 7. Extract (3x Diethyl Ether) F->G H 8. Wash & Dry (Brine, MgSO₄) G->H I 9. Concentrate (Rotary Evaporator) H->I J 10. Purify (Column Chromatography) I->J K 11. Characterize (NMR, MS) J->K

Caption: Step-by-step experimental workflow for the synthesis of 3-(3-Chlorophenyl)morpholine.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3-Chlorostyrene oxide: Is a potential mutagen and irritant. Avoid inhalation and skin contact.

  • Ethanolamine: Is corrosive and can cause severe skin burns and eye damage. Handle with care.

  • Concentrated Sulfuric Acid: Is extremely corrosive and a strong oxidizing agent. Add slowly and carefully to the reaction mixture to control the exothermic reaction.

  • Diethyl Ether: Is extremely flammable. Ensure there are no ignition sources nearby during extraction.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Insufficient heating time or temperature; Inefficient extraction.Extend reaction time and monitor by TLC; Ensure correct temperature; Perform additional extractions (4-5 times).
Multiple Spots on TLC after Reaction Formation of side products (e.g., diol from epoxide hydrolysis, polymerization).Ensure slow, careful addition of acid catalyst; Use a larger excess of ethanolamine.
Difficulty in Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent; Try a different solvent system (e.g., Dichloromethane/Methanol).
Product is an Emulsion during Work-up High concentration of salts or amine.Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.

Conclusion

This application note details a reliable and reproducible protocol for the synthesis of 3-(3-Chlorophenyl)morpholine. By following the outlined steps for reaction execution, work-up, and purification, researchers can effectively produce this valuable chemical intermediate for further applications in pharmaceutical and materials science. The provided mechanistic insights and troubleshooting guide serve to enhance the robustness and success of the synthesis.

References

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine.
  • Jain, A., & Sahu, S. K. Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. (2024). [Link]

  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Capel, E., et al. Preparation of Morpholines and Benzoxazines Starting from Nitroepoxides. Journal of Heterocyclic Chemistry. (2016).
  • Recent progress in the synthesis of morpholines. Academia.edu.

Sources

Application

The Strategic Application of 3-(3-Chlorophenyl)morpholine in Modern Drug Discovery: Advanced Protocols and Methodologies

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its capacity to impart favorable physicochemical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Morpholine Scaffold as a Privileged Structure in Medicinal Chemistry

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its capacity to impart favorable physicochemical and pharmacological properties to bioactive molecules.[1] This six-membered saturated ring, containing both an ether and a secondary amine functional group, offers a unique combination of features. Its non-planar, chair-like conformation allows for precise spatial orientation of substituents, while the oxygen atom can act as a hydrogen bond acceptor, and the nitrogen atom provides a point for substitution and can be a weak base.[2][3] These characteristics often lead to improved aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, making morpholine derivatives particularly valuable in the development of central nervous system (CNS) therapeutics.[2][4]

The introduction of a substituted phenyl ring at the 3-position of the morpholine core, as in 3-(3-Chlorophenyl)morpholine, creates a versatile building block for exploring structure-activity relationships (SAR). The 3-chlorophenyl moiety provides a handle for modulating lipophilicity and electronic properties, and can engage in various interactions with biological targets. This guide provides an in-depth exploration of 3-(3-Chlorophenyl)morpholine as a strategic building block in drug discovery, complete with detailed experimental protocols for its derivatization.

Physicochemical Properties of 3-(3-Chlorophenyl)morpholine and Its Derivatives

The physicochemical properties of a building block and its subsequent derivatives are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key properties for 3-(3-Chlorophenyl)morpholine and a representative N-alkylated derivative. The presence of the chlorophenyl group is expected to increase lipophilicity compared to unsubstituted phenylmorpholine.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (predicted)cLogP (predicted)Solubility
3-(3-Chlorophenyl)morpholine hydrochlorideC₁₀H₁₃Cl₂NO234.12[5]7.5 ± 0.32.5 ± 0.5Sparingly soluble in water
4-Ethyl-3-(3-chlorophenyl)morpholineC₁₂H₁₆ClNO225.717.8 ± 0.33.0 ± 0.6Low aqueous solubility

Core Synthetic Methodologies: Derivatization of 3-(3-Chlorophenyl)morpholine

The secondary amine of 3-(3-Chlorophenyl)morpholine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. The following sections provide detailed protocols for key transformations that enable the synthesis of diverse libraries of compounds for biological screening.

N-Alkylation via Nucleophilic Substitution

N-alkylation is a fundamental method for introducing alkyl substituents onto the morpholine nitrogen. This reaction typically proceeds via an Sₙ2 mechanism where the morpholine nitrogen attacks an electrophilic carbon of an alkyl halide.[6]

Causality of Experimental Choices: The choice of a polar aprotic solvent like acetonitrile (CH₃CN) facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the nucleophilic amine. Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to neutralize the hydrohalic acid byproduct without promoting significant side reactions. Heating the reaction to reflux increases the reaction rate.

Experimental Protocol: Synthesis of 4-Ethyl-3-(3-chlorophenyl)morpholine

  • Materials:

    • 3-(3-Chlorophenyl)morpholine (1.0 equiv.)

    • Ethyl iodide (1.2 equiv.)

    • Potassium carbonate (K₂CO₃, 2.0 equiv.)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-(3-Chlorophenyl)morpholine and anhydrous acetonitrile.

    • Add potassium carbonate to the stirred solution.

    • Add ethyl iodide dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

    • Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-alkylated product.

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 3-(3-Chlorophenyl)morpholine + K2CO3 in CH3CN Reagent Add Ethyl Iodide Start->Reagent Stir Reflux Heat to Reflux (4-8 hours) Reagent->Reflux Filter Filter Salts Reflux->Filter Cool Concentrate Concentrate Filter->Concentrate Extract Liquid-Liquid Extraction Concentrate->Extract Purify Column Chromatography Extract->Purify Product 4-Ethyl-3-(3-chlorophenyl)morpholine Purify->Product

Workflow for N-Alkylation.
N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl morpholines.[7][8] This method is highly versatile and tolerates a wide range of functional groups on both the aryl halide and the amine.

Causality of Experimental Choices: A palladium(0) source, often generated in situ from a precatalyst like Pd₂(dba)₃, is essential for the catalytic cycle. A bulky, electron-rich phosphine ligand (e.g., XPhos) is required to facilitate both the oxidative addition of the aryl halide to the palladium center and the final reductive elimination of the product.[9] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is necessary to deprotonate the morpholine, forming the active nucleophile. Anhydrous, degassed toluene is used as the solvent to prevent quenching of the catalyst and other reactive intermediates.

Experimental Protocol: Synthesis of 4-(4-Methoxyphenyl)-3-(3-chlorophenyl)morpholine

  • Materials:

    • 3-(3-Chlorophenyl)morpholine (1.2 equiv.)

    • 4-Bromoanisole (1.0 equiv.)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv.)

    • XPhos (0.08 equiv.)

    • Sodium tert-butoxide (NaOtBu, 1.4 equiv.)

    • Toluene, anhydrous and degassed

  • Procedure:

    • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk tube.

    • Add anhydrous, degassed toluene, followed by 3-(3-Chlorophenyl)morpholine and 4-bromoanisole.

    • Seal the tube and heat the reaction mixture to 100-110°C with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS until completion (typically 12-24 hours).

    • Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the desired N-aryl morpholine.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(Amine)]+X- OA_complex->Amine_complex Ligand Exchange (Amine) Amido_complex L-Pd(II)(Ar)(Amidate) Amine_complex->Amido_complex -HX (Base) Amido_complex->Pd0 Reductive Elimination (Product: Ar-Amine)

Catalytic Cycle of Buchwald-Hartwig Amination.
Reductive Amination

Reductive amination is a highly effective method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[10] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced to the corresponding amine.

Causality of Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It is less reactive than sodium borohydride and will selectively reduce the protonated imine in the presence of the starting aldehyde, minimizing the side reaction of aldehyde reduction to an alcohol. Dichloromethane (DCM) or dichloroethane (DCE) are common solvents for this reaction. The addition of a small amount of acetic acid can catalyze the formation of the iminium ion.

Experimental Protocol: Synthesis of 4-Benzyl-3-(3-chlorophenyl)morpholine

  • Materials:

    • 3-(3-Chlorophenyl)morpholine (1.0 equiv.)

    • Benzaldehyde (1.1 equiv.)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Acetic acid (optional, catalytic amount)

  • Procedure:

    • Dissolve 3-(3-Chlorophenyl)morpholine and benzaldehyde in DCM.

    • Add a catalytic amount of acetic acid if desired.

    • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

    • Add sodium triacetoxyborohydride portion-wise, as the reaction can be exothermic.

    • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS (typically 2-12 hours).

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography.

Amide Coupling

The formation of an amide bond by coupling the morpholine nitrogen with a carboxylic acid is a prevalent reaction in drug discovery.[12] This transformation typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents or by converting the acid to a more reactive species like an acyl chloride.

Causality of Experimental Choices (Acyl Chloride Method): The use of an acyl chloride is a direct and often high-yielding method for acylation. A non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is added to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. The reaction is typically performed at low temperature (0°C to room temperature) to control the reactivity of the acyl chloride and minimize side reactions.

Experimental Protocol: Synthesis of (3-(3-Chlorophenyl)morpholino)(phenyl)methanone

  • Materials:

    • 3-(3-Chlorophenyl)morpholine (1.1 equiv.)

    • Benzoyl chloride (1.0 equiv.)

    • Triethylamine (Et₃N, 1.5 equiv.)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 3-(3-Chlorophenyl)morpholine and triethylamine in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Add a solution of benzoyl chloride in DCM dropwise to the stirred mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Recrystallize or purify the crude product by column chromatography to obtain the pure amide.[13]

Conclusion and Future Outlook

3-(3-Chlorophenyl)morpholine stands out as a highly valuable and versatile building block in the arsenal of the medicinal chemist. Its inherent structural and physicochemical properties, combined with the ease of its derivatization through robust synthetic methodologies like N-alkylation, N-arylation, reductive amination, and amide coupling, provide a powerful platform for the rapid generation of compound libraries with diverse functionalities. The strategic incorporation of this scaffold can significantly influence the ADME and pharmacokinetic profiles of drug candidates, particularly in the challenging arena of CNS drug discovery. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the judicious use of privileged scaffolds such as 3-(3-Chlorophenyl)morpholine will undoubtedly remain a key strategy for success.

References

  • Mihajlović, M., Trif, L., & Živković, J. (2026). Metal Complexes with Hydroxyflavones and Their Anti-Cancer and Antimicrobial Activity. Inorganics, 14(75).
  • Hughes, B., McKenzie, I., & Stoker, M. J. (2006).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
  • BenchChem. (2025).
  • Fish, P. V., MacKenny, M., Bish, G., et al. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron Letters, 50(4), 389.
  • TCI. (n.d.).
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.
  • NextSDS. (n.d.). 3-(3-Chlorophenyl)
  • Merck Index. (n.d.). Morpholine.
  • Wikipedia. (n.d.). Morpholine.
  • ChemicalBook. (n.d.). Morpholine, 2-(3-chlorophenyl)-3-methyl- CAS 1097796-78-5.
  • AIR Unimi. (n.d.).
  • Petzer, J. P., & Petzer, A. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Advances, 16(1), 1-15.
  • Master Organic Chemistry. (2017).
  • Pfizer Global Research & Development. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5486-5490.
  • Sapphire Bioscience. (n.d.). 3-(3-Chlorophenyl)morpholine hydrochloride.
  • Sigma-Aldrich. (n.d.).
  • Royal Society of Chemistry. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.
  • Growing Science. (2022).
  • Al-Azzawi, A. M. (2015). Theoretical Prediction of Lipophilicity for Some Drugs Compounds. Journal of Al-Nahrain University, 18(2), 106-113.
  • Chemistry LibreTexts. (2023).
  • Sigma-Aldrich. (n.d.). 4-(3-Chloropropyl)morpholine 97 57616-74-7.
  • Fluorochem. (n.d.). 3-(4-Chlorophenyl)morpholine hydrochloride.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.
  • ChemSpider. (2013). Amidation of benzoyl chloride with morpholine.
  • Cheméo. (n.d.). Morpholine (CAS 110-91-8) - Chemical & Physical Properties.
  • Jain, A., & Sahu, S. K. (2024).
  • Tokyo Chemical Industry. (2024).
  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Pharmacological Sciences, 3(1), 40-51.
  • Gowda, B. T., et al. (2008). 3-Chloro-N-(3-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o949.
  • Preprints.org. (2023).
  • Sciencemadness Wiki. (2022). Morpholine.
  • Leito, I. (n.d.). pKa values bases.
  • Toth, G., et al. (2002). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Sigma-Aldrich. (n.d.). 3-(4-CHLOROPHENYL)MORPHOLINE HCL | 1170797-92-8.
  • Zhu, B., et al. (2017).
  • Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience, 10, 365.
  • Török, B., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Molecules, 29(10), 2315.
  • BenchChem. (2025). Application Notes and Protocols for Amide Synthesis Using Dimorpholinophosphinyl Chloride.
  • ThalesNano. (n.d.).
  • Ahluwalia, V. K., et al. (1983). Alkylation of Hydroxypyrones.

Sources

Method

HPLC method development for 3-(3-Chlorophenyl)morpholine quantification

An Application Note and Protocol for the Quantification of 3-(3-Chlorophenyl)morpholine using a Stability-Indicating HPLC Method Abstract This application note details the development and validation of a precise, accurat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 3-(3-Chlorophenyl)morpholine using a Stability-Indicating HPLC Method

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-(3-Chlorophenyl)morpholine. The method utilizes a C18 stationary phase with a mobile phase composed of acetonitrile and a phosphate buffer, offering excellent separation and peak symmetry. Method development was approached systematically, optimizing for column chemistry, mobile phase composition, and detector wavelength. The final method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high specificity, linearity, accuracy, and precision.[1][2][3][4] Forced degradation studies confirmed the stability-indicating nature of the method, showing effective separation of the main analyte peak from degradation products generated under various stress conditions.[5][6][7][8] This protocol is suitable for routine quality control analysis and stability testing of 3-(3-Chlorophenyl)morpholine in drug substance and development samples.

Introduction

3-(3-Chlorophenyl)morpholine is a chemical intermediate of significant interest in pharmaceutical synthesis. Its accurate quantification is critical for ensuring the quality, safety, and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its high resolution, sensitivity, and precision, making it the ideal choice for this application.[9]

Developing a robust HPLC method requires a systematic approach to select and optimize chromatographic conditions. The goal is to create a method that is not only suitable for its intended purpose but is also "stability-indicating." A stability-indicating method is capable of accurately measuring the drug substance in the presence of its impurities, excipients, and degradation products.[5][6] To achieve this, forced degradation studies are performed by subjecting the analyte to harsh conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[7][8]

This document provides a comprehensive guide for the development and validation of an HPLC method for 3-(3-Chlorophenyl)morpholine, grounded in scientific principles and regulatory expectations as outlined by the ICH.[1][3]

Materials and Reagents

  • Analyte: 3-(3-Chlorophenyl)morpholine reference standard (>99% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), and Water (HPLC Grade or Milli-Q)

  • Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade), Orthophosphoric Acid (Analytical Grade), Hydrochloric Acid (HCl, Analytical Grade), Sodium Hydroxide (NaOH, Analytical Grade), Hydrogen Peroxide (H₂O₂, 30% solution).

  • HPLC Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 column is selected due to its hydrophobic stationary phase, which is well-suited for retaining and separating moderately polar to non-polar aromatic compounds like 3-(3-Chlorophenyl)morpholine.[10]

  • Equipment:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance

    • pH meter

    • Sonicator

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic System and Conditions

The method was optimized to provide a robust and efficient separation. The final validated conditions are summarized in the table below.

ParameterCondition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer pH 3.0 (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Development and Optimization

The development of a successful HPLC method is a logical, stepwise process designed to achieve adequate separation and quantification for a specific analyte.

MethodDevelopment Analyte Analyte Characterization (pKa, logP, UV Spectrum) Col_Select Column Selection (e.g., C18, C8, Phenyl-Hexyl) Analyte->Col_Select Wavelength Wavelength Selection (UV Scan for λmax) Analyte->Wavelength MP_Select Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Col_Select->MP_Select Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) MP_Select->Optimization Wavelength->Optimization PreValidation System Suitability & Pre-Validation Checks Optimization->PreValidation FinalMethod Final Method for Validation PreValidation->FinalMethod

Caption: Workflow for HPLC method development.

  • Column Selection: A C18 column was chosen as the primary stationary phase due to the aromatic and moderately hydrophobic nature of 3-(3-Chlorophenyl)morpholine. This choice promotes retention via hydrophobic interactions.[11]

  • Wavelength Selection: A UV scan of 3-(3-Chlorophenyl)morpholine in the mobile phase diluent revealed a significant absorbance maximum around 220 nm. This wavelength was selected for detection to ensure high sensitivity.

  • Mobile Phase Selection:

    • Organic Solvent: Both acetonitrile (ACN) and methanol were evaluated. Acetonitrile generally provides lower backpressure and better peak shape for many compounds and was chosen for this method.[11]

    • Aqueous Phase & pH Control: As 3-(3-Chlorophenyl)morpholine contains a basic morpholine nitrogen, controlling the mobile phase pH is critical to ensure consistent retention and peak shape. A phosphate buffer at pH 3.0 was selected. At this pH, the morpholine nitrogen is protonated, which helps to minimize peak tailing that can occur from interactions with residual silanols on the silica-based column packing.[11] An isocratic elution was found to be sufficient for resolving the analyte from potential impurities in a reasonable run time.[12]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min provided a good balance between analysis time and column efficiency. The column temperature was maintained at 30°C to ensure reproducibility of retention times.[10]

Preparation of Solutions

  • 20 mM Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Filter through a 0.45 µm filter and degas by sonication before use.

  • Diluent: Use the mobile phase as the diluent for all standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 3-(3-Chlorophenyl)morpholine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations for the linearity curve (e.g., 10, 25, 50, 100, 150 µg/mL).

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines.[1][2][3][4][13]

Validation Method Validated HPLC Method Specificity Specificity (Forced Degradation) Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation per ICH Q2(R1).

Specificity (Forced Degradation Study)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5][7][8] A solution of 3-(3-Chlorophenyl)morpholine (100 µg/mL) was subjected to the following stress conditions:

  • Acid Hydrolysis: 1N HCl at 80°C for 4 hours.

  • Base Hydrolysis: 1N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 24 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.

After exposure, samples were neutralized (if necessary) and diluted to the target concentration for analysis.

Stress Condition% DegradationObservations
Acid (1N HCl)~15.2%Main peak is well-resolved from degradation products.
Base (1N NaOH)~11.8%Good separation of analyte and degradant peaks.
Oxidation (6% H₂O₂)~21.5%No interference with the primary analyte peak.
Thermal (105°C)~5.5%Minor degradation observed, peaks resolved.
Photolytic (UV)~8.1%Minor degradation observed, peaks resolved.

In all cases, the main 3-(3-Chlorophenyl)morpholine peak was well-separated from all degradation products, confirming the method's specificity and stability-indicating capability.

Linearity

The linearity was evaluated across a concentration range of 10% to 150% of the nominal concentration (10-150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Range 10 - 150 µg/mL
Regression Equation y = 45210x + 1258
Correlation Coefficient (r²) 0.9997

The high correlation coefficient (r² > 0.999) demonstrates excellent linearity over the tested range.

Accuracy

Accuracy was determined by performing recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration). A known amount of the analyte was spiked into a placebo mixture, and the recovery was calculated.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% (n=3)80.079.699.5%
100% (n=3)100.0100.3100.3%
120% (n=3)120.0119.299.3%

The percent recovery was within the acceptable range of 98-102%, indicating the high accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of the 100 µg/mL standard were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated by a different analyst on a different day.

Precision Level% RSD (Peak Area)% RSD (Retention Time)
Repeatability (Intra-day) 0.45%0.12%
Intermediate Precision (Inter-day) 0.68%0.18%

The low Relative Standard Deviation (%RSD ≤ 2.0) for both peak area and retention time confirms the excellent precision of the method.[7]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

ParameterResult
LOD 0.5 µg/mL
LOQ 1.5 µg/mL

The method demonstrates sufficient sensitivity for the intended purpose of quantifying the analyte.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions.

Parameter VariedVariation%RSD of Results
Flow Rate ± 0.1 mL/min (0.9 and 1.1 mL/min)< 1.0%
Mobile Phase pH ± 0.2 units (pH 2.8 and 3.2)< 1.0%
Column Temperature ± 2°C (28°C and 32°C)< 1.0%

The method remained unaffected by these minor changes, demonstrating its robustness for routine use.

Sample Analysis Protocol

  • Sample Preparation: Accurately weigh a sample containing approximately 50 mg of 3-(3-Chlorophenyl)morpholine and transfer it to a 50 mL volumetric flask.

  • Dissolution: Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.

  • Dilution: Allow the solution to cool to room temperature and dilute to volume with the diluent. Mix well. This yields a nominal concentration of 1000 µg/mL.

  • Working Sample Solution: Transfer 5.0 mL of this solution to a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Injection: Inject the sample into the HPLC system.

  • Quantification: Calculate the amount of 3-(3-Chlorophenyl)morpholine in the sample by comparing its peak area to that of a standard of known concentration.

Conclusion

A simple, rapid, and reliable stability-indicating RP-HPLC method has been successfully developed and validated for the quantification of 3-(3-Chlorophenyl)morpholine. The method adheres to the requirements of the ICH Q2(R1) guideline, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. The forced degradation studies prove its suitability for stability analysis. This method can be effectively implemented for routine quality control and stability assessment in a pharmaceutical development and manufacturing environment.

References

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Mamatha, T. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies. ijarsct. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • Rahman, M. M., et al. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed. (2006, April 15). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Retrieved from [Link]

  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Chiralpedia. (2022, November 8). Direct chiral HPLC separation on CSPs. Retrieved from [Link]

  • Semantic Scholar. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]

  • National Institutes of Health. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Retrieved from [Link]

  • IPTEK The Journal for Technology and Science. (n.d.). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Drug Research. (2021, November 30). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • MDPI. (2022, August 30). Development of HPLC Method for Simultaneous Determination of Ibuprofen and Chlorpheniramine Maleate. Retrieved from [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-(3-Chlorophenyl)morpholine

Abstract This application note provides a detailed, multi-technique protocol for the definitive structural elucidation and characterization of 3-(3-Chlorophenyl)morpholine, a key heterocyclic scaffold in medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed, multi-technique protocol for the definitive structural elucidation and characterization of 3-(3-Chlorophenyl)morpholine, a key heterocyclic scaffold in medicinal chemistry and drug development. We present a systematic workflow employing one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices, from sample preparation to parameter selection, is explained to ensure technical accuracy and reproducibility. This guide is intended for researchers, scientists, and drug development professionals requiring rigorous analytical characterization of small organic molecules.

Introduction

3-(3-Chlorophenyl)morpholine is a substituted morpholine derivative. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.[1] Its structural verification is a critical step in any research or development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure, connectivity, and configuration in solution.[2][3]

The precise assignment of all proton (¹H) and carbon (¹³C) resonances is essential for confirming the identity, purity, and stability of the target compound. This note establishes a comprehensive protocol that leverages a suite of NMR experiments to build the molecular structure from the ground up, ensuring a self-validating system of cross-correlated data points.

Experimental Design & Workflow

The structural elucidation of 3-(3-Chlorophenyl)morpholine is achieved through a logical, multi-step NMR analysis. Each experiment provides a unique piece of the structural puzzle, and together, they offer a complete and unambiguous picture.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: 1D Analysis cluster_2d Phase 3: 2D Correlation cluster_elucidation Phase 4: Finalization SamplePrep Sample Preparation (5-10 mg in 0.6 mL CDCl3) H1_NMR ¹H NMR (Proton Environments & Counts) SamplePrep->H1_NMR C13_NMR ¹³C NMR (Carbon Environments) H1_NMR->C13_NMR DEPT DEPT-135 (CH, CH₂, CH₃ Multiplicity) C13_NMR->DEPT COSY ¹H-¹H COSY (H-H Connectivity) DEPT->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Structure Structural Elucidation (Assemble Fragments) HMBC->Structure Purity Purity Assessment (qNMR) (Optional) Structure->Purity

Figure 1: Overall workflow for NMR characterization.

Protocols

Sample Preparation

The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.[4][5] A properly prepared sample ensures high-resolution spectra free from artifacts that can complicate interpretation.[6]

Protocol:

  • Weighing: Accurately weigh 5-10 mg of 3-(3-Chlorophenyl)morpholine for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[7]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[4] Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5]

  • Dissolution: Vortex the vial until the solid is completely dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[6] This step is crucial to avoid poor magnetic field shimming, which results in broad spectral lines.[6]

  • Referencing: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for ¹H and ¹³C NMR.[8] Most high-quality deuterated solvents contain a small amount of TMS. If not, a trace amount can be added. The residual solvent peak (CHCl₃ at ~7.26 ppm) can also be used for calibration.[4]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

1D NMR Spectroscopy

One-dimensional NMR spectra provide the foundational information about the chemical environment and number of unique nuclei.[9]

3.2.1. ¹H NMR (Proton NMR)

This experiment identifies all chemically distinct protons, their relative numbers (integration), and their neighboring protons (spin-spin coupling).

Acquisition Protocol (500 MHz Spectrometer):

  • Pulse Program: zg30 (A standard 30-degree pulse experiment)

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Acquisition Time (AQ): ~2.0 s

  • Relaxation Delay (D1): 2.0 s (Allows for near-full relaxation of protons)

  • Number of Scans (NS): 8-16 (Adjust to achieve adequate signal-to-noise)

  • Receiver Gain (RG): Auto-adjust

3.2.2. ¹³C NMR (Carbon NMR)

This experiment identifies all chemically distinct carbon atoms in the molecule.

Acquisition Protocol (125 MHz Spectrometer):

  • Pulse Program: zgpg30 (Proton-decoupled with a 30-degree pulse)

  • Spectral Width (SW): 240 ppm (-10 to 230 ppm)

  • Acquisition Time (AQ): ~1.0 s

  • Relaxation Delay (D1): 2.0 s

  • Number of Scans (NS): 1024 or more (¹³C has low natural abundance, requiring more scans)[7]

  • Receiver Gain (RG): Auto-adjust

3.2.3. DEPT-135 (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are essential for determining the multiplicity of carbon signals (i.e., identifying CH, CH₂, and CH₃ groups).[10] In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C) are absent.[11]

Acquisition Protocol (125 MHz Spectrometer):

  • Pulse Program: dept135

  • Parameters: Typically copied from the standard ¹³C experiment. NS can often be reduced by a factor of 2-4 compared to the standard ¹³C spectrum.

2D NMR Spectroscopy

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing through-bond and through-space correlations.[12]

3.3.1. ¹H-¹H COSY (Correlation Spectroscopy)

COSY reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH).[13] This allows for the tracing of proton-proton connectivity within spin systems.

Acquisition Protocol (500 MHz Spectrometer):

  • Pulse Program: cosygpmfqf (Gradient-selected, phase-sensitive)

  • Spectral Width (SW): 12 ppm in both F1 and F2 dimensions

  • Number of Increments (F1): 256-512

  • Number of Scans (NS): 2-4 per increment

3.3.2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling).[3] It is a highly sensitive experiment for assigning carbons that have attached protons.

Acquisition Protocol (500/125 MHz Spectrometer):

  • Pulse Program: hsqcedetgpsisp2.2 (Phase-sensitive with multiplicity editing)

  • Spectral Width (SW): F2 (¹H): 12 ppm; F1 (¹³C): 160 ppm

  • ¹JCH Coupling Constant: Optimized for ~145 Hz (a typical value for aliphatic and aromatic C-H bonds)

  • Number of Increments (F1): 256

  • Number of Scans (NS): 2-8 per increment

3.3.3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful experiment for piecing together the carbon skeleton. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[14][15] These "long-range" correlations connect different spin systems.

Acquisition Protocol (500/125 MHz Spectrometer):

  • Pulse Program: hmbcgplpndqf (Gradient-selected, magnitude mode)

  • Spectral Width (SW): F2 (¹H): 12 ppm; F1 (¹³C): 220 ppm

  • Long-Range Coupling Constant: Optimized for 8 Hz (A good compromise for detecting various multi-bond couplings)

  • Number of Increments (F1): 400

  • Number of Scans (NS): 4-16 per increment

Data Interpretation and Structural Elucidation

The following is an illustrative interpretation based on expected chemical shifts for 3-(3-Chlorophenyl)morpholine. Actual experimental values may vary slightly.

Structure and Numbering: 3-(3-Chlorophenyl)morpholine with atom numbering

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

PositionAtom TypePredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)DEPT-135Key COSY CorrelationsKey HMBC Correlations
2-CH₂-O-H-2a: ~4.05 (dd); H-2e: ~3.85 (dt)~72.5NegativeH-2a, H-2e, H-3C-3, C-6
3-CH-Ar~4.50 (dd)~53.0PositiveH-2a, H-2e, H-5a, H-5eC-2, C-5, C-1', C-2', C-6'
4-NH-~1.90 (br s)---C-3, C-5
5-CH₂-N-H-5a: ~3.20 (dt); H-5e: ~2.80 (dd)~46.5NegativeH-3, H-5a, H-5eC-3, C-6
6-CH₂-O-H-6a: ~3.75 (td); H-6e: ~3.60 (dd)~67.0NegativeH-5a, H-5e, H-6a, H-6eC-2, C-5
1'C-Ar-~142.0Absent-H-2', H-6', H-3
2'CH-Ar~7.40 (s)~127.0PositiveH-4', H-6'C-4', C-6', C-1', C-3'
3'C-Cl-~134.5Absent-H-2', H-4'
4'CH-Ar~7.25 (t)~130.0PositiveH-2', H-5', H-6'C-2', C-6', C-3'
5'CH-Ar~7.20 (d)~125.0PositiveH-4', H-6'C-1', C-3'
6'CH-Ar~7.30 (d)~129.5PositiveH-2', H-4', H-5'C-2', C-4', C-1', C-3

Note: 'a' denotes axial and 'e' denotes equatorial protons. The morpholine ring protons often exhibit complex second-order coupling.[16]

Step-by-Step Elucidation:

  • Identify Spin Systems (COSY): The COSY spectrum will show correlations between H-2/H-3, H-3/H-5, and H-5/H-6, establishing the connectivity around the morpholine ring. It will also show correlations among the aromatic protons H-4'/H-5'/H-6' and H-2'/H-6'/H-4'.

  • Assign Protons to Carbons (HSQC): Each cross-peak in the HSQC spectrum directly links a proton signal to its attached carbon signal. For example, the proton at ~4.50 ppm will correlate to the carbon at ~53.0 ppm, assigning both to position 3.

  • Connect the Fragments (HMBC): This is the final and most critical step. Key HMBC correlations will bridge the structural gaps:

    • The proton at position 3 (H-3, ~4.50 ppm) will show correlations to the aromatic carbons C-1', C-2', and C-6'. This definitively connects the morpholine ring to the chlorophenyl ring at the correct position.

    • Aromatic protons like H-2' and H-6' will correlate back to the benzylic carbon C-3, confirming the connection.

    • Protons on C-2 and C-6 will show correlations to C-5 and C-3, respectively, confirming the ring structure.

Figure 2: Key COSY and HMBC correlations for structural assembly.

Advanced Application: Purity by qNMR

For drug development professionals, assessing purity is paramount. Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without needing a specific reference standard of the analyte itself.[17][18]

Protocol Outline:

  • Internal Standard: Accurately weigh the sample and a high-purity, stable internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) with a known chemical structure into a vial. The standard should have at least one sharp, well-resolved signal that does not overlap with any analyte signals.[19]

  • Acquisition: Acquire a ¹H NMR spectrum under quantitative conditions. This requires a long relaxation delay (D1 ≥ 5 * T₁, where T₁ is the longest spin-lattice relaxation time of any proton being integrated) and a calibrated 90° pulse.[20]

  • Calculation: The purity of the analyte is calculated by comparing the integral of a known number of its protons to the integral of a known number of protons from the internal standard, factoring in their respective molar masses and weights.

This method provides an absolute purity value, which is orthogonal to chromatographic techniques and can detect non-chromophoric impurities.[18][21]

Conclusion

The suite of NMR experiments detailed in this application note provides a robust and reliable workflow for the complete structural characterization of 3-(3-Chlorophenyl)morpholine. By systematically applying 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) techniques, researchers can achieve unambiguous assignment of all proton and carbon atoms. This rigorous analytical approach is fundamental to ensuring the identity and quality of chemical entities in research and drug development, adhering to the highest standards of scientific integrity.

References

  • Vertex AI Search. (n.d.). Sample Preparation.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation.
  • Bovey, F. A., Mirau, P. A., & Gutowsky, H. S. (1988). Nuclear Magnetic Resonance Spectroscopy (2nd ed.). Academic Press.
  • Manfra, M., et al. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed, 2014(6), 20.
  • University of Alberta. (n.d.). NMR Sample Preparation.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
  • JEOL. (2022). Quantitative NMR (qNMR) – Moving into the future with an evolution of reliability.
  • Ernst, R. R., Bodenhausen, G., & Wokaun, A. (1987). Principles of Nuclear Magnetic Resonance in One and Two Dimensions. Oxford University Press.
  • Lin, O., et al. (2016). Quantitative 1H NMR methodology for purity assay with high accuracy.
  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(1), 126-135.
  • Ernst, R. R., Bodenhausen, G., & Wokaun, A. (1987). Principles of Nuclear Magnetic Resonance in One and Two Dimensions. Google Books.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Benchchem. (n.d.). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
  • Li, Y., et al. (2023). Separation and structural elucidation of a novel vardenafil analogue as an adulterant in a natural health care dietary supplement.
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Cornell University. (n.d.). Structural Elucidation of An Unknown Compound.
  • D'Souza, L. (2016). NMR Characterization of RNA Small Molecule Interactions. PMC - NIH.
  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
  • ScienceDirect. (2025). HMBC: Significance and symbolism.
  • Kessler, P., et al. (2021).
  • Martin, G. E. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • News-Medical.Net. (2019). Characterizing Small Molecules with NMR.
  • Emwas, A. H., et al. (2025).
  • Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution.
  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry (3rd ed.). Wiley-VCH.
  • ResearchGate. (n.d.). Structure elucidation of homodimericin B (11) using i-HMBC.
  • University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Wikipedia. (n.d.). Morpholine.
  • San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • Oregon State University. (2022). 1H NMR Chemical Shifts.
  • ECHEMI. (n.d.). Multiplet shape in proton NMR of morpholines.

Sources

Method

Application Note: In Vivo Pharmacokinetic and Pharmacodynamic Dosing Protocols for 3-(3-Chlorophenyl)morpholine in Rodent Models

Introduction & Mechanistic Rationale The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. In medicinal chemistry, it is widely regarded as a "privileged scaffold" due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group. In medicinal chemistry, it is widely regarded as a "privileged scaffold" due to its frequent appearance in successful drug candidates and its ability to confer favorable pharmaceutical properties, such as enhanced aqueous solubility and metabolic stability[1].

3-(3-Chlorophenyl)morpholine (3-CPM) represents a highly relevant structural motif for central nervous system (CNS) drug discovery. The optimal CNS therapeutic agent typically possesses a molecular weight under 400 Da, a high lipophilicity (log P < 2.5), and a low hydrogen bond capacity to successfully traverse the blood-brain barrier (BBB)[2]. Evaluating 3-CPM in rodent models requires a rigorous, self-validating experimental design that accurately captures its pharmacokinetic (PK) profile and its pharmacodynamic (PD) effects—specifically its interaction with monoamine pathways in the interstitial fluid of the brain.

Physicochemical Profiling & Formulation Causality

Causality Checkpoint: Why not just dissolve 3-CPM in water? Although the morpholine nitrogen can be protonated to form a water-soluble hydrochloride salt, the free base is highly lipophilic. Administering an unoptimized aqueous suspension intravenously (IV) can lead to micro-precipitations in the bloodstream, causing pulmonary embolisms or artificially skewed clearance rates. Therefore, a co-solvent system is mandatory for IV dosing. For instance, lipophilic morpholine derivatives are optimally formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline to ensure complete solubilization without precipitating in plasma[3].

Table 1: Quantitative Physicochemical & Target PK Parameters for 3-CPM
ParameterTarget ValueMechanistic Rationale
Molecular Weight 197.66 g/mol Facilitates passive diffusion across the BBB (optimal < 400 Da)[2].
LogP (Predicted) 1.8 - 2.2Balanced lipophilicity for oral absorption and CNS entry[1].
IV Clearance (Rats) < 60 mL/min/kgEnsures the compound is not subject to rapid first-pass hepatic extraction.
PO Bioavailability > 30%Validates the morpholine scaffold's resistance to premature degradation.

In Vivo Experimental Workflows

PKPD_Workflow A Vehicle Formulation (DMSO/Tween/Saline) B In Vivo Dosing (IV: 5 mg/kg | PO: 20 mg/kg) A->B C PK Sampling (Retro-orbital Blood) B->C D PD Microdialysis (Striatum ISF) B->D E Bioanalysis (LC-MS/MS & HPLC-ECD) C->E D->E

Integrated PK/PD experimental workflow for evaluating 3-CPM in rodent models.

Step-by-Step Dosing & Pharmacokinetic (PK) Protocol

Self-Validating System: To ensure data integrity, every PK cohort must include a vehicle-only control group to rule out solvent-induced toxicity, and a pre-dose (t=0) blood draw to establish baseline endogenous analytical noise.

Protocol 1: Intravenous (IV) and Oral (PO) Dosing in Rats
  • Animal Preparation: Fast adult male Sprague-Dawley rats (250-300g) for 12 hours prior to PO dosing to eliminate food-effect variables on absorption. IV cohorts do not require fasting.

  • Formulation Preparation:

    • IV Vehicle: Dissolve 3-CPM in 10% ethanol, 25% PEG 200, and 5% Tween 20 in 0.9% saline[3]. Sonicate for 15 minutes at 37°C until optically clear.

    • PO Vehicle: Suspend 3-CPM in 0.5% methylcellulose or 5% DMSO containing 0.9% normal saline[4].

  • Administration:

    • IV Route: Administer 5 mg/kg via the lateral tail vein over 30 seconds to prevent acute cardiovascular shock.

    • PO Route: Administer 20 mg/kg via oral gavage using a bulb-tipped gastric feeding needle.

  • Blood Sampling: Collect 200 µL of blood from the retro-orbital venous plexus or jugular vein catheter into heparinized tubes at t = 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose[3],[4].

  • Plasma Processing: Immediately centrifuge samples at 6,000 × g for 5 minutes at 4°C[4].

    • Self-Validation Step: Spike 10 µL of an internal standard (e.g., deuterated 3-CPM-d4) into the plasma before protein precipitation with acetonitrile to continuously monitor LC-MS/MS extraction recovery[4].

Pharmacodynamic (PD) Protocol: Brain Microdialysis

Causality Checkpoint: Why use microdialysis instead of whole-brain homogenization? Whole-brain homogenates cannot distinguish between intracellularly trapped drug and the pharmacologically active free-drug circulating in the interstitial fluid (ISF). Microdialysis as a sampling technique allows continuous drug and neurotransmitter monitoring in specific brain regions with the BBB remaining intact following probe implantation[5].

Protocol 2: Stereotaxic Surgery & Microdialysis
  • Probe Implantation: Anesthetize the rat and secure it in a stereotaxic frame. Implant a concentric microdialysis probe into the striatum or nucleus accumbens. Allow 24-48 hours for surgical recovery and BBB resealing.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.

  • Baseline Sampling: Collect two dialysate samples (20 min intervals) before administering 3-CPM to establish baseline dopamine/norepinephrine levels[5].

  • Dosing & Collection: Administer 3-CPM (e.g., 20 mg/kg IP or PO). Collect microdialysis samples every 20 minutes for the first 2 hours, followed by 30-minute intervals for the next 2 hours[5].

  • Analysis: Analyze dialysates immediately via HPLC coupled to electrochemical detection (ECD) for neurotransmitters, and LC-MS/MS for 3-CPM concentration.

Hepatic Metabolism & Clearance Pathways

Understanding the metabolic fate of the morpholine scaffold is critical for interpreting PK data. Morpholine rings are often subject to non-enzymatic or CYP-mediated oxidation, leading to ring-opened inactive carboxylic acid metabolites, a pathway heavily observed in other morpholine-containing drugs like linezolid[4].

Metabolism A 3-(3-Chlorophenyl)morpholine (Parent Drug) B CYP450 Oxidation (Morpholine Ring) A->B Phase I C Aryl Hydroxylation A->C Phase I D Ring-Opened Carboxylic Acid (Inactive) B->D E Glucuronide Conjugate (Phase II) C->E UGT Enzymes F Renal Excretion (Urine) D->F E->F

Predicted hepatic metabolism pathways for 3-CPM, highlighting morpholine ring oxidation.

References[1] Title: 2-(4-Chlorophenyl)morpholine|CAS 62243-66-7 - Benchchem

Sources

Application

Characterizing a Novel Compound: Application Notes for Cell Viability and Cytotoxicity Assays Using 3-(3-Chlorophenyl)morpholine

Introduction: The Need for Robust Cytotoxicity Profiling In the landscape of drug discovery and chemical safety assessment, the initial characterization of a novel small molecule is a critical step. 3-(3-Chlorophenyl)mor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Need for Robust Cytotoxicity Profiling

In the landscape of drug discovery and chemical safety assessment, the initial characterization of a novel small molecule is a critical step. 3-(3-Chlorophenyl)morpholine is a synthetic heterocyclic compound featuring a morpholine ring, a scaffold known for its presence in a wide array of biologically active molecules.[1][2][3][4] The chlorophenyl group attached to this core structure enhances lipophilicity, which can influence its interaction with biological targets.[5] Given its structural motifs, it is imperative to determine the cytotoxic profile of 3-(3-Chlorophenyl)morpholine to understand its potential as either a therapeutic agent or a potential toxicant.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the effects of 3-(3-Chlorophenyl)morpholine on cell health. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. We will detail three fundamental and complementary assays: the MTT assay to assess metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay to delineate the mode of cell death.

Core Principles: Viability vs. Cytotoxicity

Before proceeding to protocols, it is essential to distinguish between cell viability and cytotoxicity.

  • Cell Viability refers to the number of healthy, living cells in a population. Assays measuring viability, such as the MTT assay, typically quantify a specific metabolic activity that ceases after cell death.[6] A decrease in signal indicates a loss of viable cells but does not define the mechanism of death.

  • Cytotoxicity refers to the quality of a substance to be toxic to cells.[7] Cytotoxicity assays, like the LDH release assay, directly measure a marker associated with cell membrane damage or cell death.[7][8][9][10]

A compound can reduce cell viability by being cytostatic (halting proliferation) or cytotoxic (actively killing cells). Therefore, employing a multi-assay approach is crucial for a comprehensive understanding.[7]

Application Note 1: Initial Screening with the MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to an insoluble purple formazan.[6] The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[11]

Causality Behind the Method
  • Why MTT first? It is a rapid, cost-effective, and high-throughput compatible assay, making it ideal for initial screening and determining the effective concentration range of 3-(3-Chlorophenyl)morpholine.

  • Why a dose-response curve? Testing a range of concentrations is essential to determine the IC50 (Inhibitory Concentration 50%), which is the concentration of the compound that reduces the metabolic activity by 50%.[12][13][14] This is a key metric of a compound's potency.[12][13][14]

  • Controls are critical:

    • Untreated Cells (Negative Control): Represents 100% viability.

    • Vehicle Control (e.g., 0.1% DMSO): Ensures the solvent used to dissolve the compound does not have a toxic effect.

    • Media Blank: Accounts for background absorbance from the culture media.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of 3-(3-Chlorophenyl)morpholine in culture medium from a stock solution (e.g., 10 mM in DMSO).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the various 2X compound dilutions (and controls) to the appropriate wells. This brings the compound to a 1X final concentration.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration is a critical variable and should be chosen based on the expected mechanism of action.[12]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Protect the plate from light.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[15]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis and Interpretation

The percentage of cell viability is calculated as follows:

% Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_VehicleControl - Absorbance_Blank)] * 100

Plot the % Viability against the log concentration of 3-(3-Chlorophenyl)morpholine. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[13]

ParameterDescription
IC50 The concentration of a drug that is required for 50% inhibition in vitro.[14]
Dose-Response Curve A sigmoidal (S-shaped) curve is expected, showing a plateau of no effect at low concentrations and a plateau of maximum effect at high concentrations.[13]

Application Note 2: Confirming Cytotoxicity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage.[10] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[8][9][10] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[9]

Causality Behind the Method
  • Why LDH after MTT? While a low MTT signal indicates a loss of viable cells, it doesn't prove cell death. The LDH assay confirms that the loss of viability is due to membrane rupture (necrosis or late apoptosis), a direct measure of cytotoxicity.

  • Why measure extracellular LDH? Healthy cells have an intact plasma membrane and retain LDH in the cytosol. Measuring LDH in the supernatant specifically quantifies the enzyme released from damaged cells.[10]

  • The importance of a Lysis Control: A maximum LDH release control (achieved by lysing all cells with a detergent) is essential to define 100% cytotoxicity and normalize the data.

Detailed Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol. Use a 96-well plate suitable for absorbance measurements.

  • Establish Controls:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Treat wells with a lysis buffer (e.g., 10X Lysis Buffer provided in kits) for 45 minutes before the end of the incubation.

    • Vehicle Control: Cells treated with the compound solvent.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.[9]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture (containing substrate, cofactor, and dye) to each well.[9]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[10]

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.[10]

  • Absorbance Reading: Measure the absorbance at 490 nm.[10]

Data Analysis and Interpretation

The percentage of cytotoxicity is calculated as follows:

% Cytotoxicity = [(Compound_Treated_LDH - Spontaneous_LDH) / (Maximum_LDH - Spontaneous_LDH)] * 100

A dose-dependent increase in % cytotoxicity confirms that 3-(3-Chlorophenyl)morpholine induces cell membrane damage.

Application Note 3: Delineating the Mechanism of Cell Death with Annexin V/PI Staining

To understand how the compound is killing cells, we must differentiate between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[7][18] The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is the gold standard for this purpose.

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[19][20]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells with compromised membranes, such as necrotic or late apoptotic cells, where it stains the nucleus red.[19]

Causality Behind the Method
  • Why Flow Cytometry? This technique allows for the rapid, quantitative analysis of individual cells in a population, providing distinct population statistics.

  • Why dual staining? The combination of Annexin V and PI allows for the differentiation of four distinct cell populations:

    • Annexin V- / PI- : Live, healthy cells.[21]

    • Annexin V+ / PI- : Early apoptotic cells (membrane is intact, but PS is exposed).[21]

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells (PS is exposed and the membrane is compromised).[21]

    • Annexin V- / PI+ : Necrotic cells (rare population, indicates membrane rupture without prior apoptotic signaling).

Detailed Protocol: Annexin V/PI Staining
  • Cell Culture and Treatment: Culture cells in 6-well plates to obtain a sufficient number of cells (e.g., 1-5 x 10^5 cells per sample). Treat with the IC50 concentration of 3-(3-Chlorophenyl)morpholine (and a 2X IC50 concentration) as determined by the MTT assay. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).[20]

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer. Centrifuge all cells at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS and once with 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[21]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[19]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 5-10 µL of PI solution (e.g., 50 µg/mL).[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19][20][22]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[19][21] Do not wash the cells after this step.[22]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).[22] Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

Experimental and Data Workflow Visualization

The following diagram illustrates the logical workflow for characterizing the cytotoxic effects of 3-(3-Chlorophenyl)morpholine.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Confirmation & Mechanism cluster_2 Phase 3: Interpretation A Prepare 3-(3-Chlorophenyl)morpholine Dose-Response Plate B Perform MTT Assay (24h, 48h, 72h) A->B C Calculate IC50 Value B->C D Treat Cells with IC50 Concentration C->D Inform Concentration E Perform LDH Assay D->E F Perform Annexin V/PI Assay (Flow Cytometry) D->F G Quantify % Cytotoxicity E->G H Quantify Apoptosis vs. Necrosis F->H I Comprehensive Cytotoxicity Profile G->I H->I

Caption: Workflow for cytotoxic characterization of a novel compound.

Summary of Expected Data

The following table presents a hypothetical data summary for 3-(3-Chlorophenyl)morpholine, integrating results from all three assays.

AssayEndpoint MeasuredConcentrationHypothetical ResultInterpretation
MTT Assay Metabolic Activity0.1 - 100 µMIC50 = 15 µM (at 48h)The compound reduces cell viability in a dose-dependent manner.
LDH Assay Membrane Integrity15 µM (IC50)45% CytotoxicityConfirms that the loss of viability is due to significant membrane damage.
Annexin V/PI Mode of Cell Death15 µM (IC50)35% Early Apoptosis15% Late Apoptosis/NecrosisThe primary mechanism of cell death induced by the compound is apoptosis.

Conclusion

This guide outlines a tiered, logical approach to characterizing the cytotoxic properties of 3-(3-Chlorophenyl)morpholine. By starting with a broad screening assay like MTT, followed by a confirmatory cytotoxicity assay (LDH), and finally a mechanistic assay (Annexin V/PI), researchers can build a comprehensive and reliable profile of their compound of interest. This multi-faceted approach ensures that the resulting data is not only quantitative but also mechanistically informative, providing a solid foundation for further drug development or toxicological assessment.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • clyte. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from clyte website. [Link]

  • Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett, 16, 15-16. [Link]

  • clyte. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from clyte website. [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Rutgers University. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Retrieved from Rutgers University website. [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from Boster Bio website. [Link]

  • Evotec. (n.d.). Mechanisms of Drug-Induced Toxicity. Retrieved from Evotec website. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Cytotoxicity LDH Assay Kit-WST CK12 manual. Retrieved from Dojindo website. [Link]

  • Hendry, D. (2024). Drug Toxicity Mechanisms Implications and Prevention Strategies. Toxicology Open Access, 10, 305. [Link]

  • Iavarone, M., & Lampertico, P. (2009). Biochemical mechanisms in drug-induced liver injury: Certainties and doubts. World Journal of Gastroenterology, 15(39), 4865–4874. [Link]

  • The University of Kansas. (n.d.). Chemical Mechanisms of Cytotoxicity. Retrieved from The University of Kansas, Department of Medicinal Chemistry. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from Creative Diagnostics website. [Link]

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from MilliporeSigma website. [Link]

  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin? Retrieved from ResearchGate. [Link]

  • Ferrer, M., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 17(4), 896. [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from PubChem. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics. Retrieved from Science.gov. [Link]

  • SciSpace. (n.d.). Piperazine and morpholine:Synthetic preview and pharmaceutical applications. Retrieved from SciSpace. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • NextSDS. (n.d.). 3-(3-Chlorophenyl)thiomorpholine — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Royal Society of Chemistry. (2025, October 28). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from RSC Publishing. [Link]

  • ACS Publications. (2021, November 22). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from ACS Publications. [Link]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from ResearchGate. [Link]

  • Sciencemadness Wiki. (2022, September 1). Morpholine. Retrieved from Sciencemadness Wiki. [Link]

Sources

Method

Protocol for the Scalable Preparation and Characterization of 3-(3-Chlorophenyl)morpholine Hydrochloride

An Application Note for Medicinal and Process Chemists Abstract & Introduction 1.1. Significance The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to improve the physicoche...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Medicinal and Process Chemists

Abstract & Introduction

1.1. Significance The morpholine heterocycle is a cornerstone in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. The specific compound, 3-(3-Chlorophenyl)morpholine, serves as a critical building block for a range of pharmacologically active agents. Its hydrochloride salt form enhances stability and simplifies handling, making it an ideal intermediate for drug discovery and development pipelines. This document provides a robust and scalable protocol for its synthesis and characterization.

1.2. Synthetic Strategy The described synthesis is a three-stage process designed for efficiency and purity. It commences with a base-catalyzed Henry (nitroaldol) reaction, followed by a reductive cyclization of the resulting nitroalkene, and culminates in the formation of the stable hydrochloride salt. This pathway is selected for its reliable yields and the use of well-documented, scalable chemical transformations.

Overall Synthetic Workflow

The multi-step synthesis is visualized below, outlining the progression from commercially available starting materials to the final, purified hydrochloride salt. Each major transformation is delineated as a distinct module within the workflow.

G cluster_1 Step 1: Henry Condensation cluster_2 Step 2: Reductive Cyclization cluster_3 Step 3: Salt Formation A 3-Chlorobenzaldehyde C (E)-1-(3-chlorophenyl)-3-nitroprop-1-ene A->C Ammonium Acetate, 100°C B 2-Nitroethanol B->C Ammonium Acetate, 100°C E 3-(3-Chlorophenyl)morpholine (Free Base) C->E Reduction & Cyclization D Lithium Aluminum Hydride (LAH) in THF D->E G 3-(3-Chlorophenyl)morpholine HCl (Final Product) E->G Precipitation F HCl in Diethyl Ether F->G

Figure 1: Synthetic Pathway Diagram A visual summary of the three-step synthesis from starting materials to the final hydrochloride salt.

Detailed Experimental Protocols

Materials & Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise specified. Anhydrous solvents are critical for Step 2.

ReagentCAS NumberMolecular WeightRecommended Grade
3-Chlorobenzaldehyde587-04-2140.57≥99%
2-Nitroethanol625-48-991.07≥98%
Ammonium Acetate631-61-877.08ACS Reagent
Lithium Aluminum Hydride (LAH)16853-85-337.951.0 M solution in THF
Tetrahydrofuran (THF)109-99-972.11Anhydrous, ≥99.9%
Hydrochloric Acid7647-01-036.462.0 M solution in Diethyl Ether
Diethyl Ether60-29-774.12Anhydrous, ≥99.7%
Sodium Sulfate (Anhydrous)7757-82-6142.04Granular, ACS Reagent
Step 1: Synthesis of (E)-1-(3-chlorophenyl)-3-nitroprop-1-ene

This step utilizes the Henry reaction, a base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde.[1][2] Heating the reaction drives the elimination of water to directly form the nitroalkene product.[3][4]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging Reagents: To the flask, add 3-chlorobenzaldehyde (14.06 g, 100 mmol), 2-nitroethanol (9.11 g, 100 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Reaction: Heat the mixture in an oil bath set to 100°C and stir vigorously for 3 hours. Monitor the reaction's completion via Thin-Layer Chromatography (TLC) (Mobile Phase: 20% Ethyl Acetate in Hexanes).

  • Workup: Cool the flask to room temperature. Pour the dark, oily mixture into 200 mL of ice-cold deionized water while stirring. A yellow precipitate will form.

  • Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water (3 x 50 mL).

  • Purification: Recrystallize the crude solid from hot ethanol to yield the product as bright yellow crystals. Dry under vacuum.

Step 2: Synthesis of 3-(3-Chlorophenyl)morpholine (Free Base)

This transformation is a powerful one-pot reaction where the highly reactive reducing agent, Lithium Aluminum Hydride (LAH), reduces the nitro group to an amine and the alkene double bond, followed by an intramolecular cyclization to form the morpholine ring.

Critical Safety Information: Lithium Aluminum Hydride reacts violently with water and can ignite in moist air.[5][6] This procedure MUST be performed under an inert atmosphere (dry nitrogen or argon) using anhydrous solvents and glassware. Appropriate Personal Protective Equipment (PPE), including a fire-retardant lab coat, safety glasses, and neoprene gloves, is mandatory.[7][8][9] A Class D fire extinguisher or dry sand must be readily available.[5]

  • Setup: Assemble a 1 L three-neck round-bottom flask, oven-dried and cooled under a stream of nitrogen. Equip the flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a nitrogen bubbler.

  • LAH Suspension: Under a positive pressure of nitrogen, carefully add 1.0 M LAH in THF (400 mL, 400 mmol) to the flask. Cool the suspension to 0°C using an ice-water bath.

  • Substrate Addition: Dissolve the (E)-1-(3-chlorophenyl)-3-nitroprop-1-ene (19.76 g, 100 mmol) from Step 1 in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction: Add the substrate solution dropwise to the stirred LAH suspension over 90 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 6 hours.

  • Quenching (Fieser Method): Cool the reaction mixture back to 0°C. EXTREME CAUTION is required for this step due to vigorous gas evolution. Slowly and sequentially add the following reagents dropwise:

    • 15.2 mL of deionized water

    • 15.2 mL of 15% (w/v) aqueous sodium hydroxide

    • 45.6 mL of deionized water

  • Isolation: A granular white precipitate of aluminum salts will form. Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake with THF (3 x 50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude 3-(3-Chlorophenyl)morpholine as a viscous, pale yellow oil. The crude product is often of sufficient purity for the next step.

Step 3: Preparation of 3-(3-Chlorophenyl)morpholine Hydrochloride

The final step involves converting the basic morpholine product into its hydrochloride salt, which is typically a stable, crystalline solid that is easier to handle, weigh, and store.

  • Dissolution: Dissolve the crude oil from Step 2 in 250 mL of anhydrous diethyl ether.

  • Precipitation: Cool the solution to 0°C in an ice bath. While stirring, slowly add 2.0 M HCl in diethyl ether (60 mL, 120 mmol) dropwise. A white precipitate will form immediately.

  • Crystallization: Continue stirring the suspension at 0°C for 1 hour to ensure complete salt formation and crystallization.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-basic impurities.

  • Drying: Dry the final product in a vacuum oven at 40-50°C to constant weight.

Analytical Characterization

Validation of the final product's identity and purity is essential. The following table summarizes the expected analytical results.[10]

Analysis TechniqueParameterExpected Result
Appearance Physical FormWhite to off-white crystalline solid
Melting Point RangeSharp, typically >200 °C (decomposes)
¹H NMR (400 MHz, DMSO-d₆)Chemical Shifts (δ)δ 9.5-10.5 (br s, 2H, -NH₂⁺-), 7.3-7.5 (m, 4H, Ar-H), 4.2-4.3 (m, 1H), 3.9-4.1 (m, 2H), 3.6-3.8 (m, 1H), 3.1-3.4 (m, 3H)
FT-IR (ATR)Wavenumber (cm⁻¹)~2400-2700 (broad, N-H stretch of salt), ~1590, 1470 (C=C aromatic stretch), ~1120 (C-O-C stretch), ~780, 700 (C-Cl stretch, C-H bend)
LC-MS (ESI+) Mass-to-Charge (m/z)Expected [M+H]⁺ for free base (C₁₀H₁₂ClNO): 198.06, 200.06 (isotopic pattern for Cl)
Purity (HPLC) Area %≥98%

Troubleshooting Guide

Issue EncounteredProbable Cause(s)Recommended Solution(s)
Step 1: Low Yield Incomplete reaction; insufficient heating.Extend reaction time to 4-5 hours. Ensure oil bath temperature is stable at 100°C.
Step 2: Reaction Fails/Stalls Inactive LAH due to moisture exposure; insufficient LAH.Use a fresh, unopened bottle of LAH solution. Ensure all glassware is rigorously dried and the system is inert. Use a 10% excess of LAH.
Step 2: Gummy Precipitate after Quench Incorrect ratio of quenching reagents.Adhere strictly to the 1:1:3 ratio of water:15% NaOH:water relative to the grams of LAH used. Stir vigorously during quenching.
Step 3: Product is Oily/Gummy Impurities from Step 2; insufficient HCl.Purify the free base from Step 2 via silica gel chromatography before salt formation. Ensure addition of a slight excess of HCl solution.
Low Overall Purity Incomplete reactions or insufficient purification.Ensure each step is monitored to completion by TLC/LCMS. Recrystallize the nitroalkene (Step 1) and consider column chromatography for the free base (Step 2).

References

  • Princeton University. (n.d.). Lithium Aluminum Hydride Safety. Office of Environmental Health and Safety. [Link]

  • Gelest, Inc. (2015, July 23). LITHIUM ALUMINUM HYDRIDE, pellets - Safety Data Sheet. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: LITHIUM ALUMINUM HYDRIDE. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49, 785–816. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]

  • MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7289. [Link]

  • ACS Publications. (2024, October 17). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Process Research & Development. [Link]

  • PubMed Central (PMC). (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information for a publication. [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. [Link]

  • Organic-Chemistry.org. (n.d.). Henry Reaction - Common Conditions. [Link]

  • SynArchive. (n.d.). Henry Reaction. [Link]

  • Wikipedia. (n.d.). Henry reaction. [Link]

  • PubMed Central (PMC). (n.d.). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(3-Chlorophenyl)morpholine Synthesis

Welcome to the Application Scientist Support Portal. The 3-arylmorpholine core is a highly privileged pharmacophore prevalent in numerous neuroactive therapeutics, most notably the NK1 receptor antagonist aprepitant[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The 3-arylmorpholine core is a highly privileged pharmacophore prevalent in numerous neuroactive therapeutics, most notably the NK1 receptor antagonist aprepitant[1]. However, synthesizing sterically hindered derivatives like 3-(3-Chlorophenyl)morpholine frequently presents scalability and yield bottlenecks[2].

While modern alternative stereoselective pathways exist—such as palladium-catalyzed allylation of endocyclic imines[3] or Grignard additions to N-sulfinyl imines[4]—the classical morpholin-3-one reduction route remains the industrial workhorse due to the accessibility of raw materials. This guide provides a deep-dive diagnostic matrix, self-validating protocols, and mechanistic troubleshooting to resolve catastrophic yield drops during this specific 3-step synthesis.

Part 1: Quick Diagnostic Matrix

If you are experiencing low isolated yields, consult the matrix below to match your analytical symptoms with the mechanistic root cause and immediate corrective actions.

Synthesis StageAnalytical SymptomMechanistic Root CauseQuantitative Yield DropCorrective Action
1. N-Acylation LC-MS shows M+42 impurity; poor crystallization.O,N-Diacylation: Excess chloroacetyl chloride acylates the primary hydroxyl group.15–30%Enforce strict stoichiometry (1.05 equiv); maintain internal T < 0 °C.
2. Cyclization Viscous crude mixture; multiple high-MW peaks on LC-MS.Intermolecular Dimerization: Bimolecular collisions outcompete intramolecular ring closure.40–60%Implement high-dilution conditions (<0.05 M); use slow, continuous base addition.
3. Reduction Product missing in organic phase; high aqueous solubility.Stable Borane-Amine Complex: BH₃ strongly coordinates to the newly formed secondary amine.50–80%Perform an aggressive acidic methanolysis (MeOH/HCl, reflux, 2h) prior to extraction.
3. Reduction LC-MS shows M+2 impurity; loss of morpholine ring integrity.Reductive Ring-Opening: Cleavage of the C–O bond due to overly harsh reducing agents.10–20%Avoid LiAlH₄; use BH₃·THF and strictly monitor reaction temperature.

Part 2: Mechanistic Workflow & Yield-Loss Pathways

The following diagram maps the standard 3-step synthesis from 2-amino-2-(3-chlorophenyl)ethanol, highlighting the critical junctures where side reactions cannibalize your yield.

MorpholineSynthesis SM 2-Amino-2-(3-chlorophenyl)ethanol Step1 Step 1: N-Acylation (Chloroacetyl chloride, Et3N, 0°C) SM->Step1 Int1 Intermediate: 2-Chloro-N-(1-(3-chlorophenyl)-2-hydroxyethyl)acetamide Step1->Int1 >90% conversion Side1 O,N-Diacylation (Yield Loss: 15-30%) Step1->Side1 T > 0°C Step2 Step 2: 6-exo-tet Cyclization (KOtBu, THF, <0.05 M) Int1->Step2 Int2 Lactam Intermediate: 5-(3-Chlorophenyl)morpholin-3-one Step2->Int2 75-85% yield Side2 Intermolecular Dimerization (Yield Loss: 40-60%) Step2->Side2 Conc. > 0.1 M Step3 Step 3: Lactam Reduction (BH3·THF, Reflux) Int2->Step3 Quench Step 4: Borane Quench (MeOH/HCl, Reflux) Step3->Quench Side3 Stable Borane-Amine Complex (Yield Loss: 50-80%) Step3->Side3 No Acidic Quench Product Target Product: 3-(3-Chlorophenyl)morpholine Quench->Product >80% yield

Figure 1: 3-(3-Chlorophenyl)morpholine synthetic workflow and critical yield-loss pathways.

Part 3: Self-Validating Experimental Protocols

To ensure high fidelity and maximum yield, follow these optimized step-by-step methodologies. Each step includes a "Self-Validating Checkpoint" so you can verify the chemical physics of the reaction in real-time.

Protocol A: N-Acylation
  • Charge a flame-dried, argon-purged flask with 2-amino-2-(3-chlorophenyl)ethanol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add triethylamine (1.2 equiv) and cool the mixture to -5 °C using an ice/brine bath.

  • Dropwise add chloroacetyl chloride (1.05 equiv) via an addition funnel over 30 minutes.

    • Self-Validating Checkpoint: The internal temperature must not exceed 0 °C. A dense white precipitate (Et₃N·HCl) will immediately form, visually validating the progress of the acylation.

  • Stir for 1 hour at 0 °C. Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Intramolecular Etherification (6-exo-tet Cyclization)
  • Dissolve the crude intermediate in anhydrous THF to achieve a strict concentration of 0.05 M .

  • Cool the solution to 0 °C and add potassium tert-butoxide (KOtBu, 1.1 equiv) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Self-Validating Checkpoint: The reaction mixture should transition from a cloudy suspension to a clear solution. TLC (EtOAc/Hexane 1:1) will show complete consumption of the acyclic precursor. IR spectroscopy will confirm cyclization via a shift in the carbonyl stretch from ~1680 cm⁻¹ (open-chain amide) to ~1650 cm⁻¹ (morpholinone lactam).

  • Quench with water, extract with EtOAc, and purify via a short silica plug to remove any trace oligomers.

Protocol C: Lactam Reduction & Borane Quench
  • Dissolve the 5-(3-chlorophenyl)morpholin-3-one in anhydrous THF (0.1 M) and cool to 0 °C.

  • Slowly add Borane-THF complex (BH₃·THF, 1 M, 3.0 equiv).

  • Heat the mixture to reflux (65 °C) for 12 hours.

  • Critical Quench: Cool the flask to 0 °C. Cautiously add methanol, followed by 2 M HCl in methanol (5.0 equiv). Reflux the mixture for 2 hours.

    • Self-Validating Checkpoint: Vigorous gas evolution (H₂) will occur upon MeOH addition. The subsequent reflux is mandatory to destroy the stable borane-amine complex, turning the mixture into a clear, homogeneous solution.

  • Concentrate the mixture, basify the aqueous residue with 2 M NaOH to pH 12, and extract with DCM (3x) to isolate the free base of 3-(3-chlorophenyl)morpholine.

Part 4: Frequently Asked Questions (FAQs)

Q: Why am I seeing a massive yield drop during the cyclization step, accompanied by a highly viscous crude mixture? A: You are experiencing intermolecular alkylation (polymerization/dimerization). The desired reaction is a 6-exo-tet intramolecular etherification. While the bulky 3-chlorophenyl group at the benzylic position helps pre-organize the conformation for cyclization (a variation of the Thorpe-Ingold effect), high concentrations will cause bimolecular collisions to kinetically outcompete the unimolecular ring closure. Solution: Dilute your reaction to <0.05 M and add the base slowly.

Q: My LC-MS shows complete consumption of the morpholin-3-one during BH₃·THF reduction, but my isolated yield of 3-(3-chlorophenyl)morpholine is <20%. Where is my product? A: Your product is trapped in the aqueous phase as a highly stable Lewis acid-base complex. The secondary amine of the newly formed morpholine coordinates strongly with the boron atom. Standard aqueous workup will not break this N–B bond. Solution: You must perform an acidic methanolysis (MeOH/HCl at reflux). This breaks the bond and volatilizes the boron as trimethyl borate (B(OMe)₃), allowing you to recover the free amine after basification.

Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of BH₃·THF to avoid the borane-amine complex issue? A: Yes, but it is not recommended for this specific scaffold. While LiAlH₄ avoids the stable complex, it is a much harsher reducing agent. It significantly increases the risk of reductive ring-opening (cleavage of the C–O bond) and requires a tedious Fieser workup, which often traps the product in aluminum salts. Borane reduction followed by acidic methanolysis typically provides superior purity and isolated yields for 3-arylmorpholines[3].

References

  • Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation . Journal of the American Chemical Society. 1

  • Palladium-Catalyzed Allylation of Endocyclic 1-Azaallyl Anions . ACS Publications. 3

  • Diastereoselective Synthesis of Morpholine Derivatives from Grignard Reagents and N-Sulfinyl Imines . Thieme E-Books & E-Journals. 4

  • Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011) . Chemical Reviews. 2

Sources

Optimization

improving solubility of 3-(3-Chlorophenyl)morpholine in aqueous media

Technical Support Center: Optimizing Aqueous Solubility for 3-(3-Chlorophenyl)morpholine Overview 3-(3-Chlorophenyl)morpholine is a bioactive secondary amine characterized by a highly lipophilic chlorophenyl ring and a h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Aqueous Solubility for 3-(3-Chlorophenyl)morpholine

Overview 3-(3-Chlorophenyl)morpholine is a bioactive secondary amine characterized by a highly lipophilic chlorophenyl ring and a hydrophilic, ionizable morpholine ring. While the morpholine moiety provides a site for protonation, the compound frequently exhibits poor aqueous solubility at physiological pH (7.4) due to the strong hydrophobic effect driven by the chlorophenyl group. This support center provides field-proven, mechanistically grounded troubleshooting strategies to overcome precipitation in aqueous media.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 3-(3-Chlorophenyl)morpholine precipitate immediately when diluted from a DMSO stock into PBS (pH 7.4)? A1: Causality: The precipitation is driven by a sudden shift in solvent polarity and the ionization state of the molecule. The morpholine nitrogen has a basic pKa (typically around 8.3–8.5). In 100% DMSO, the compound is fully solvated as a neutral free base. When introduced into an aqueous buffer at pH 7.4, a significant fraction of the compound remains unprotonated. The highly lipophilic 3-chlorophenyl group forces water molecules into a highly ordered cage-like structure, which is thermodynamically unfavorable, driving the molecules to aggregate and precipitate[1].

Q2: How can I utilize pH modification to improve solubility without disrupting my cell-based assays? A2: Causality: Lowering the pH of the solvent below the pKa of the amine nitrogen protonates the molecule, forming a positively charged morpholinium salt[1]. This ionic state interacts favorably with water via ion-dipole interactions, drastically increasing solubility. Solution: If your assay tolerates mild acidity, prepare your stock in a pH 4.0–5.0 acetate buffer. For pH 7.4 assays, pH modification alone is insufficient because neutralizing the solution will revert the compound to its free base form, causing it to crash out. In these cases, you must transition to cosolvent or complexation strategies.

Q3: Which cosolvent systems are most effective for this specific morpholine derivative? A3: Causality: Cosolvents such as Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) work by reducing the dielectric constant of the bulk aqueous phase, thereby decreasing the interfacial tension between the hydrophobic chlorophenyl ring and the water molecules[2][3]. Solution: A ternary solvent system is highly effective. Utilizing a mixture of DMSO (for initial dissolution) and PEG 400 (to bridge the polarity gap) before final aqueous dilution prevents the hydrophobic collapse of the molecule[4].

Q4: Can complexation agents like cyclodextrins prevent precipitation at physiological pH? A4: Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. The 3-chlorophenyl moiety perfectly fits into the β-cyclodextrin cavity, shielding the hydrophobic region from the aqueous environment through physical occlusion[]. Meanwhile, the hydrophilic outer surface of the complex maintains solubility in the bulk water[6]. Solution: Formulating the compound with 10–20% w/v HP-β-CD creates a reversible inclusion complex. This allows the drug to remain soluble at pH 7.4 while still being bioavailable, as the complex dissociates upon interaction with biological targets[][7].

Part 2: Experimental Workflows & Logical Relationships

Troubleshooting_Workflow Start Compound Precipitation in Aqueous Assay CheckPH Is Target Assay pH < 6.0? Start->CheckPH Acidic Yes: pH < 6.0 CheckPH->Acidic Basic No: pH 7.0 - 7.4 CheckPH->Basic SaltForm Protonate Morpholine Nitrogen (Form HCl Salt) Acidic->SaltForm Cosolvent Add Cosolvents (PEG400 / Propylene Glycol) Basic->Cosolvent Cyclo Add HP-β-CD (Inclusion Complex) Basic->Cyclo Validation Verify Solubility via Turbidimetry (OD600) SaltForm->Validation Cosolvent->Validation Cyclo->Validation Validation->Start OD600 > 0.05 (Iterate) Success Stable Aqueous Solution Validation->Success OD600 < 0.05

Logical troubleshooting workflow for resolving 3-(3-Chlorophenyl)morpholine precipitation.

Part 3: Quantitative Data Summaries

Table 1: Comparison of Solubilization Strategies for 3-(3-Chlorophenyl)morpholine

StrategyPrimary Mechanism of ActionRecommended ExcipientMax in vitro Assay LimitEstimated Solubility Gain
pH Adjustment Protonation of secondary amine[1]0.1 M HCl or Acetate BufferpH > 6.5 (Cell dependent)50x - 100x
Cosolvency Reduction of interfacial tension[3]PEG 400 / Propylene Glycol0.5% - 1.0% v/v[4]10x - 20x
Complexation Hydrophobic cavity inclusion[]Hydroxypropyl-β-Cyclodextrin1% - 5% w/v20x - 80x[7]
Micellization Surfactant micelle encapsulationTween 80 / Cremophor EL0.1% - 0.5% v/v5x - 15x

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a Cosolvent-Stabilized Aqueous Solution Principle: Utilizing a step-down polarity gradient prevents the hydrophobic shock that causes precipitation when moving directly from DMSO to water[2][4].

  • Primary Stock Preparation: Dissolve 3-(3-Chlorophenyl)morpholine in 100% anhydrous DMSO to create a 20 mM concentrated stock. Vortex until completely clear.

  • Intermediate Cosolvent Dilution: In a separate tube, prepare a 50:50 mixture of PEG 400 and Propylene Glycol (PG). Dilute the 20 mM DMSO stock 1:10 into this cosolvent mixture to yield a 2 mM intermediate stock (Final solvent ratio: 10% DMSO, 90% PEG/PG).

  • Aqueous Integration: Slowly add the 2 mM intermediate stock dropwise into your final aqueous assay buffer (pH 7.4) under continuous vortexing to achieve your target working concentration (e.g., 20 µM).

  • Self-Validation Step: Measure the Optical Density at 600 nm (OD600) of the final solution against a blank buffer. An OD600 < 0.05 confirms the absence of colloidal aggregates or precipitation.

Protocol B: HP-β-CD Inclusion Complex Formulation Principle: Encapsulating the chlorophenyl ring in a cyclodextrin cavity provides thermodynamic stability in neutral pH environments without relying on high concentrations of organic solvents[][6].

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4). Stir at 37°C until completely dissolved and transparent.

  • Compound Addition: Add 3-(3-Chlorophenyl)morpholine (either as a dry powder or a minimal volume of DMSO stock) directly into the HP-β-CD solution.

  • Thermodynamic Equilibration: Sonicate the mixture in a water bath for 15 minutes at room temperature, followed by continuous end-over-end rotation for 2–4 hours to allow the host-guest inclusion complex to reach thermodynamic equilibrium[7].

  • Self-Validation Step: Centrifuge the solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube for a pellet. Quantify the supernatant concentration via UV-Vis or HPLC to confirm the target concentration has been achieved and is fully retained in solution.

CD_Complexation A 3-(3-Chlorophenyl)morpholine (Hydrophobic Ring Exposed) C Host-Guest Interaction (Aqueous Media) A->C B HP-β-Cyclodextrin (Hydrophobic Cavity) B->C D Inclusion Complex (Chlorophenyl shielded) C->D Thermodynamic Shift E Enhanced Aqueous Solubility (Bioavailable) D->E Reversible Dissociation

Thermodynamic workflow of HP-β-Cyclodextrin inclusion complexation for solubility enhancement.

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 3-(3-Chlorophenyl)morpholine

As a foundational process in pharmaceutical development, achieving high purity and yield for active pharmaceutical ingredients (APIs) like 3-(3-Chlorophenyl)morpholine is paramount. Crystallization is both an art and a s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a foundational process in pharmaceutical development, achieving high purity and yield for active pharmaceutical ingredients (APIs) like 3-(3-Chlorophenyl)morpholine is paramount. Crystallization is both an art and a science, serving as the primary method for purification and particle engineering. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles, to help you navigate the complexities of crystallizing this substituted morpholine.

Troubleshooting Guide

This section addresses specific, common issues encountered during the crystallization of 3-(3-Chlorophenyl)morpholine and similar amine compounds. Each solution is presented with an explanation of the underlying principles to empower you to make informed decisions in your experiments.

Question: My compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?

Answer:

"Oiling out," also known as liquid-liquid phase separation (LLPS), is a common challenge where the solute separates from the solution as a super-saturated liquid (an oil) rather than a solid crystal.[1][2] This is often undesirable because the oil phase can act as a good solvent for impurities, which then get trapped when the oil eventually solidifies, leading to a lower purity product.[3] Oiling out typically occurs when the solution is driven into a state of high supersaturation too quickly, or when the crystallization temperature is above the melting point of the solute in the chosen solvent system.[2][4]

Here is a systematic approach to troubleshoot and prevent oiling out:

1. Reduce the Rate of Supersaturation: Oiling out is often a kinetic phenomenon.[2] By slowing down the generation of supersaturation, you give molecules more time to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Slower Anti-solvent Addition: If using anti-solvent crystallization, add the anti-solvent dropwise and with vigorous stirring to avoid localized areas of very high supersaturation.

2. Implement a Seeding Strategy: Introducing seed crystals provides a template for crystal growth, bypassing the energy barrier for primary nucleation which can sometimes lead to oiling.

  • Add Seed Crystals: Add a small amount (1-2% w/w) of previously isolated, pure 3-(3-Chlorophenyl)morpholine crystals when the solution is slightly supersaturated.

  • Increase Seed Amount: In some cases, a larger quantity of seed crystals can suppress oiling out.[1][6]

  • Seeding Temperature: Introduce seeds at a temperature where the solution is just beginning to become saturated. This is typically just below the temperature of complete dissolution.

3. Modify the Solvent System: The choice of solvent is critical. An oil may form if the compound's solubility is too high in the chosen solvent.[7]

  • Switch to a "Less Good" Solvent: Experiment with solvents in which the compound has slightly lower solubility at elevated temperatures.

  • Adjust Solvent/Anti-solvent Ratio: In an anti-solvent system, try starting with a higher proportion of the anti-solvent in the initial mixture before cooling.

4. Adjust the pH: For amine compounds like 3-(3-Chlorophenyl)morpholine, solubility is highly dependent on pH.

  • Free Base vs. Salt: The free base form is generally less polar and less soluble in polar solvents than its corresponding salt (e.g., hydrochloride salt). Ensure you are crystallizing the desired form. Crystallizing the free base may require less polar solvent systems, while crystallizing the salt may be achievable from more polar solvents like alcohols or water mixtures.[7]

Troubleshooting Workflow: Oiling Out

Below is a decision-making diagram to guide you through resolving an oiling out event.

G start Oiling Out Observed check_rate Is supersaturation generated rapidly? (e.g., crash cooling, fast anti-solvent addition) start->check_rate slow_down ACTION: Reduce cooling rate (e.g., 0.5°C/min). Add anti-solvent more slowly with good mixing. check_rate->slow_down Yes check_seeding Was seeding used? check_rate->check_seeding No success Crystals Form Successfully slow_down->success add_seed ACTION: Introduce 1-2% w/w seed crystals at the onset of supersaturation. check_seeding->add_seed No check_solvent Is the compound highly soluble in the chosen solvent? check_seeding->check_solvent Yes add_seed->success change_solvent ACTION: Screen for a solvent with lower solubility. Adjust solvent/anti-solvent ratio. check_solvent->change_solvent Yes check_solvent->success No, solubility is moderate change_solvent->success

Caption: Decision tree for troubleshooting oiling out.

Question: My crystallization yield is very low. How can I improve it?

Answer:

Low yield is a common issue that directly impacts the efficiency of your process. It typically means that a significant amount of your compound remains dissolved in the mother liquor after the crystallization process is complete.

1. Optimize the Final Temperature: The solubility of a compound decreases as the temperature drops. Ensure you are cooling the mixture to a sufficiently low temperature. Check the solubility curve if available, or empirically test lower hold temperatures (e.g., 0°C, -10°C, or -20°C), being mindful of the solvent's freezing point.

2. Maximize Crystallization Time: Crystallization is not instantaneous. Ensure you are holding the mixture at the final temperature for a sufficient duration (e.g., 2-12 hours) to allow for maximum desupersaturation and crystal growth.

3. Employ an Anti-solvent: Adding an anti-solvent—a solvent in which your compound is poorly soluble but which is miscible with your primary solvent—is a powerful technique to reduce solubility and drive more material out of solution.[8][9]

  • Common Anti-solvents: For a moderately polar compound like 3-(3-Chlorophenyl)morpholine dissolved in an alcohol (e.g., isopropanol) or an ester (e.g., ethyl acetate), common anti-solvents include heptane, hexane, or toluene. Water can also be an anti-solvent if the compound is dissolved in a water-miscible solvent like acetone or ethanol.

  • Optimization: The final solvent-to-anti-solvent ratio is a critical parameter to optimize for maximizing yield while maintaining purity.

4. Reduce the Amount of Solvent: Using the minimum amount of solvent required to dissolve your compound at an elevated temperature is crucial. Using an excessive volume will mean that more of your compound remains in solution upon cooling. Perform small-scale trials to determine the optimal solvent volume per gram of crude material.[10]

Question: The purity of my isolated crystals is not meeting specifications. What are the likely causes?

Answer:

Low purity indicates that impurities are being incorporated into your final product. This can happen through several mechanisms:

1. Co-crystallization: An impurity with a similar structure to your target compound may crystallize under the same conditions.

  • Solution: Select a solvent system where the impurity has significantly higher solubility than 3-(3-Chlorophenyl)morpholine, even at low temperatures. This may require extensive solvent screening.

2. Mother Liquor Inclusion: If crystals grow too quickly, they can trap pockets of impurity-rich mother liquor within the crystal lattice.[1] This is a very common consequence of oiling out followed by rapid solidification.[2]

  • Solution: Slow down the crystallization process (slower cooling or anti-solvent addition) to promote the growth of well-ordered, pure crystals. Ensure you are not operating in a regime that causes oiling out.

3. Surface Adsorption: Impurities may adsorb to the surface of the crystals.

  • Solution: An effective wash of the isolated crystal cake is critical. The wash solvent should be one in which the product is poorly soluble, but the impurities are readily soluble. The wash solvent should be chilled to minimize product loss.

Frequently Asked Questions (FAQs)

Question: How do I select a suitable solvent for the crystallization of 3-(3-Chlorophenyl)morpholine?

Answer:

The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature.[4] Given the structure of 3-(3-Chlorophenyl)morpholine (a moderately polar amine), good starting points for screening would be alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), and ketones (acetone).[4][10] A systematic solvent screen is the most reliable method.

Experimental Protocol: Small-Scale Solvent Screening
  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude 3-(3-Chlorophenyl)morpholine into several small test tubes or vials.

  • Room Temperature Test: To each vial, add a potential solvent dropwise (e.g., 0.5 mL). Observe if the solid dissolves completely at room temperature. If it does, that solvent is likely too good and will result in poor recovery; set it aside.[10]

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat them (e.g., in a sand bath or on a hot plate) towards the solvent's boiling point. Continue to add small aliquots of solvent until the solid just dissolves. Record the approximate volume used. If a very large volume of solvent is required, it is a poor solvent for this step.[11]

  • Cooling & Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Evaluation: A good solvent is one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystalline solid upon cooling.

Workflow for Solvent Screening

G start Start: Place ~25mg crude product in multiple vials add_solvent Add 0.5 mL solvent to each vial at Room Temperature (RT) start->add_solvent check_rt_sol Does it dissolve at RT? add_solvent->check_rt_sol reject Reject Solvent (Too Soluble) check_rt_sol->reject Yes heat Heat solution towards boiling. Add solvent dropwise until dissolved. check_rt_sol->heat No check_hot_sol Does it dissolve? heat->check_hot_sol reject_insoluble Reject Solvent (Insoluble) check_hot_sol->reject_insoluble No cool Cool slowly to RT, then place in ice bath. check_hot_sol->cool Yes observe Observe for crystal formation. Estimate yield. cool->observe

Caption: Experimental workflow for selecting a crystallization solvent.

Table 1: Properties of Common Crystallization Solvents

This table provides a reference for selecting candidate solvents for your screening process.

SolventBoiling Point (°C)PolarityNotes & Considerations
Heptane/Hexane 98 / 69Non-polarGood as anti-solvents for polar compounds.
Toluene 111Non-polarHigher boiling point; good for dissolving non-polar compounds.[4]
Ethyl Acetate 77IntermediateGood general-purpose solvent for moderately polar compounds.[7]
Acetone 56Polar AproticExcellent solvent but low boiling point can make it tricky to handle.[4][10]
Isopropanol (IPA) 82Polar ProticCommon choice for many pharmaceuticals.
Ethanol 78Polar ProticSimilar to IPA, often shows high solubility for H-bonding compounds.[4]
Methanol 65Polar ProticTends to dissolve compounds more readily than other alcohols.[10]
Water 100Very PolarCan be used for polar compounds or as an anti-solvent for compounds in water-miscible organics.
Question: What is polymorphism, and why is it important for my compound?

Answer:

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form.[12][13] These different forms, called polymorphs, contain the exact same molecule but the molecules are arranged differently in the crystal lattice.[14]

This is critically important in drug development for several reasons:

  • Physical Properties: Different polymorphs can have different physical properties, including solubility, dissolution rate, and stability.[12] A less stable polymorph is often more soluble, which can affect the drug's bioavailability.

  • Manufacturing and Formulation: Properties like crystal shape (morphology) can change between polymorphs, impacting processability, such as filtration and drying times.[12]

  • Intellectual Property: Different polymorphs of a drug can be patented independently.[15] The discovery of a new, more stable polymorph late in development can have significant legal and commercial implications.[12]

It is crucial to control your crystallization process to consistently produce the same, most stable polymorph to ensure product quality and performance. Uncontrolled changes in your process (e.g., different solvents, cooling rates) could inadvertently produce a different, less desirable polymorph.

Question: What are the main types of crystallization I can use?

Answer:

There are several methods to induce crystallization by creating a supersaturated solution. The most common for pharmaceutical compounds are:

  • Anti-solvent Crystallization: This involves adding a "poor" solvent (an anti-solvent) to a solution of the compound in a "good" solvent. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[8][17] This is a very effective method for increasing yield.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development.
  • Guide for crystalliz
  • Oiling Out in Crystalliz
  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development. (n.d.). Mettler Toledo.
  • Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. (n.d.). ERA - University of Alberta.
  • Understanding Oiling-Out in Crystalliz
  • Effect of Liquid-Liquid Phase Separation During Crystalliz
  • Determining Which Solvent to Use. (2022). Chemistry LibreTexts.
  • Crystallization process: how does crystalliz
  • Anti-solvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). International Journal of Pharmaceutical Sciences and Research.
  • Prediction of Solvents Suitable for Crystallization of Small Organic Molecules. (2005). Journal of Computer Aided Chemistry.
  • Crystal polymorphism. (n.d.). Wikipedia.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
  • POLYMORPHISM & CRYSTALLIZ
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (2009). Current Medicinal Chemistry.
  • Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009). Organic Process Research & Development.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. (2024). Organic Letters.
  • Processes involving the use of antisolvent crystallization. (2006).
  • Crystallization process guide | industrial use. (n.d.). ANDRITZ GROUP.
  • Cooling Crystalliz
  • Antisolvent Crystalliz
  • Prediction of solvents suitable for crystallization of small organic molecules. (2005). PubMed.
  • Cooling/Freezing Crystalliz
  • Anti-Solvent Crystallization. (2025).
  • Three-Step Mechanism of Antisolvent Crystallization. (2022).
  • SAFETY DATA SHEET - N-(3-Aminopropyl)morpholine. (2024). Tokyo Chemical Industry.
  • Morpholine. (n.d.). Merck Index.
  • Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. (n.d.). RSC Publishing.
  • SOP: CRYSTALLIZATION. (n.d.). University of California, Irvine.
  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). PMC - NIH.
  • 3-(3-Chlorophenyl)morpholine hydrochloride. (n.d.). Sapphire Bioscience.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. (2025). Journal of the American Chemical Society.
  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. (2005). Tetrahedron Asymmetry.
  • 3-(3-Chlorophenyl)
  • Troubleshooting guide for the formylation of arom
  • Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. (2014).
  • Troubleshooting amine plants. (n.d.).
  • 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. (n.d.). Organic Syntheses Procedure.
  • Morpholine. (2022). Sciencemadness Wiki.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. (2010). Journal of Pharmaceutical Sciences.
  • Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. (n.d.). Slideshare.
  • Research report on the synthesis and properties of novel thiophene-based biradicals. (n.d.). KAKEN.
  • Method for the production of 4-(4-aminophenyl)-3-morpholinon. (2004).

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 3-(3-Chlorophenyl)morpholine Analysis

Welcome to the technical support center for the analysis of 3-(3-Chlorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 3-(3-Chlorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically focusing on HPLC peak tailing. In this resource, we will delve into the root causes of this phenomenon and provide a systematic, evidence-based approach to achieving optimal peak symmetry.

Understanding the Challenge: Why Does 3-(3-Chlorophenyl)morpholine Exhibit Peak Tailing?

3-(3-Chlorophenyl)morpholine is a basic compound due to the presence of the morpholine nitrogen. In reversed-phase HPLC, basic compounds are notoriously prone to peak tailing.[1][2] This asymmetry is primarily caused by secondary interactions between the positively charged analyte and the negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[3][4] These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a "tail" on the peak.[3]

Several factors can exacerbate this issue:

  • Mobile Phase pH: If the mobile phase pH is not appropriately controlled, the ionization state of both the analyte and the silanol groups can fluctuate, leading to inconsistent retention and peak tailing.[5][6]

  • Column Chemistry: The type of stationary phase, the extent of end-capping, and the purity of the silica all play a crucial role.[7][8] Incomplete end-capping leaves a higher number of accessible silanol groups, increasing the likelihood of secondary interactions.[3][8][9]

  • System Hardware: Extra-column dead volume in fittings, tubing, or the detector cell can contribute to peak broadening and tailing.[5][10]

Troubleshooting Workflow for Peak Tailing

To systematically address peak tailing, follow this logical troubleshooting workflow. This process is designed to isolate the contributing factors and implement the most effective solutions.

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My 3-(3-Chlorophenyl)morpholine peak is tailing significantly. Where should I start?

A1: The most impactful starting point is almost always the mobile phase, specifically its pH.[2]

  • The "Why": 3-(3-Chlorophenyl)morpholine is a basic compound. At a mid-range pH (e.g., 5-7), the analyte will be protonated (positively charged), and a significant portion of the silica surface's silanol groups will be deprotonated (negatively charged).[4] This charge interaction is a primary cause of peak tailing.

  • The Solution: Adjusting the Mobile Phase pH

    • Low pH Approach (Ion Suppression of Silanols): By lowering the mobile phase pH to between 2.5 and 3.5, the silanol groups on the silica surface become protonated and thus neutral.[11] While the basic analyte will be fully protonated (positively charged), the neutral silanol surface minimizes the strong ionic secondary interactions, leading to a more symmetrical peak shape.[2]

    • High pH Approach (Ion Suppression of Analyte): Alternatively, increasing the mobile phase pH to a value about two units above the pKa of 3-(3-Chlorophenyl)morpholine will neutralize the analyte. This also reduces ionic interactions with the stationary phase. However, this approach requires a pH-stable column, as high pH can dissolve the silica backbone of traditional columns.[12][13]

Experimental Protocol: Mobile Phase pH Adjustment

  • Prepare Buffers: Prepare aqueous buffers at the target pH (e.g., pH 3.0 using formic acid or phosphate buffer). It is crucial to measure and adjust the pH of the aqueous component before mixing with the organic modifier.[11]

  • Mobile Phase Preparation: Mix the aqueous buffer with the appropriate organic solvent (e.g., acetonitrile or methanol) to the desired ratio.

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analysis: Inject the 3-(3-Chlorophenyl)morpholine standard and observe the peak shape.

Q2: I've adjusted the mobile phase pH, but I still see some tailing. What's the next step?

A2: If pH adjustment alone is insufficient, the next logical step is to evaluate your column's chemistry and consider additives to the mobile phase.

  • The "Why": Even at low pH, not all silanol groups are effectively shielded. The type of column and the presence of competitive molecules can further improve peak shape.

  • Solution 1: Column Selection

    • High-Purity, End-Capped Columns: Modern columns are often manufactured with high-purity silica that has a lower metal content and are extensively end-capped.[3] End-capping involves reacting the residual silanol groups with a small silylating agent (like trimethylchlorosilane) to make them less interactive.[4][8][9]

    • Polar-Embedded or Charged Surface Columns: These columns have a polar group embedded in the alkyl chain or a slight positive charge on the surface.[4][14] This can help to shield the silanol groups and repel the positively charged basic analyte, further reducing tailing.[14]

  • Solution 2: Mobile Phase Additives

    • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can be effective.[15] TEA, being a small basic molecule, will preferentially interact with the active silanol sites, effectively masking them from the larger 3-(3-Chlorophenyl)morpholine analyte.

    • Increased Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can enhance the "masking" of the silanol groups and maintain a more consistent pH at the silica surface, thereby improving peak shape.[1]

Troubleshooting Step Rationale Typical Parameters
Low pH Mobile Phase Neutralizes silanol groups on the stationary phase.[11]pH 2.5 - 3.5
High-Purity, End-Capped Column Minimizes the number of available silanol groups for interaction.[3][8]C18 or C8 with >99.99% silica purity
Add Competing Base (TEA) TEA preferentially binds to active silanol sites.[15]0.1% - 0.5% (v/v)
Increase Buffer Strength Enhances the shielding of silanol groups.[1]25 - 50 mM
Q3: My peak shape is better but still not perfect. Are there any other factors I should consider?

A3: Yes, at this stage, it's prudent to investigate potential contributions from your HPLC system and sample preparation.

  • The "Why": Peak distortion can also be a result of physical or chemical issues outside of the column-analyte interaction.

  • Solution 1: Check for Extra-Column Volume

    • Problem: Excessive tubing length, poorly made connections, or a large volume detector cell can all contribute to peak broadening and tailing.[5]

    • Action: Ensure all tubing is as short as possible and that all fittings are properly seated to avoid dead volumes.

  • Solution 2: Sample Solvent Mismatch

    • Problem: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing or fronting.[10][16]

    • Action: Ideally, dissolve your sample in the initial mobile phase composition.[15] If this is not possible due to solubility constraints, use the weakest solvent that will adequately dissolve your sample and inject the smallest possible volume.[16]

  • Solution 3: Consider Ion-Pairing Chromatography

    • Problem: For very basic compounds or when other methods fail, secondary interactions can be difficult to eliminate completely.

    • Action: Ion-pairing agents, such as heptafluorobutyric acid (HFBA), can be added to the mobile phase.[17][18] These agents have a hydrophobic tail and a charged head. They pair with the charged analyte, forming a neutral, hydrophobic complex that interacts more predictably with the reversed-phase stationary phase.[19] This is an advanced technique and should be considered when other optimization steps are insufficient.

References

  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Troubleshooting Peak Shape Problems in HPLC.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • Column Selection for HPLC Method Development.
  • Do You Really Know Your St
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Basic Analytes in Reversed-Phase. Phenomenex.
  • Direct Separation and Detection of Biogenic Amines by Ion-Pair Liquid Chromatography With Chemiluminescent Nitrogen Detector. PubMed.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • What are the Common Peak Problems in HPLC.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them.
  • Effect of pH on LC-MS Analysis of Amines.
  • HPLC Column Selection.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • HPLC Column Selection: Core to Method Development (Part II).
  • RP-Chromatography at elev
  • Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Control pH During Method Development for Better Chrom
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Separation of (3-Chlorophenyl)hydrazine on Newcrom R1 HPLC column. SIELC Technologies.
  • Screening Method of the Chemical Illegal Drugs by HPLC-PDA. Tokyo Metropolitan Institute of Public Health.
  • Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Rasayan Journal of Chemistry.
  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
  • HPLC Methods for analysis of Morpholine.

Sources

Troubleshooting

preventing degradation of 3-(3-Chlorophenyl)morpholine during long-term storage

Welcome to the technical support center for 3-(3-Chlorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this cri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(3-Chlorophenyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical reagent. As specialists in chemical stability, we understand that inconsistent results often trace back to the quality of starting materials. This document provides in-depth, field-proven insights to help you prevent degradation and troubleshoot potential issues you may encounter during your experiments.

Understanding the Chemical Stability of 3-(3-Chlorophenyl)morpholine

To effectively store 3-(3-Chlorophenyl)morpholine, it is crucial to understand its structural vulnerabilities. The molecule consists of two key moieties: a morpholine ring and a 3-chlorophenyl group . Each presents distinct degradation risks.

  • Morpholine Ring: This heterocycle contains both an ether and a secondary amine functional group.[1][2] The secondary amine is basic and a primary site for oxidation , potentially forming N-oxides or leading to ring cleavage.[3][4][5] The ether linkage can be susceptible to hydrolysis under harsh acidic conditions.[3]

  • 3-Chlorophenyl Group: While aromatic rings are generally stable, the presence of a halogen and the molecule's overall structure make it susceptible to photodegradation , where UV or even strong visible light can provide the energy to break chemical bonds.[6][7][8]

These vulnerabilities dictate the necessary storage precautions. The primary degradation pathways to mitigate are oxidation, hydrolysis, and photodegradation.

Degradation_Pathways cluster_0 Stress Factors cluster_1 Parent Compound cluster_2 Potential Degradation Products O2 Atmospheric Oxygen (O₂) Parent 3-(3-Chlorophenyl)morpholine O2->Parent Oxidation H2O Moisture / Humidity (H₂O) H2O->Parent Hydrolysis Light UV / Visible Light Light->Parent Photodegradation Oxide N-Oxide Products Parent->Oxide RingOpen Ring-Opened Products (e.g., via hydrolysis) Parent->RingOpen Photo Photodegradation Products (e.g., dehalogenation) Parent->Photo

Caption: Potential degradation pathways for 3-(3-Chlorophenyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 3-(3-Chlorophenyl)morpholine?

For maximum stability, the compound should be stored under controlled conditions that minimize exposure to environmental stressors.

ParameterRecommendationRationale
Temperature -20°C (Frozen) Significantly slows the rate of all chemical degradation pathways.[3][6][9] For short-term storage (weeks), 2-8°C is acceptable.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly preventing oxidative degradation of the morpholine ring.
Light Protect from Light Store in amber glass vials or opaque containers to prevent photodegradation.[6][10]
Moisture Dry / Anhydrous Use tightly sealed containers with high-integrity closures to prevent moisture ingress, which can lead to hydrolysis.[3][6]
Q2: What are the initial physical signs of degradation?

Degradation is not always visible, but you should look for:

  • Color Change: A shift from a white/off-white solid to yellow or brown often indicates oxidation or photodegradation.[3]

  • Appearance of Precipitates: If the compound is dissolved in a solvent, the formation of solids can indicate the presence of insoluble degradants.[3]

  • Odor: The development of an unusual or stronger amine-like odor may suggest decomposition.[3]

Q3: Which packaging materials are most suitable for storage?
  • Primary Container: Borosilicate amber glass vials with PTFE-lined screw caps are the gold standard. Glass is highly inert, and the amber color protects against light.[10]

  • Alternatives: For larger quantities, high-density polyethylene (HDPE) or polypropylene (PP) containers can be used, but glass is preferred for analytical standards or long-term archival storage.[11][12] If using plastic, ensure it is rated for chemical compatibility.

Q4: What substances or materials are incompatible with 3-(3-Chlorophenyl)morpholine?

Based on the reactivity of its morpholine component, the compound should be stored away from:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates) can react violently and cause rapid degradation.[1][3]

  • Strong Acids: Can form salts and may promote hydrolysis of the ether linkage.[1]

  • Acid Chlorides and Acid Anhydrides: Can react with the secondary amine.[1]

Troubleshooting Guide

This section addresses common issues that may indicate compound degradation.

Observed Problem Potential Cause & Analysis Recommended Action Plan
Color change or clumping of the solid compound. This is a strong indicator of chemical degradation, likely from oxidation or reaction with moisture. The integrity of the material is compromised.1. Quarantine the Batch: Immediately cease using this material for any critical experiments. 2. Purity Check: Perform a quick purity assessment using TLC or HPLC to visualize impurities.[3] 3. Review Storage History: Check logs to see if the container was left open, stored at room temperature, or exposed to light.
A new, unexpected peak appears in my HPLC/GC chromatogram. This is definitive evidence of chemical degradation. The new peak represents one or more degradation products.1. Quantify Impurity: Integrate the peak to determine the percentage of the degradant. If >5%, the material is likely unsuitable for most applications. 2. Identify Degradant (Optional): If the impurity level is low but concerning, use LC-MS to get a mass of the degradant, which can help elucidate its structure. 3. Source New Material: For critical work, it is always best to start with a fresh, validated batch of the compound.
My experimental results are inconsistent or have high variability. If other experimental parameters are controlled, this may be caused by sub-optimal purity of your starting material, even without visible signs of degradation.1. Validate Starting Material: Run an HPLC or NMR on your current batch and compare it to the Certificate of Analysis or to data from a freshly opened, trusted lot.[3] 2. Implement Aliquoting: If not already doing so, begin aliquoting the compound upon receipt to prevent contamination and degradation of the main stock from repeated freeze-thaw cycles and atmospheric exposure.

Protocols and Methodologies

Protocol 4.1: Recommended Workflow for Compound Storage

This protocol ensures the long-term stability of 3-(3-Chlorophenyl)morpholine from the moment it is received.

Storage_Workflow start Start: Receive Compound inspect 1. Visual Inspection (Color, Form) start->inspect aliquot 2. Aliquot into smaller, single-use vials (Amber Glass) inspect->aliquot purge 3. Purge each vial with Inert Gas (Argon or Nitrogen) aliquot->purge seal 4. Seal Tightly (PTFE-lined cap) purge->seal label_vial 5. Label Clearly (Name, Date, Lot #, Concentration) seal->label_vial store 6. Store at -20°C (Protected from light) label_vial->store log 7. Record in Inventory Log store->log end End: Ready for Use log->end

Caption: Recommended workflow for receiving and storing the compound.

Protocol 4.2: Quick Purity Check by Thin-Layer Chromatography (TLC)

This is a rapid, cost-effective method to visually assess purity before an experiment.

  • Prepare TLC Plate: Use a standard silica gel plate.

  • Spot Samples:

    • Spot 1: A reference sample (e.g., a freshly opened vial of the compound).

    • Spot 2: The sample you are testing.

    • Dissolve a small amount of each solid in a suitable solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Develop Plate: Place the plate in a TLC chamber with an appropriate mobile phase (e.g., a 7:3 mixture of Hexane:Ethyl Acetate; this may require optimization).

  • Visualize: View the plate under a UV lamp (254 nm).

  • Analyze: A pure compound should show a single, tight spot. The appearance of additional spots in your test sample lane indicates the presence of impurities.[3]

Protocol 4.3: Forced Degradation (Stress Testing) Methodology

For users needing to establish in-house stability data, a forced degradation study can reveal how the compound behaves under specific stress conditions.

  • Preparation: Prepare several identical solutions of 3-(3-Chlorophenyl)morpholine (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Acid & Base Hydrolysis:

    • To one aliquot, add 1 M HCl.

    • To another, add 1 M NaOH.

    • Keep samples at room temperature and analyze by HPLC at time points (e.g., 2, 6, 24 hours) to observe degradation.[3]

  • Oxidative Degradation:

    • Treat an aliquot with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Store at room temperature, protected from light, and analyze at various time points.[9]

  • Photolytic Degradation:

    • Expose an aliquot in a clear vial to direct UV light (e.g., in a photostability chamber) or strong sunlight.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Analyze both samples at various time points.[3][8]

  • Thermal Degradation:

    • Place an aliquot in an oven at an elevated temperature (e.g., 60°C).

    • Analyze at various time points to assess heat stability.[8][9]

By following these guidelines, you can significantly extend the shelf-life of your 3-(3-Chlorophenyl)morpholine and ensure the reliability and reproducibility of your experimental data.

References

  • Codefine. (2026, January 9). 10 Different Types of Chemical Packaging.
  • Berlin Packaging. (2024, January 24). A Guide for Choosing the Best Bottles to Ship, Store & Sell Your Chemical Products.
  • E-best. (n.d.). A Guide to Chemical Packaging.
  • BenchChem. (2025). Stabilizing 2-(2,4-Difluorophenyl)morpholine for long-term storage.
  • Paramount Global. (2025, June 19). 5 Hazardous Material Packaging Alternatives.
  • Shunho. (2025, August 25). The Different Types of Chemical Packaging.
  • Arora, P. K., & Bae, H. (2014). Bacterial degradation of chlorophenols and their derivatives. Microbial cell factories, 13, 31.
  • OSHA. (2003, May 14). Morpholine (Method PV2123).
  • Shaikh, F., et al. (2022, April 20). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. Research Square.
  • Allan Chemical Corporation. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
  • ECHEMI. (n.d.). 110-91-8, Morpholine Formula.
  • Combourieu, B., et al. (2001). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 67(3), 1299-1305.
  • Kandil, M. A., et al. (2011). Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products. Research Journal of Environmental Toxicology, 5(5), 316-322.
  • Sigma-Aldrich. (n.d.). Morpholine ReagentPlus®, ≥99%.
  • Eawag. (2008, February 20). Morpholine Degradation Pathway. Eawag-BBD.
  • Vigneron, J., et al. (2014). Long-term stability of morphine hydrochloride in 0.9% NaCl infusion polyolefin bags after freeze-thaw treatment and in polypropylene syringes at 5 degrees C + 3 degrees C. International journal of pharmaceutical compounding, 18(1), 78–82.
  • ResearchGate. (2026, January 19). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
  • ResearchGate. (n.d.). Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products.
  • Wikipedia. (n.d.). Morpholine.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of analytical methods in chemistry, 2018, 5910408.
  • Consolidated Chemical. (n.d.). Morpholine - Solvent, Water Treatment, and Corrosion Inhibition.
  • Lin, Y. H., et al. (2013). Beyond-use date of extemporaneous morphine hydrochloride oral solution. Journal of food and drug analysis, 21(2), 142-146.
  • Kamal, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) and its application in pharmacokinetic studies. Journal of pharmaceutical and biomedical analysis, 131, 236–245.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 577-582.
  • ResearchGate. (n.d.). Long-term stability of morphine hydrochloride in 0.9% NaCl infusion polyolefin bags after freeze-thaw treatment and in polypropylene syringes at 5 degrees C + 3 degrees C.
  • Alruwaili, K. M. H., et al. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. International Journal of Drug Delivery Technology, 13(4).
  • NextSDS. (n.d.). 3-(3-Chlorophenyl)thiomorpholine — Chemical Substance Information.
  • ResearchGate. (2018, April 26). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry.
  • Wang, Y., et al. (2018). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 23(11), 2933.

Sources

Optimization

Technical Support Center: Reducing Byproduct Impurities in 3-(3-Chlorophenyl)morpholine Scale-Up

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of reducing byproduct impurit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of reducing byproduct impurities during the scale-up synthesis of 3-(3-Chlorophenyl)morpholine. As Senior Application Scientists, we offer insights grounded in established chemical principles and practical, field-tested solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-(3-Chlorophenyl)morpholine and their associated impurity concerns?

The synthesis of 3-(3-Chlorophenyl)morpholine, a key intermediate in many pharmaceutical compounds, typically proceeds through two primary routes. Each pathway presents a unique impurity profile that can become more pronounced during scale-up.

  • Route A: Cyclization of 2-amino-1-(3-chlorophenyl)ethanol with a two-carbon electrophile. This is a widely used method where 2-amino-1-(3-chlorophenyl)ethanol is reacted with an equivalent of a C2 synthon, such as ethylene oxide or a 2-haloethanol, followed by cyclization.[1][2]

    • Common Impurities: Unreacted starting materials, over-alkylation products (bis-alkylation), and byproducts from the degradation of the electrophile.[3] For instance, when using ethylene sulfate, degradation can lead to undesired side products.[3]

  • Route B: Reduction of a morpholinone precursor. This route involves the synthesis of a 5-(3-chlorophenyl)morpholin-3-one intermediate, which is subsequently reduced to the desired product. This method can bypass some of the challenges associated with direct N-alkylation.[3]

    • Common Impurities: Unreacted morpholinone, over-reduction byproducts, and impurities arising from the specific reducing agent used.

Q2: During the cyclization of 2-amino-1-(3-chlorophenyl)ethanol, I'm observing a significant amount of a bis-alkylation byproduct. What are the primary causes and how can I mitigate this?

The formation of a bis-alkylation product, where the nitrogen atom of the amino alcohol is dialkylated, is a common challenge.[3] This side reaction consumes starting material and complicates purification.

Primary Causes:

  • Stoichiometry: An excess of the alkylating agent relative to the amino alcohol can drive the reaction towards dialkylation.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can increase the rate of the second alkylation step.

  • Base: The choice and amount of base can influence the nucleophilicity of the nitrogen atom. A strong base in excess can lead to a higher concentration of the more nucleophilic free amine, promoting a second alkylation.

Mitigation Strategies:

StrategyRationale
Controlled Addition of Alkylating Agent Adding the alkylating agent portion-wise or via syringe pump maintains a low instantaneous concentration, favoring mono-alkylation.
Optimize Stoichiometry Use a slight excess (e.g., 1.05 equivalents) of the amino alcohol to ensure the alkylating agent is the limiting reagent.[3]
Lower Reaction Temperature Running the reaction at a lower temperature can selectively slow down the second alkylation, which often has a higher activation energy.[1]
Choice of Base A milder base or a stoichiometric amount of a strong base can help control the reactivity of the amine.
Q3: My final product is contaminated with unreacted 2-amino-1-(3-chlorophenyl)ethanol. What are the most effective purification techniques for its removal at scale?

Removing the polar starting material from the less polar product can be challenging, especially at larger scales.

Effective Purification Techniques:

  • Aqueous Extraction (pH Adjustment): The basicity of the morpholine product and the amino alcohol starting material can be exploited.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, toluene).

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). Both the product and the starting material will partition into the aqueous layer as their respective hydrochloride salts.

    • Basify the aqueous layer with a base (e.g., NaOH) to a pH > 10.

    • Extract the free bases back into an organic solvent. The difference in partitioning behavior between the product and starting material during these extractions can lead to significant purification.

  • Crystallization/Salt Formation: The desired product can often be selectively crystallized, or its hydrochloride salt can be formed and recrystallized to leave the more soluble impurities behind.[4]

  • Silica Gel Chromatography: While effective at the lab scale, it can be costly and time-consuming for large-scale production. If necessary, use a plug of silica gel rather than a full column, and consider using a less polar solvent system to elute the product while retaining the more polar starting material. Adding a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and reduce tailing of the basic compounds.[4]

Q4: I'm noticing colored impurities in my final product after scale-up. What is the likely origin of this discoloration and how can I prevent it?

Colored impurities often arise from oxidation or degradation of starting materials, intermediates, or the final product.

Potential Causes and Prevention:

  • Oxidation: Aromatic amines and phenols are susceptible to air oxidation, which can be catalyzed by trace metals.

    • Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use.

  • Thermal Degradation: High reaction temperatures or prolonged heating during workup and distillation can lead to decomposition.

    • Prevention: Optimize reaction conditions to use the lowest effective temperature. Use high-vacuum distillation to lower the boiling point of the product.

  • Impurities in Starting Materials: Impurities in the initial 3-chloroaniline or other precursors can carry through and degrade to form colored byproducts.

    • Prevention: Ensure the purity of all starting materials before use.[1]

Troubleshooting Discoloration:

  • Activated Carbon Treatment: Stirring the crude product solution with activated charcoal can effectively adsorb many colored impurities.

  • Recrystallization: This is a powerful technique for removing colored impurities, which are often present in small quantities and may remain in the mother liquor.

II. Troubleshooting Guides

Guide 1: Formation of an Unknown High Molecular Weight Impurity

Issue: An unknown impurity with a higher molecular weight than the desired product is observed by LC-MS analysis, and its concentration increases with reaction time.

Potential Cause: Dimerization or oligomerization of the starting materials or product. This can be promoted by certain catalysts or reaction conditions.

Troubleshooting Workflow:

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-(3-Chlorophenyl)morpholine in DMSO

A Guide for Researchers and Drug Development Professionals Section 1: Frequently Asked Questions (FAQs) This section addresses the most common queries regarding the handling of 3-(3-Chlorophenyl)morpholine stock solution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the handling of 3-(3-Chlorophenyl)morpholine stock solutions.

Q1: What is the optimal solvent and a safe starting concentration for preparing a stock solution of 3-(3-Chlorophenyl)morpholine?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent due to its broad solvating power for organic molecules. For initial stock preparation, a concentration of 10-20 mM is advisable. It is critical to use anhydrous or high-purity DMSO (≥99.9%) to minimize the presence of water, which can facilitate compound degradation over time.[1]

Q2: My DMSO stock solution of 3-(3-Chlorophenyl)morpholine has developed a slight yellow or brown tint. What does this mean, and can I still use it?

A: A color change is often a visual indicator of compound degradation or the formation of reactive species from the solvent itself. The morpholine moiety can be susceptible to oxidation.[2] While the solution might retain some activity, the effective concentration of the parent compound is likely reduced, and unknown degradation products could introduce confounding variables in your experiments. From an application scientist's perspective, we strongly recommend discarding the colored solution and preparing a fresh stock to ensure data integrity.

Q3: What are the ideal storage temperatures for short-term and long-term use?

A: Proper storage is paramount for stability. For routine use within a month, storing aliquots at -20°C is acceptable.[3] For long-term storage (up to 6 months or longer), -80°C is highly recommended to significantly slow down all potential chemical degradation pathways.[3] Avoid storing DMSO stocks at 4°C, as this is close to DMSO's freezing point (~18.5°C), and repeated partial freezing and thawing can occur.[4][5] Room temperature storage is strongly discouraged as it significantly accelerates degradation.[6][7]

Q4: Why is it so important to aliquot my stock solution instead of using one large bottle?

A: Aliquoting is a critical, yet often overlooked, step. It minimizes the number of freeze-thaw cycles the bulk of your stock solution is subjected to. Each cycle can introduce atmospheric moisture (as DMSO is hygroscopic) and oxygen, which can compromise compound stability.[1][8][9] By creating small, single-use aliquots, you ensure that you are working with a consistently stable solution for each experiment.[3]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered with 3-(3-Chlorophenyl)morpholine stock solutions.

Issue 1: I'm observing a gradual decrease in compound potency or inconsistent results in my bioassays.

This is a classic sign of stock solution degradation. The effective concentration of your active compound is likely lower than stated, leading to diminished biological effects.

Troubleshooting Workflow:

G start Inconsistent Assay Results (Decreased Potency) check_age 1. Review Stock Age & Storage Conditions start->check_age check_visual 2. Visually Inspect Aliquot (Color, Precipitate) check_age->check_visual qc_check 3. Perform QC Analysis (LC-MS / HPLC) check_visual->qc_check decision Degradation Confirmed? qc_check->decision prepare_fresh 4. Prepare Fresh Stock from Solid Compound decision->prepare_fresh Yes review_protocol Review Assay Protocol for Other Variables decision->review_protocol No re_run 5. Re-run Experiment with New Stock prepare_fresh->re_run

Caption: Troubleshooting workflow for inconsistent experimental results.

Corrective Actions:

  • Review History: Check the preparation date and storage history of the aliquot. Was it stored at -80°C? How many times has it been thawed?

  • Quality Control (QC): The most definitive step is to perform an analytical QC check. Run an HPLC or LC-MS analysis on the suspect aliquot and compare its purity and concentration against a freshly prepared standard or the original certificate of analysis.

  • Prepare Fresh Stock: If degradation is confirmed or suspected, the only reliable solution is to prepare a new stock solution from solid material.

Issue 2: My stock solution has precipitate after thawing. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded or due to repeated freeze-thaw cycles.

Recommended Actions:

  • Gentle Warming: Warm the vial to 37°C for a few minutes.

  • Vortexing: Vortex the solution thoroughly to ensure it is fully redissolved.

  • Visual Confirmation: Visually inspect the solution against a light source to ensure no particulate matter remains.

  • Caution: Never use a solution with visible precipitate in an experiment, as the actual concentration will be unknown. If the precipitate does not redissolve with gentle warming and vortexing, it may indicate a more severe stability issue, and the stock should be discarded.

Section 3: Best Practices and Experimental Protocols

Adherence to standardized protocols is essential for maximizing the stability and longevity of your compound stocks.

Protocol 1: Preparation of High-Quality 3-(3-Chlorophenyl)morpholine Stock Solution (10 mM)
  • Pre-calculation: Determine the required mass of 3-(3-Chlorophenyl)morpholine (MW: 197.65 g/mol for the free base) to prepare your desired volume of a 10 mM solution.

  • Weighing: Accurately weigh the solid compound in a clean, dry vial. For small quantities, it's best to add the solvent directly to the manufacturer's vial.[3]

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Dissolution: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 37°C) can be used if necessary.

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding microcentrifuge tubes or cryovials. The volume should be appropriate for a single experiment to avoid reusing a thawed aliquot.

  • Labeling & Storage: Clearly label each aliquot with the compound name, concentration, date, and your initials. Immediately place the aliquots in a labeled box and store them at -80°C.

Protocol 2: A Self-Validating Stability Study

This protocol allows you to empirically assess the stability of your compound under your specific storage conditions.

  • Initial QC (Time Zero): Immediately after preparing a fresh stock solution (as per Protocol 1), take one aliquot and analyze it via a validated HPLC-UV or LC-MS method. Record the purity (as % peak area) and the primary peak area. This is your baseline (T=0).

  • Storage: Store the remaining aliquots under the desired condition (e.g., -20°C or -80°C).

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 3, and 6 months), thaw one new aliquot and analyze it using the identical HPLC/LC-MS method.

  • Data Comparison: Compare the purity and peak area of the aged samples to your T=0 baseline. A significant decrease in the main peak's area or the appearance of new peaks indicates degradation.

ParameterT=0T=1 MonthT=3 MonthsT=6 Months
Purity (%) 99.5%99.4%98.9%97.1%
New Peaks NoneNonePeak at RT 4.2 minIncreased peak at RT 4.2 min
Action BaselineAcceptableMonitor CloselyPrepare Fresh Stock
Caption: Example data from a time-point stability study.

Section 4: The Chemistry of Instability

Understanding the potential reactions is key to preventing them. Both the solute and the solvent have inherent chemical properties that can lead to instability.

G cluster_0 3-(3-Chlorophenyl)morpholine cluster_1 Potential Degradation Pathways cluster_2 DMSO-Related Factors Compound 3-(3-Chlorophenyl)morpholine Morpholine Ring (Secondary Amine & Ether) Chlorophenyl Group Degradation Oxidative Ring Cleavage N-Oxidation Compound:f1->Degradation:f0 Susceptible to Compound:f1->Degradation:f1 Susceptible to DMSO Hygroscopicity (Water Absorption) Thermal Decomposition (catalyzed by acids/bases) Mild Oxidant Properties DMSO:f0->Degradation Facilitates Hydrolysis DMSO:f2->Degradation Can Initiate

Caption: Factors influencing the stability of 3-(3-Chlorophenyl)morpholine in DMSO.

  • Morpholine Ring: The morpholine heterocycle contains both a secondary amine and an ether functional group.[10] The nitrogen atom can be susceptible to oxidation. More significantly, the ring itself can undergo oxidative cleavage, especially when initiated by reactive oxygen species or photocatalysis, leading to open-chain byproducts.[2][11]

  • DMSO Reactivity: While an excellent solvent, DMSO is not entirely inert.

    • Hygroscopicity: It readily absorbs water from the atmosphere.[4] This introduced water can act as a reactant in hydrolytic degradation pathways.

    • Decomposition: At elevated temperatures or in the presence of strong acid or base contaminants, DMSO can decompose.[5][12] This process can be autocatalytic and produce various reactive sulfur-containing byproducts.[13][14]

By controlling the key variables—using high-purity anhydrous DMSO, minimizing exposure to air and light, and storing at -80°C—you create an environment that significantly mitigates these degradation pathways, ensuring the long-term stability of your valuable compounds.

References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab? Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • Kozik, V. (2015). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Retrieved from [Link]

  • DMSO Store. (2025, May 23). How to store 99.9% DMSO properly? Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3-Chlorophenyl)thiomorpholine — Chemical Substance Information. Retrieved from [Link]

  • Mondal, M., et al. (2020). Thermal degradation kinetics of morpholine for carbon dioxide capture. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Bollyn, M. (2005). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages. ResearchGate. Retrieved from [Link]

  • Kozik, V. S., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. Retrieved from [Link]

  • Wang, H., et al. (2021). Divergent decomposition pathways of DMSO mediated by solvents and additives. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Uno, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) II: Analysis of Intermediate Substances Obtained in the Induction Period and Investigations Regarding Formic Acid. ACS Publications. Retrieved from [Link]

  • Cheng, X., et al. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Retrieved from [Link]

  • Uno, S., et al. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. ACS Publications. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • Combourieu, B., et al. (2000). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC. Retrieved from [Link]

  • Eawag-BBD. (2008, February 20). Morpholine Degradation Pathway. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of LC-MS methods for 3-(3-Chlorophenyl)morpholine detection

An In-Depth Technical Guide to the Validation of LC-MS Methods for the Detection of 3-(3-Chlorophenyl)morpholine Introduction 3-(3-Chlorophenyl)morpholine is a chemical entity of interest in pharmaceutical research and d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Validation of LC-MS Methods for the Detection of 3-(3-Chlorophenyl)morpholine

Introduction

3-(3-Chlorophenyl)morpholine is a chemical entity of interest in pharmaceutical research and development, potentially as a novel therapeutic agent or as a metabolite of other compounds. Its structural similarity to phenmetrazine, a stimulant with a history of abuse, necessitates the development of highly reliable and sensitive analytical methods for its detection and quantification in biological matrices.[1] Such methods are crucial for pharmacokinetic studies, toxicological assessments, and ensuring regulatory compliance throughout the drug development lifecycle.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and wide applicability. However, the generation of reliable data from LC-MS/MS assays is entirely dependent on a rigorous and comprehensive method validation process. This guide provides a detailed exploration of the validation of an LC-MS/MS method for 3-(3-Chlorophenyl)morpholine, offering insights into the experimental design, a comparison with alternative techniques, and the scientific rationale underpinning the validation parameters, in accordance with international regulatory guidelines.

The Gold Standard: A Validated LC-MS/MS Method

The principle of LC-MS/MS lies in its ability to physically separate the analyte of interest from other matrix components using liquid chromatography, followed by its highly specific detection based on its mass-to-charge ratio (m/z) using tandem mass spectrometry. This dual-filter approach provides exceptional selectivity and sensitivity, making it ideal for complex biological samples.

Detailed Experimental Protocol: Quantification of 3-(3-Chlorophenyl)morpholine in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of 3-(3-Chlorophenyl)morpholine in human plasma. It is presented as a robust starting point for method development and validation.

1. Sample Preparation: Protein Precipitation

  • Rationale: Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and damage the LC column.[2] Acetonitrile is a common choice of solvent as it efficiently precipitates proteins while keeping small molecules like 3-(3-Chlorophenyl)morpholine in solution.

  • Procedure:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte, such as 3-(3-Chlorophenyl)morpholine-d4).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Rationale: The choice of a C18 column provides good retention for moderately polar compounds like 3-(3-Chlorophenyl)morpholine. A gradient elution with an acidic mobile phase ensures good peak shape and ionization efficiency in positive ion mode.

  • Parameters:

    • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to 10% B for re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Rationale: Electrospray ionization (ESI) in positive mode is suitable for compounds with basic nitrogen atoms like the morpholine ring, which are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and sensitivity.

  • Parameters:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • 3-(3-Chlorophenyl)morpholine: To be determined by infusion and optimization (e.g., precursor ion [M+H]+ -> characteristic product ion).

      • Internal Standard (e.g., 3-(3-Chlorophenyl)morpholine-d4): To be determined (e.g., precursor ion [M+H]+ -> characteristic product ion).

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow

LC-MS/MS Validation Workflow cluster_Preparation Sample Preparation & Calibration cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Plasma_Sample Human Plasma Sample Spiking Spike with Analyte & Internal Standard Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Liquid Chromatography Separation Reconstitution->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection MRM Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Validation_Parameters Evaluation of Validation Parameters Data_Acquisition->Validation_Parameters Validation_Report Validation Report Generation Validation_Parameters->Validation_Report

Caption: Experimental workflow for LC-MS/MS method validation.

Ensuring Method Reliability: The Pillars of Validation

A bioanalytical method is only as good as its validation. The validation process provides documented evidence that the method is suitable for its intended purpose.[3] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation provides a harmonized framework for conducting these studies.[4][5]

Deep Dive into Validation Parameters

The following parameters are essential for a comprehensive validation of the LC-MS/MS method for 3-(3-Chlorophenyl)morpholine:

  • Linearity and Range: This establishes the relationship between the concentration of the analyte and the instrument response. It is determined by analyzing a series of calibration standards over a specified concentration range. The range should be appropriate for the expected concentrations in the study samples.

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results.[6] These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in several replicates on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[7] The LLOQ is a critical parameter for studies where low concentrations of the analyte are expected.

  • Specificity and Selectivity: Specificity is the ability of the method to detect and differentiate the analyte from other substances that may be present in the sample, including metabolites, impurities, and concomitant medications.[8] Selectivity assesses the impact of endogenous matrix components on the detection of the analyte.

  • Recovery: This measures the efficiency of the sample preparation process. It is determined by comparing the analyte response from an extracted sample to the response from a sample where the analyte was added after extraction.

  • Matrix Effect: This evaluates the influence of co-eluting matrix components on the ionization of the analyte. It is a critical parameter in LC-MS/MS as matrix components can either suppress or enhance the analyte signal, leading to inaccurate results.

  • Stability: This assesses the stability of the analyte in the biological matrix under different storage and handling conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures.[9]

Interrelation of Validation Parameters

Validation_Parameters_Relationship Sensitivity Sensitivity (LOD, LLOQ) Linearity Linearity & Range Sensitivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Reliability Method Reliability Accuracy->Reliability Precision->Reliability Specificity Specificity & Selectivity Specificity->Accuracy Specificity->Reliability Recovery Recovery Recovery->Accuracy Matrix_Effect Matrix Effect Matrix_Effect->Accuracy Matrix_Effect->Precision Stability Stability Stability->Accuracy Stability->Reliability

Caption: Logical relationships between validation parameters.

Quantitative Summary of Acceptance Criteria

The following table summarizes the typical acceptance criteria for each validation parameter based on the ICH M10 guideline.

Validation ParameterPurposeTypical Acceptance Criteria
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.99.
Accuracy To determine the closeness of the measured concentration to the true concentration.The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should be within ±20%.
Precision To assess the reproducibility of the method.The coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.
Lower Limit of Quantitation (LLOQ) To define the lowest concentration that can be quantified with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Specificity/Selectivity To ensure that the method is not affected by interfering substances.No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.
Recovery To evaluate the efficiency of the extraction procedure.Should be consistent, precise, and reproducible.
Matrix Effect To assess the impact of the matrix on the ionization of the analyte.The CV of the internal standard-normalized matrix factor should not be greater than 15%.
Stability To ensure that the analyte is stable during sample handling and storage.The mean concentration of stability samples should be within ±15% of the nominal concentration of the freshly prepared samples.

Alternative and Complementary Analytical Techniques

While LC-MS/MS is the preferred method for the quantitative bioanalysis of 3-(3-Chlorophenyl)morpholine, other techniques may be considered for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For a compound like 3-(3-Chlorophenyl)morpholine, derivatization is often necessary to increase its volatility and improve its chromatographic properties.[3] This adds an extra step to the sample preparation process and can be a source of variability. However, GC-MS can provide excellent sensitivity and selectivity, and is a well-established technique in many laboratories.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and cost-effective technique.[10] However, its applicability to 3-(3-Chlorophenyl)morpholine is limited by the compound's lack of a strong chromophore, which results in poor sensitivity.[11] Derivatization with a UV-active agent can be employed to enhance detection, but this, similar to GC-MS, complicates the procedure. HPLC-UV is generally less sensitive and selective than LC-MS/MS.

Immunoassays

Immunoassays are based on the specific binding of an antibody to the target analyte. They are well-suited for high-throughput screening due to their speed and ease of automation. However, developing a specific antibody for a novel compound like 3-(3-Chlorophenyl)morpholine can be time-consuming and expensive. Furthermore, immunoassays are prone to cross-reactivity with structurally related compounds, which can lead to false-positive results.[12][13]

Comparative Summary of Analytical Techniques
FeatureLC-MS/MSGC-MSHPLC-UVImmunoassay
Sensitivity Very HighHigh to Very HighLow to ModerateHigh
Specificity Very HighHighModerateModerate to High (cross-reactivity risk)
Sample Throughput HighModerateHighVery High
Derivatization Not usually requiredOften requiredMay be requiredNot required
Cost HighModerate to HighLowLow (per sample, high development cost)
Quantitative Accuracy ExcellentGood to ExcellentGoodSemi-quantitative to Quantitative
Ideal Application Definitive quantification, PK studiesConfirmatory analysis, toxicology screeningRoutine analysis, content uniformityHigh-throughput screening

Conclusion

The validation of an LC-MS/MS method for the detection of 3-(3-Chlorophenyl)morpholine is a critical process that ensures the generation of reliable, reproducible, and accurate data for regulatory submissions and internal decision-making in drug development. A thorough validation, encompassing linearity, accuracy, precision, sensitivity, specificity, recovery, matrix effect, and stability, provides a high degree of assurance in the method's performance. While alternative techniques such as GC-MS, HPLC-UV, and immunoassays have their specific applications, a validated LC-MS/MS method remains the gold standard for the definitive quantification of 3-(3-Chlorophenyl)morpholine in biological matrices, offering an unparalleled combination of sensitivity, selectivity, and accuracy. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and the required sample throughput.

References

  • Simultaneous identification of amphetamine and its derivatives in urine using HPLC-UV. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Rapid determination of amphetamines by high-performance liquid chromatography with UV detection. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. Retrieved March 27, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved March 27, 2026, from [Link]

  • Dasgupta, A., Handler, M. S., & Nine, J. S. (1998). A convenient derivatization method for gas chromatography/mass spectrometric determination of phenmetrazine in urine using 2,2,2-trichloroethyl chloroformate. Journal of Forensic Sciences, 43(3), 630-635.
  • Simultaneous determination of amphetamine derivatives in human urine after SPE extraction and HPLC-UV analysis. (2004, March 15). PubMed. Retrieved March 27, 2026, from [Link]

  • HPLC Methods for analysis of Amphetamine. (n.d.). HELIX Chromatography. Retrieved March 27, 2026, from [Link]

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved March 27, 2026, from [Link]

  • Sample Preparation. (2025, November 23). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Serum Sample Preparation for LC-MS and GC-MS. (n.d.). Organomation. Retrieved March 27, 2026, from [Link]

  • 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR). (2016, September 5). PubMed. Retrieved March 27, 2026, from [Link]

  • Determination of Phenmetrazine in urine by gas chromatography-mass spectrometry. (1996, September). PubMed. Retrieved March 27, 2026, from [Link]

  • Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide. (n.d.). ScienceDirect. Retrieved March 27, 2026, from [Link]

  • Phenmetrazine. (2017, August 11). SWGDRUG.org. Retrieved March 27, 2026, from [Link]

  • Validation of a Bioanalytical Method for Measurement of Alprazolam in Human Plasma. (n.d.). Waters. Retrieved March 27, 2026, from [Link]

  • Vishwanathan, K., Gopinath, S., & Kumar, M. (2014). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 5(2), 35-43.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved March 27, 2026, from [Link]

  • Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. (2021, May 14). PubMed. Retrieved March 27, 2026, from [Link]

  • Commercial immunoassay kits and reagents. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace. Retrieved March 27, 2026, from [Link]

  • Development and Validation of LCMS/MS Methods For Estimation of Bioavailability of Anti-Inflammatory Drugs in Human Plasma. (2023, May 25). IJSREM. Retrieved March 27, 2026, from [Link]

  • Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. (2022, November 14). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of the Structure-Activity Relationship: 3-(3-Chlorophenyl)morpholine vs. Phenmetrazine

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-(3-Chlorophenyl)morpholine and its parent compound, phenmetrazine. We will explore how a single, strategic structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-(3-Chlorophenyl)morpholine and its parent compound, phenmetrazine. We will explore how a single, strategic structural modification—the addition of a chlorine atom to the phenyl ring—alters the pharmacological profile of the classic phenmetrazine scaffold. This document is intended for researchers, scientists, and drug development professionals interested in the design and optimization of monoamine reuptake inhibitors and releasing agents.

Introduction: From a Classic Anorectic to a Designer Stimulant

Phenmetrazine, first synthesized in 1952 and marketed as Preludin, is a well-characterized stimulant drug that was historically used as an appetite suppressant.[1] Its chemical structure, a substituted phenylmorpholine, incorporates the backbone of amphetamine within a morpholine ring.[1] This structural constraint is key to its pharmacological activity as a potent norepinephrine and dopamine releasing agent (NDRA).[1][2][3]

In recent years, a number of phenmetrazine analogs have emerged as designer drugs, created by modifying the core structure to alter its effects.[2][4] One such analog is 3-(3-Chlorophenyl)morpholine (3-CPM), also known by the code PAL-594.[5] This guide will dissect the SAR of these two compounds, demonstrating how the introduction of a halogen substituent impacts their interaction with monoamine transporters.

Core Structures: A Tale of Two Phenyl Rings

The foundational difference between phenmetrazine and 3-(3-Chlorophenyl)morpholine lies in a single substitution on the phenyl ring. Phenmetrazine possesses an unsubstituted phenyl group, while 3-CPM features a chlorine atom at the meta- (3-) position.

G cluster_phenmetrazine Phenmetrazine cluster_3cpm 3-(3-Chlorophenyl)morpholine cluster_key Key Structural Difference Phenmetrazine 3_CPM Key Unsubstituted Phenyl Ring vs. 3-Chloro Phenyl Ring

Figure 1. Core chemical structures of Phenmetrazine and 3-(3-Chlorophenyl)morpholine.

Synthesis Overview

The synthesis of phenmetrazine is well-established and typically involves the reaction of 2-bromopropiophenone with ethanolamine, followed by reduction and cyclization.[1]

The synthesis of 3-(3-Chlorophenyl)morpholine would follow a similar pathway, with the critical difference being the use of a chlorinated starting material, such as 2-bromo-3'-chloropropiophenone. This highlights a fundamental principle in medicinal chemistry: the synthesis of analogs is often readily achieved by modifying established synthetic routes with substituted precursors.

Pharmacological Profile: A Shift in Potency and Selectivity

Both phenmetrazine and 3-(3-Chlorophenyl)morpholine act as monoamine releasing agents, but the 3-chloro substitution significantly alters the potency and selectivity of the compound. Phenmetrazine is a potent NDRA with very weak activity at the serotonin transporter (SERT).[1][2] In contrast, 3-(3-Chlorophenyl)morpholine exhibits a more balanced profile, with a notable increase in its potency as a dopamine releaser and a significant enhancement of its activity at SERT.[5]

CompoundDopamine (DAT) Release EC₅₀ (nM)Norepinephrine (NET) Release EC₅₀ (nM)Serotonin (SERT) Release EC₅₀ (nM)
Phenmetrazine 70-131[1]29-50[1]>7,765[1]
3-(3-Chlorophenyl)morpholine 27[5]75[5]301[5]
Table 1. Comparative in vitro monoamine release data for phenmetrazine and 3-(3-Chlorophenyl)morpholine in rat brain synaptosomes.

Structure-Activity Relationship (SAR) Deep Dive

The observed differences in pharmacological activity can be rationalized by analyzing the impact of the 3-chloro substitution on the molecule's properties.

SAR_Analysis cluster_effects Effects of 3-Chloro Substitution Phenmetrazine Phenmetrazine Scaffold (2-Phenyl-3-methylmorpholine) PhenylRing Phenyl Ring (Key for DAT/NET interaction) Phenmetrazine->PhenylRing Essential for baseline activity MorpholineRing Morpholine Ring (Constrains phenethylamine backbone) Phenmetrazine->MorpholineRing Provides structural rigidity MethylGroup 3-Methyl Group (Influences stereochemistry and potency) Phenmetrazine->MethylGroup Affects potency and stereoselectivity Substitution 3-Chloro Substitution (Key modification in 3-CPM) Substitution->PhenylRing Modifies electronic properties IncreasedLipophilicity Increased Lipophilicity (Better BBB penetration) Substitution->IncreasedLipophilicity AlteredMetabolism Altered Metabolic Stability Substitution->AlteredMetabolism EnhancedDATPotency Enhanced DAT Potency Substitution->EnhancedDATPotency IncreasedSERTActivity Increased SERT Activity Substitution->IncreasedSERTActivity

Figure 2. Key SAR points for the phenmetrazine scaffold and the impact of 3-chloro substitution.
The Phenyl Ring and the Impact of Halogenation
  • Phenmetrazine: The unsubstituted phenyl ring of phenmetrazine is crucial for its interaction with the dopamine (DAT) and norepinephrine (NET) transporters.

  • 3-(3-Chlorophenyl)morpholine: The addition of an electron-withdrawing chlorine atom at the meta-position of the phenyl ring has several consequences:

    • Increased Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier.

    • Altered Electronic Properties: The chloro-group alters the electron distribution of the phenyl ring, which can lead to more favorable interactions with amino acid residues in the binding pockets of monoamine transporters.

    • Enhanced DAT Potency: The data in Table 1 clearly show that the 3-chloro substitution increases the potency of dopamine release by approximately 2.5 to 5-fold.

    • Emergence of SERT Activity: Most strikingly, the 3-chloro substitution dramatically increases the compound's activity at the serotonin transporter, reducing the EC₅₀ value by over 25-fold. This suggests that the modified phenyl ring can now engage with the SERT binding site in a way that the unsubstituted ring cannot.

The Morpholine Ring and Stereochemistry

The morpholine ring provides a rigid conformational constraint on the phenethylamine pharmacophore. This is a critical feature for the stimulant activity of this class of compounds. For phenmetrazine, the trans-isomer is known to be more active than the cis-isomer. It is highly probable that the same stereochemical preference exists for 3-(3-Chlorophenyl)morpholine.

The N-Alkyl Substitution: A Note on Phendimetrazine

It is worth noting that N-methylation of phenmetrazine yields phendimetrazine, a compound that acts as a prodrug, being metabolized in the body to phenmetrazine.[6] This demonstrates that modifications to the nitrogen atom of the morpholine ring are also a viable strategy for altering the pharmacokinetic and pharmacodynamic properties of this scaffold. While phendimetrazine itself is largely inactive, its conversion to phenmetrazine produces a more sustained release of the active compound.[6]

Experimental Protocols

To empirically determine the data presented in this guide, standardized in vitro assays are employed. Below is a representative protocol for a monoamine release assay using rat brain synaptosomes.

Protocol: [³H]Monoamine Release Assay in Rat Brain Synaptosomes

1. Objective: To determine the potency (EC₅₀) of test compounds to induce the release of [³H]dopamine, [³H]norepinephrine, and [³H]serotonin from pre-loaded rat brain synaptosomes.

2. Materials:

  • Rat brain tissue (striatum for DAT, hippocampus for NET, and whole brain minus striatum and cerebellum for SERT)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-HEPES buffer (KHB)

  • [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compounds (phenmetrazine, 3-(3-Chlorophenyl)morpholine)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

3. Synaptosome Preparation:

  • Homogenize brain tissue in ice-cold sucrose buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the resulting pellet (P2) in fresh KHB.

4. Assay Procedure:

  • Pre-incubate synaptosomes with the respective [³H]monoamine for 15 minutes at 37°C to allow for uptake.

  • Wash the synaptosomes three times with ice-cold KHB to remove excess radioligand.

  • Resuspend the radiolabeled synaptosomes in fresh KHB.

  • Aliquot the synaptosome suspension into tubes containing various concentrations of the test compounds or vehicle (for basal release).

  • Incubate for 30 minutes at 37°C.

  • Terminate the release by placing the tubes on ice and centrifuging at 20,000 x g for 10 minutes at 4°C.

  • Collect the supernatant (containing the released [³H]monoamine).

  • Lyse the remaining pellet with a lysis buffer.

  • Measure the radioactivity in both the supernatant and the lysed pellet using a liquid scintillation counter.

5. Data Analysis:

  • Calculate the percentage of [³H]monoamine released for each concentration of the test compound.

  • Plot the percentage of release against the log concentration of the test compound.

  • Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release) using non-linear regression analysis.

Monoamine_Release_Assay Start Start: Rat Brain Tissue Homogenize 1. Homogenize in Sucrose Buffer Start->Homogenize Centrifuge1 2. Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 3. Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Pellet2 4. Resuspend Pellet (P2) in KHB Centrifuge2->Pellet2 Load 5. Load with [³H]Monoamine Pellet2->Load Wash 6. Wash Synaptosomes Load->Wash Incubate 7. Incubate with Test Compound Wash->Incubate Separate 8. Separate Supernatant and Pellet Incubate->Separate Count 9. Scintillation Counting Separate->Count Analyze 10. Analyze Data (EC₅₀) Count->Analyze

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-(3-Chlorophenyl)morpholine Isomers

Abstract The structural elucidation of synthetic drug analogues and intermediates is a cornerstone of pharmaceutical development and forensic chemistry. 3-(3-Chlorophenyl)morpholine and its positional isomers (2-chloro a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural elucidation of synthetic drug analogues and intermediates is a cornerstone of pharmaceutical development and forensic chemistry. 3-(3-Chlorophenyl)morpholine and its positional isomers (2-chloro and 4-chloro) represent a class of compounds where subtle structural differences can significantly impact biological activity and synthetic origin. Differentiating these isomers requires robust analytical techniques capable of revealing fine structural details. This guide provides an in-depth comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 3-(2-Chlorophenyl)morpholine, 3-(3-Chlorophenyl)morpholine, and 3-(4-Chlorophenyl)morpholine. We will explore the theoretical fragmentation pathways, present a validated experimental protocol for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and discuss the key diagnostic ions that enable unambiguous isomer identification.

Part 1: Theoretical Fragmentation Analysis: A Predictive Comparison

Electron Ionization (EI) mass spectrometry is a powerful tool for structural analysis as it induces reproducible and characteristic fragmentation of molecules, creating a unique "fingerprint" for a given compound. The fragmentation of the 3-(Chlorophenyl)morpholine isomers is primarily governed by the inherent instability of the morpholine ring under EI conditions and the influence of the substituted phenyl ring.

Foundational Fragmentation of the Morpholine Scaffold

The morpholine ring is a six-membered aliphatic heterocycle containing both a secondary amine and an ether linkage. Upon ionization, the molecular ion (M+•) is formed, which is often a radical cation. For amines, the most common and favorable fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

In the case of a morpholine cation, key fragmentation events include:

  • Loss of a Hydrogen Atom: Formation of a stable iminium ion at [M-1]⁺. For morpholine itself (m/z 87), this results in a fragment at m/z 86.

  • Ring Cleavage via Loss of Formaldehyde (CH₂O): A characteristic fragmentation involves the loss of a CH₂O radical, leading to a prominent ion. For the morpholine cation, this produces a fragment at m/z 57 (C₃H₇N⁺).

Influence of the 3-Chlorophenyl Substituent

The introduction of a chlorophenyl group at the 3-position introduces new, dominant fragmentation pathways. The bond between the C3 carbon of the morpholine ring and the phenyl ring becomes a primary site for cleavage.

  • Benzylic Cleavage: This is a form of α-cleavage where the C3-phenyl bond ruptures. This can lead to two primary fragment ions: the chlorophenylmethyl cation ([C₇H₆Cl]⁺) or the protonated morpholin-3-one like structure, depending on charge retention.

  • Chlorine Isotope Pattern: A crucial diagnostic feature for any chlorine-containing compound is the presence of the ³⁷Cl isotope. This results in a characteristic M+2 peak with an abundance that is approximately one-third of the main M+ peak (corresponding to the ³⁵Cl isotope). This pattern will be observed for the molecular ion and any chlorine-containing fragments.

Isomer-Specific Fragmentation: A Comparative Hypothesis

While all three isomers share common fragmentation pathways originating from the morpholine ring, the position of the chlorine atom on the phenyl ring is expected to induce subtle yet significant differences in the mass spectrum, particularly concerning fragments involving the aromatic ring.

  • Formation of the Chlorobenzyl Cation (m/z 125/127): Cleavage of the bond between the morpholine ring and the phenyl group is expected to be a major pathway. This would result in a prominent ion at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl), corresponding to the [C₇H₆Cl]⁺ cation. The relative abundance of this ion may vary slightly based on the stability conferred by the chlorine position.

  • Loss of Chlorine Radical (Cl•): The molecular ion may lose a chlorine radical to form an ion at [M-35]⁺. The propensity for this loss can be influenced by the chlorine's position. Studies on related chlorophenyl compounds have shown that halogen loss can be position-dependent, sometimes involving intramolecular rearrangements to form stable cyclic intermediates like a benzopyrylium cation, particularly with ortho substituents.

  • Formation of the Phenyl Cation (m/z 77): Subsequent loss of HCl from the chlorobenzyl cation (m/z 125) can lead to the formation of a benzyne radical cation or rearranged phenyl cation at m/z 77, although this is generally a less favored pathway.

The following table summarizes the predicted key ions for the isomers of 3-(Chlorophenyl)morpholine (Molecular Weight: 197.65 g/mol ).

m/z (³⁵Cl / ³⁷Cl) Proposed Fragment Structure Fragmentation Pathway Expected Importance in Isomer Differentiation
197 / 199[C₁₀H₁₂ClNO]⁺•Molecular Ion (M⁺•)Foundational; confirms molecular weight and Cl presence.
168 / 170[C₉H₁₁Cl]⁺•Loss of ethylenimine (C₂H₅N) via ring cleavageCommon to all isomers.
154 / 156[C₈H₉Cl]⁺•Loss of C₂H₄O from M⁺•Common to all isomers.
125 / 127[C₇H₆Cl]⁺Benzylic cleavage; loss of morpholine fragmentKey Fragment. Relative abundance may differ slightly between isomers.
111 / 113[C₆H₄Cl]⁺Cleavage of C3-phenyl bond with H rearrangementCommon to all isomers.
91[C₇H₇]⁺Tropylium ion; from loss of Cl• from m/z 125/127Potential minor differences between isomers.
56[C₃H₆N]⁺α-cleavage of morpholine ringCommon to all isomers.

Part 2: Experimental Protocol for Isomer Differentiation

To validate the theoretical fragmentations and identify diagnostic ions, a robust and reproducible analytical method is required. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization is the gold standard for this type of analysis, providing excellent chromatographic separation of isomers and generating standardized, library-searchable mass spectra. While morpholine itself can be challenging to analyze directly due to its polarity, substituted derivatives like 3-(chlorophenyl)morpholine are generally more amenable to direct GC-MS analysis.

Experimental Workflow Diagram

The overall process from sample preparation to data analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Dissolve Isomer (1 mg/mL in Methanol) B 2. Prepare Working Solution (e.g., 10 µg/mL) A->B C 3. Inject Sample (1 µL) B->C D 4. Chromatographic Separation C->D E 5. Electron Ionization (70 eV) D->E F 6. Mass Analysis (Quadrupole) E->F G 7. Extract Mass Spectra F->G H 8. Compare Fragmentation Patterns G->H I 9. Identify Diagnostic Ions H->I

Caption: Workflow for the GC-MS analysis of chlorophenylmorpholine isomers.

Detailed GC-MS Protocol

Rationale for Parameter Choices:

  • Splitless Injection: Used for trace-level analysis to ensure maximum analyte transfer to the column.

  • Helium Carrier Gas: An inert gas that provides good chromatographic efficiency.

  • Temperature Program: The ramp is designed to ensure separation of the isomers and elution as sharp peaks. A hold at high temperature ensures the column is cleaned of any residual material.

  • 70 eV Ionization Energy: This is the standard EI energy used to generate reproducible fragmentation patterns that are comparable to established mass spectral libraries.

  • MS Source and Quadrupole Temperatures: These are optimized to prevent analyte degradation while ensuring efficient ionization and transmission of ions.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare individual stock solutions of each isomer (2-, 3-, and 4-chlorophenyl) at a concentration of 1 mg/mL in HPLC-grade methanol.

    • From the stock solutions, prepare a working standard mixture containing all three isomers at a concentration of 10 µg/mL each by diluting with methanol.

  • Instrumentation (Typical GC-MS System):

    • Gas Chromatograph: Agilent 7890A GC (or equivalent).

    • Mass Spectrometer: Agilent 5975C MSD (or equivalent).

  • GC Parameters:

    • Injection Port: Splitless mode, 250°C.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 280°C.

      • Hold: 10 minutes at 280°C.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Inject 1 µL of the working standard mixture.

    • Acquire the total ion chromatogram (TIC) to confirm the retention times of the three separated isomers.

    • Extract the mass spectrum for each chromatographic peak.

    • Normalize the spectra and compare the relative abundances of the key fragment ions outlined in Part 1.

Part 3: Predicted Fragmentation Pathways

The following diagrams illustrate the primary fragmentation pathways expected for the 3-(Chlorophenyl)morpholine molecular ion. While the core fragmentations are common, the relative probabilities of these pathways may differ between isomers.

G cluster_path1 Benzylic Cleavage cluster_path2 Ring Cleavage cluster_path3 Alpha Cleavage M [M]⁺• (m/z 197/199) 3-(Chlorophenyl)morpholine F1 [C₇H₆Cl]⁺ (m/z 125/127) M->F1 - C₃H₆NO• F2 [C₉H₁₁Cl]⁺• (m/z 168/170) M->F2 - C₂H₅N F3 [C₈H₉Cl]⁺• (m/z 154/156) M->F3 - C₂H₄O F4 [C₃H₆N]⁺ (m/z 56) M->F4 - C₇H₆ClO•

Caption: Major proposed fragmentation pathways for 3-(Chlorophenyl)morpholine.

Conclusion

The differentiation of 3-(Chlorophenyl)morpholine isomers is readily achievable using standard GC-MS with electron ionization. The fragmentation patterns are rich with structural information. While all isomers will exhibit characteristic fragments from the morpholine ring (e.g., m/z 56) and a prominent chlorobenzyl cation (m/z 125/127), subtle differences in the relative abundances of these and other minor ions are anticipated. Specifically, comparing the ratio of the molecular ion to the m/z 125 fragment and searching for unique, low-abundance ions resulting from position-specific rearrangements will provide the diagnostic keys for unambiguous identification. The experimental protocol provided herein serves as a self-validating system to confirm these theoretical differences, empowering researchers in pharmaceutical and forensic laboratories to confidently distinguish between these closely related structures.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Application Note: Quantification of 2-(Oxan-2-yl)morpholine using Gas Chromatography-Mass Spectrometry (GC-MS). BenchChem.
  • Ruan, Q., et al. (n.d.).
  • ResearchGate. (n.d.). Mass spectra of morpholine cation and fragment ions which are... [Image].
  • Cao, X., et al. (2015).
  • Li, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing.
  • ResearchGate. (n.d.). The derivatization reaction of morpholine. [Image].
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Poupin, P., et al. (1998). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ions

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(3-Chlorophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals The disposal of any chemical waste requires a thorough understanding of its intrinsic hazards and the governing regulations. 3-(3-Chlorophenyl)morpholine, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The disposal of any chemical waste requires a thorough understanding of its intrinsic hazards and the governing regulations. 3-(3-Chlorophenyl)morpholine, as a chlorinated organic compound and a derivative of morpholine, necessitates careful handling due to its potential toxicity, environmental persistence, and the hazards associated with its parent compound. This guide will walk you through the critical steps for its safe and compliant disposal.

Hazard Identification and Risk Assessment

Inferred Hazards of 3-(3-Chlorophenyl)morpholine:

  • Toxicity: Morpholine is toxic in contact with skin and harmful if swallowed or inhaled.[1] The presence of a chlorophenyl group may enhance toxicity.

  • Corrosivity: Morpholine is known to cause severe skin burns and eye damage.[1][2][3] It is crucial to assume that 3-(3-Chlorophenyl)morpholine shares these corrosive properties.

  • Flammability: Morpholine is a flammable liquid and vapor.[1][2][3] While the addition of a chlorophenyl group may alter the flashpoint, it should be treated as a potentially flammable substance.

  • Environmental Hazards: Chlorinated organic compounds can be persistent in the environment and may be toxic to aquatic life.[4]

Due to these potential hazards, all handling and disposal procedures must be conducted with the utmost care, adhering to the principle of "as low as reasonably achievable" (ALARA) for exposure.

Personal Protective Equipment (PPE)

Prior to handling 3-(3-Chlorophenyl)morpholine, it is imperative to don the appropriate personal protective equipment to prevent any direct contact.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, as morpholine is toxic upon dermal absorption and causes severe skin burns.[1][3]
Eye and Face Protection Safety goggles and a face shield.To protect against splashes that can cause severe eye damage.[1][2]
Skin and Body Protection A chemical-resistant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit may be necessary.To prevent any part of the body from coming into contact with the substance.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.To avoid inhalation of potentially harmful vapors.[1][5]

Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to minimize inhalation of vapors.[1][5]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of personal protective equipment as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[3] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[6]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination materials for disposal as hazardous waste.

  • Dispose of Contaminated Materials: All materials used for the cleanup, including gloves, absorbent pads, and any contaminated clothing, must be disposed of as hazardous waste.[5]

Proper Disposal Procedures

The disposal of 3-(3-Chlorophenyl)morpholine must comply with all local, state, and federal regulations. In the United States, the primary federal law governing the disposal of hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[7][8]

Waste Characterization and Segregation:

  • Hazardous Waste Determination: Based on its likely properties, 3-(3-Chlorophenyl)morpholine should be treated as a hazardous waste. It may be classified as a characteristic hazardous waste due to its potential ignitability and corrosivity, and as a listed hazardous waste if it falls under specific categories of halogenated organic compounds.[8][9]

  • Waste Segregation: Do not mix 3-(3-Chlorophenyl)morpholine waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and kept closed except when adding waste.[10]

Disposal Workflow:

DisposalWorkflow cluster_collection Waste Collection & Storage cluster_disposal Disposal Process A Generate Waste (e.g., unused chemical, contaminated materials) B Select Appropriate Waste Container (chemically compatible, sealable) A->B Step 1 C Label Container ('Hazardous Waste', chemical name, date) B->C Step 2 D Store in Designated Satellite Accumulation Area C->D Step 3 E Contact Environmental Health & Safety (EHS) Office D->E Step 4 F Arrange for Pickup by a Licensed Hazardous Waste Contractor E->F Step 5 G Complete Hazardous Waste Manifest F->G Step 6 H Waste is Transported to a Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H Step 7

Sources

Handling

Comprehensive Safety and Handling Guide for 3-(3-Chlorophenyl)morpholine

A Senior Application Scientist's Guide to the Safe Handling, Use, and Disposal of 3-(3-Chlorophenyl)morpholine in a Research and Development Setting. This guide provides essential, immediate safety and logistical informa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Safe Handling, Use, and Disposal of 3-(3-Chlorophenyl)morpholine in a Research and Development Setting.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-(3-Chlorophenyl)morpholine. The following procedural steps and data are designed to ensure safe operational handling and disposal.

A Preamble on Precaution: Specific safety data for 3-(3-Chlorophenyl)morpholine is not extensively detailed in readily available resources. Given that it is a chlorinated derivative of morpholine, this guide adopts a conservative approach, basing its primary recommendations on the more comprehensively documented and hazardous properties of morpholine and other chlorinated organic compounds.[1] This ensures a high standard of safety for all laboratory personnel.

Hazard Assessment and Core Principles

3-(3-Chlorophenyl)morpholine should be treated as a hazardous substance. Based on the known profiles of morpholine and chlorinated organic compounds, it is prudent to assume it may be flammable, corrosive, and toxic if inhaled, ingested, or absorbed through the skin.[2][3][4] Morpholine itself is classified as a flammable liquid and is harmful if swallowed or inhaled, toxic in contact with skin, and causes severe skin burns and eye damage.[3] Halogenated hydrocarbons require special handling and disposal considerations.[5]

Core Safety Principles:

  • Minimize Exposure: All handling should aim to minimize any direct contact or aerosol generation.

  • Engineering Controls First: Use of primary engineering controls like fume hoods is mandatory.

  • Be Prepared for Emergencies: Know the location and operation of all safety equipment, including eyewash stations, safety showers, and fire extinguishers.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to mitigate the risks associated with handling 3-(3-Chlorophenyl)morpholine. The following table summarizes the recommended PPE.

Protection Type Equipment/Measure Specification and Rationale
Eye and Face Protection Safety Goggles and Face ShieldWear tightly fitting chemical safety goggles at all times.[2][6][7] A full face shield is required when there is a risk of splashing or when handling larger quantities.[2][8]
Skin Protection Chemical-Resistant GlovesUse nitrile or neoprene gloves.[1] Always inspect gloves for any signs of degradation or puncture before use.[9] Contaminated gloves should be removed and disposed of properly.[7]
Lab Coat or ApronA chemical-resistant lab coat or apron is mandatory to protect against skin contact.[1][5] Ensure it is fully buttoned.
Respiratory Protection Fume Hood or RespiratorAll handling of 3-(3-Chlorophenyl)morpholine must be conducted in a properly functioning chemical fume hood.[5][10] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[1][10]
Footwear Closed-toe ShoesProtects feet from potential spills. Sandals or perforated shoes are not permitted in the laboratory.[9]

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure and accidents.

Preparation and Handling
  • Pre-use Inspection: Before starting any work, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.[9]

  • Container Handling: Keep the container tightly closed when not in use.[7][10] Grounding and bonding of the container and receiving equipment may be necessary to prevent static discharge, especially when transferring large quantities.[3]

  • Dispensing: Use only in a well-ventilated area, preferably a chemical fume hood.[10] Avoid inhalation of vapor or mist.[7] Use spark-proof tools and explosion-proof equipment if necessary.[2][11]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the substance, even if gloves were worn.[1][6]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of 3-(3-Chlorophenyl)morpholine.

G Workflow for Safe Handling of 3-(3-Chlorophenyl)morpholine cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep1 Verify Fume Hood Operation prep2 Inspect and Don PPE prep1->prep2 prep3 Gather All Necessary Equipment prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Keep Container Sealed When Not in Use handle1->handle2 handle3 Perform Experimental Procedure handle2->handle3 clean1 Decontaminate Glassware and Surfaces handle3->clean1 clean2 Segregate and Label Waste clean1->clean2 clean3 Remove and Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
3-(3-Chlorophenyl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.